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Core Science & Biosynthesis

Foundational

4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid structure and properties

Structure, Synthesis, and Medicinal Chemistry Applications Executive Summary 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid (CAS: 1537148-84-7) is a specialized spirocyclic building block used in modern drug discovery.[1] It...

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Medicinal Chemistry Applications

Executive Summary

4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid (CAS: 1537148-84-7) is a specialized spirocyclic building block used in modern drug discovery.[1] It represents a structural evolution from classical N-phenylpiperidine or N-phenylmorpholine scaffolds.[1] By replacing the monocyclic piperidine ring with a rigid 2-azaspiro[3.4]octane core, this molecule introduces significant changes in molecular geometry (vectorization) and physicochemical properties (Fsp³) while maintaining the ability to engage in key binding interactions.

This guide details the structural rationale, synthetic pathways, and property profile of this compound, serving as a reference for medicinal chemists optimizing lead compounds for G-Protein Coupled Receptors (GPCRs) and enzyme targets.

Structural & Conformational Analysis

The defining feature of this molecule is the spiro[3.4]octane system—a bicyclic framework where a four-membered azetidine ring and a five-membered cyclopentane ring share a single quaternary carbon atom.[1]

  • Geometry: Unlike the chair conformation of piperidine, the spiro[3.4] system is rigid. The azetidine ring is puckered, and the spiro-fusion forces the substituents on the cyclopentane ring into a vector orthogonal to the azetidine plane.

  • Vectorization: When the nitrogen of the azetidine is coupled to the benzoic acid (as in the title compound), the exit vector of the carboxylic acid is strictly defined. This rigidity reduces the entropic penalty of binding to protein targets compared to flexible acyclic amines.

  • Bioisosterism: It acts as a bioisostere for 4-(piperidin-1-yl)benzoic acid.[1] However, the spirocycle has a higher fraction of sp³-hybridized carbons (Fsp³), which correlates with improved clinical success rates by enhancing solubility and reducing "flatness" (which often leads to non-specific binding).[1]

Physicochemical Profile

The following data summarizes the core properties of the free acid.

PropertyValue / DescriptionNote
Chemical Formula C₁₄H₁₇NO₂
Molecular Weight 231.29 g/mol
CAS Number 1537148-84-7
Physical State Solid (White to Off-white powder)High melting point due to zwitterionic potential.[1]
Predicted LogP ~2.8 - 3.2More lipophilic than morpholine analogs, similar to piperidines.
pKa (Acid) ~4.2Typical of benzoic acid derivatives.
pKa (Base) ~3.0 - 4.0The N-aryl azetidine nitrogen is weakly basic due to conjugation with the phenyl ring.[1]
Topological Polar Surface Area (TPSA) ~40-50 ŲFavorable for membrane permeability.
Synthetic Methodologies

The synthesis of 4-(2-azaspiro[3.4]octan-2-yl)benzoic acid involves two distinct phases: the construction of the spirocyclic core and the C-N bond formation with the benzoate linker.[1]

Phase 1: Construction of the 2-Azaspiro[3.4]octane Core

The most efficient route utilizes a [2+2] cycloaddition followed by reduction.[1]

  • Cycloaddition: Methylenecyclopentane reacts with chlorosulfonyl isocyanate (CSI) to form the spiro-β-lactam intermediate.[1]

  • Reduction: The lactam is reduced (typically using LiAlH₄) to yield the secondary amine, 2-azaspiro[3.4]octane.

Phase 2: Coupling to Benzoate (The Workflow)

Two primary methods exist for coupling the core amine to the aromatic ring.

  • Method A: Nucleophilic Aromatic Substitution (SNAr) [1]

    • Applicability:[1][2][3][4] Preferred for industrial scale-up when using 4-fluorobenzoates.[1]

    • Reagents: Ethyl 4-fluorobenzoate, K₂CO₃, DMSO.

    • Mechanism:[1] The azetidine nitrogen attacks the electron-deficient 4-position of the benzoate.[1]

  • Method B: Buchwald-Hartwig Amination [1]

    • Applicability:[1][2][3][4] Used if the halide is a bromide or iodide, or if the ring is electron-rich.

    • Reagents: Ethyl 4-bromobenzoate, Pd(OAc)₂, BINAP, Cs₂CO₃, Toluene.

Visual Synthesis Workflow

SynthesisWorkflow Start1 Methylenecyclopentane Inter1 Spiro-β-lactam Start1->Inter1 [2+2] Cycloaddition Reagent1 CSI (Chlorosulfonyl isocyanate) Reagent1->Inter1 Core 2-Azaspiro[3.4]octane (The Core) Inter1->Core Reduction Reagent2 LiAlH4 (Reduction) Reagent2->Core Ester Ethyl 4-(2-azaspiro[3.4]octan-2-yl) benzoate Core->Ester Linker Ethyl 4-fluorobenzoate Linker->Ester Cond SNAr Coupling (K2CO3, DMSO, 100°C) Cond->Ester Final 4-(2-Azaspiro[3.4]octan-2-yl) benzoic acid Ester->Final Saponification Hydrolysis LiOH / THF / H2O Hydrolysis->Final

Figure 1: Convergent synthetic pathway illustrating the construction of the spiro-core followed by SNAr coupling and ester hydrolysis.[1]

Detailed Experimental Protocol (Method A: SNAr)

Note: This protocol assumes the 2-azaspiro[3.4]octane core is available (commercially or pre-synthesized).[1]

Step 1: Coupling

  • Charge: To a reaction vessel, add Ethyl 4-fluorobenzoate (1.0 equiv) and 2-azaspiro[3.4]octane (1.1 equiv).

  • Solvent/Base: Add anhydrous DMSO (5 mL/mmol) and powdered K₂CO₃ (2.5 equiv).

  • Reaction: Heat the mixture to 100°C–110°C under nitrogen atmosphere for 12–16 hours. Monitor by LC-MS for the disappearance of the fluoride starting material.[1]

  • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Step 2: Hydrolysis

  • Dissolution: Dissolve the intermediate ester in THF/MeOH (1:1).

  • Saponification: Add aqueous LiOH (2M, 3.0 equiv). Stir at ambient temperature for 4 hours (or 50°C if sluggish).

  • Isolation: Acidify carefully with 1M HCl to pH ~3–4. The product, 4-(2-azaspiro[3.4]octan-2-yl)benzoic acid , will often precipitate.[1] Filter the solid and wash with cold water. Recrystallize from Ethanol/Water if necessary.

Medicinal Chemistry Utility

This molecule is primarily used to modulate the properties of drug candidates containing the N-phenyl-amine motif.[1]

Key Advantages over Piperidine/Piperazine:

  • Metabolic Stability: The spiro-fusion eliminates the susceptible 4-position hydrogens found in piperidines, potentially blocking oxidative metabolism (CYP450) at that site.[1]

  • Novel IP Space: Spirocycles are less represented in patent literature than monocycles, offering "freedom to operate."

  • Conformational Restriction: The azetidine ring is highly strained and rigid. This locks the N-phenyl bond vector, which can improve potency if the vector matches the receptor pocket, or destroy activity if it does not (a strict structure-activity relationship probe).[1]

Bioisosteric Comparison Logic

BioisostereLogic cluster_0 Traditional Scaffold cluster_1 Spiro Scaffold Target Drug Target (GPCR / Kinase) Pip N-Phenylpiperidine Pip->Target Standard Binding Spiro N-Phenyl-2-azaspiro[3.4]octane Pip->Spiro Bioisosteric Replacement Prop1 Flexible (Chair) Prop2 Metabolic Liability (C4) Spiro->Target Entropy-Favored Binding Adv1 Rigid Vector Adv2 High Fsp3 (3D Shape)

Figure 2: Logic flow for replacing traditional piperidine scaffolds with the spiro[3.4] system to improve rigidity and metabolic stability.[1]

Handling and Safety
  • Hazard Identification: As a benzoic acid derivative, it may cause skin and eye irritation (H315, H319). The free amine core (if uncoupled) is volatile and basic; however, the final acid product is a stable solid.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Solubility: The free acid has low water solubility. For biological assays, dissolve in DMSO (up to 20-50 mM) before diluting into aqueous buffers.[1]

References
  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Medicinal Chemistry. Chemical Reviews. [1]

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. [1]

  • MolCore Chemical Database. (2024). 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid Product Entry.

  • Wuitschik, G., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie. (Context for spiro-ring synthesis methodologies). [1]

Sources

Exploratory

An Important Note on Chemical Identification: CAS Number 1537148-84-7

For the attention of: Researchers, scientists, and drug development professionals. Following a comprehensive and diligent search of publicly accessible chemical databases, scientific literature, and supplier catalogs, we...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

Following a comprehensive and diligent search of publicly accessible chemical databases, scientific literature, and supplier catalogs, we must report that there is no specific chemical information associated with the CAS number 1537148-84-7 .

This identifier does not resolve to a known chemical entity in the public domain. Consequently, an in-depth technical guide on its core chemical information and safety data cannot be provided at this time.

Possible Explanations for the Lack of Information:

  • Typographical Error in the CAS Number: The most common reason for such a discrepancy is a typographical error in the CAS number itself. We advise that you please double-check the identifier for any inaccuracies.

  • Novel or Proprietary Compound: The substance may be a very new discovery, a proprietary compound not yet disclosed in public forums, or an intermediate in a confidential research and development pipeline.

  • Internal or Non-Standardized Identifier: It is possible that this number is an internal catalog number for a specific supplier or research institution and not a universally recognized CAS (Chemical Abstracts Service) Registry Number.

Recommendation:

To proceed with obtaining the necessary technical and safety information, it is imperative to verify the CAS number from its original source . If the number is confirmed to be correct, the entity that provided it is the most likely source for the requisite documentation, such as a Safety Data Sheet (SDS) or a certificate of analysis.

We are committed to providing accurate and actionable scientific information. Should a valid CAS number or chemical name for the compound of interest be identified, we would be pleased to generate a comprehensive technical guide as originally requested.

Foundational

An In-Depth Technical Guide to the Azaspiro[3.4]octane Scaffold: A 3D Gateway to Novel Chemical Space and Enhanced Drug Properties

Abstract In the modern era of drug discovery, the demand for novel chemical matter with improved physicochemical and pharmacological properties is incessant. The migration from flat, aromatic-rich molecules to more three...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the modern era of drug discovery, the demand for novel chemical matter with improved physicochemical and pharmacological properties is incessant. The migration from flat, aromatic-rich molecules to more three-dimensional (3D) structures is a well-established strategy to enhance target selectivity, improve metabolic stability, and unlock new intellectual property. Within this paradigm, spirocyclic scaffolds have emerged as powerful tools for medicinal chemists. This guide provides a deep dive into the azaspiro[3.4]octane core, a versatile and increasingly prominent scaffold. We will explore its fundamental structural benefits, discuss key synthetic strategies for its construction, and showcase its successful application in diverse therapeutic areas, thereby providing a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Three-Dimensionality in Drug Design

For decades, medicinal chemistry has been dominated by "flatland"—a chemical space largely populated by aromatic and heteroaromatic rings. While this approach has yielded numerous successful drugs, it often leads to challenges such as poor solubility, off-target effects, and metabolic liabilities. The introduction of spirocyclic systems, which feature two rings sharing a single carbon atom, offers a compelling solution. These scaffolds enforce a rigid, three-dimensional geometry, allowing for precise vectorial projection of substituents into protein binding pockets.[1]

The azaspiro[3.4]octane scaffold, a motif containing a spirocyclic junction between a cyclopentane and an azetidine ring, has garnered significant attention as an "emerging privileged structure".[2] Its unique topology serves as a versatile bioisosteric replacement for common heterocycles like piperidine and piperazine, while introducing distinct structural and physical advantages.[1][3][4]

cluster_flat Traditional 'Flat' Scaffolds cluster_3d 3D Spirocyclic Bioisostere Piperazine Piperazine Azaspiro Azaspiro[3.4]octane Piperazine->Azaspiro Bioisosteric Replacement Piperidine Piperidine Piperidine->Azaspiro Bioisosteric Replacement

Caption: Bioisosteric transition from flat rings to a 3D scaffold.

Core Benefits of the Azaspiro[3.4]octane Scaffold

The utility of the azaspiro[3.4]octane core is rooted in a combination of its structural rigidity, synthetic tractability, and its ability to confer advantageous physicochemical properties.

Structural and Conformational Rigidity

Unlike their flexible monocyclic counterparts, the fused ring system of azaspiro[3.4]octane significantly restricts conformational freedom.[1] This rigidity is a key asset in drug design for several reasons:

  • Entropy Reduction: Pre-organizing the molecule in a bioactive conformation reduces the entropic penalty upon binding to a target, which can lead to a significant increase in binding affinity.

  • Enhanced Selectivity: The well-defined spatial arrangement of substituents minimizes unintended interactions with off-targets, thereby improving the selectivity profile of the drug candidate.

  • Vectorial Diversity: The spirocyclic core acts as a 3D hub, projecting functional groups into distinct vectors of chemical space that are inaccessible to flat aromatic systems. This is crucial for exploring deep or complex binding pockets.

G Vectorial projection of substituents from the rigid core. center Spiro Carbon n1 center->n1 n5 center->n5 n2 n1->n2 n3 n2->n3 sub1 Vector 1 n2->sub1 n4 n3->n4 n4->center n6 N n5->n6 sub3 Vector 3 n5->sub3 n7 n6->n7 sub2 Vector 2 n6->sub2 n7->center

Caption: Substituent vectors from the azaspiro[3.4]octane core.

Physicochemical Property Modulation

The incorporation of sp³-rich scaffolds like azaspiro[3.4]octane is a proven strategy for improving the drug-like properties of a molecule.

  • Solubility: Increasing the fraction of sp³-hybridized carbons (Fsp³) generally correlates with increased aqueous solubility by disrupting crystal packing and reducing planarity. In one instance, a 2-oxa-6-azaspiro[3.4]octane substituent conferred improved water solubility to an EGFR inhibitor compared to the lead compound.[3]

  • Lipophilicity: While adding carbon atoms can sometimes increase lipophilicity, the unique topology of certain azaspirocycles can lead to a decrease in the distribution coefficient (logD), effectively lowering lipophilicity.[5] This counter-intuitive effect is valuable for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

  • Metabolic Stability: The quaternary spiro-carbon is inherently resistant to metabolic degradation (e.g., CYP450-mediated oxidation), which can block common metabolic pathways and improve the half-life of a drug.[1][4]

PropertyTypical Aromatic HeterocycleAzaspiro[3.4]octane AnalogueRationale for Improvement
Fsp³ LowHighIncreased saturation and non-planarity.
Aqueous Solubility Variable to PoorGenerally ImprovedReduced planarity disrupts crystal lattice formation.[3]
Metabolic Stability Susceptible to oxidationEnhancedQuaternary spiro-carbon blocks metabolic attack.[4]
Conformational Flexibility High (in non-aromatic)Low (Rigid)Fused ring system restricts bond rotation.[1]

Synthetic Strategies: Accessing the Azaspiro[3.4]octane Core

The widespread adoption of any scaffold in drug discovery is contingent upon its synthetic accessibility. Fortunately, robust and scalable routes to various azaspiro[3.4]octane isomers have been developed, making them readily available as multifunctional modules.[6][7][8]

Key Synthetic Approach: [3+2] Cycloaddition

One of the most efficient methods for constructing the 2,6-diazaspiro[3.4]octane core is through a [3+2] cycloaddition reaction. This approach offers a convergent and often high-yielding pathway to the desired scaffold.[3]

start Azomethine Ylide Precursor + Exocyclic Alkene process [3+2] Cycloaddition start->process product Azaspiro[3.4]octane Core process->product

Caption: Simplified workflow for [3+2] cycloaddition synthesis.

Exemplary Protocol: Synthesis of 6-benzyl-2,6-diazaspiro[3.4]octane [3]

This protocol describes a practical synthesis that can yield multi-gram quantities of the target compound, demonstrating its utility as a building block.

  • Reactant Preparation: A mixture of N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine (the azomethine ylide precursor) and 3-methylenecyclobutanecarbonitrile (the alkene component) is prepared in a suitable aprotic solvent such as dichloromethane (DCM).

  • Initiation of Cycloaddition: A catalytic amount of a Lewis acid (e.g., trifluoroacetic acid) is added to the solution at 0 °C to facilitate the in situ generation of the N-benzyl azomethine ylide.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 12-18 hours) until analysis (e.g., by TLC or LCMS) indicates the consumption of the starting materials.

  • Workup and Purification: The reaction is quenched with a basic aqueous solution (e.g., saturated sodium bicarbonate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Final Product Isolation: The crude product is purified by column chromatography on silica gel to afford the pure 2,6-diazaspiro[3.4]octane derivative. For ease of handling and improved stability, the product can be converted to a salt, such as an oxalate salt.[3]

Annulation Strategies

Alternative approaches involve the sequential construction, or annulation, of one ring onto another. For example, the synthesis of 2-azaspiro[3.4]octane has been achieved by first constructing the cyclopentane ring and then annulating the four-membered azetidine ring, or vice versa.[9] These methods often utilize readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purification.[9]

Applications in Drug Discovery: Case Studies

The azaspiro[3.4]octane scaffold has been successfully incorporated into compounds targeting a wide array of diseases, demonstrating its versatility and value as a privileged structural motif.

Infectious Diseases: Antitubercular and Antimalarial Agents

The scaffold has proven highly effective in the development of novel anti-infectives.

  • Tuberculosis: A series of nitrofuran carboxamides built around a 2,6-diazaspiro[3.4]octane core yielded a remarkably potent antitubercular lead compound with a minimal inhibitory concentration (MIC) of 0.016 µg/mL against Mycobacterium tuberculosis H37Rv.[2][10] The study highlighted that broad exploration of the molecular periphery around this rigid core was key to identifying highly potent candidates within a small library.[2]

  • Malaria: A high-throughput screening campaign against Plasmodium falciparum identified a novel diazaspiro[3.4]octane series. Subsequent structure-activity relationship (SAR) studies led to compounds with low nanomolar activity against the asexual blood stage of the parasite and strong transmission-blocking potential.[11]

Central Nervous System (CNS) Disorders

The ability of the scaffold to impart drug-like properties makes it suitable for CNS-targeting agents.

  • M4 Muscarinic Receptor Agonists: Novel 2-azaspiro[3.4]octane derivatives have been patented as potent and selective agonists of the M4 muscarinic acetylcholine receptor.[12] This receptor is a key target for treating psychosis, cognitive dysfunction, and substance use disorders. The rigid scaffold likely contributes to the high selectivity required for this G protein-coupled receptor (GPCR) target.

  • Dopamine D3 Receptor Antagonists: The 2,6-diazaspiro[3.4]octane motif is present in selective dopamine D3 receptor antagonists, which have potential applications in treating addiction and other neuropsychiatric disorders.[2]

Oncology and Inflammation

The scaffold has also been utilized in the design of kinase inhibitors and anti-inflammatory agents.

  • Kinase Inhibitors: Azaspiro-containing compounds have demonstrated potent kinase inhibitory activity, which is crucial for halting tumor progression and metastasis.[13] For example, a 2-oxa-6-azaspiro[3.4]octane moiety was used to develop an EGFR inhibitor with antitumor potency similar to gefitinib but with improved solubility.[3]

  • Monoacylglycerol Lipase (MGL) Modulators: Azaspirocycles have been developed as modulators of MGL, an enzyme involved in pain and inflammation.[14] By inhibiting MGL, these compounds can potentiate the endocannabinoid system, offering a therapeutic approach for inflammatory and neurological disorders.[14]

Future Perspectives

The azaspiro[3.4]octane scaffold is more than just a building block; it is an enabling tool for modern medicinal chemistry. Its proven ability to confer 3D dimensionality, enhance drug-like properties, and serve as a core for diverse biological targets ensures its continued relevance. Future exploration will likely focus on:

  • Novel Isomers and Functionalization: The synthesis of new, uniquely substituted azaspiro[3.4]octane isomers will open up unexplored chemical space. The development of orthogonally protected building blocks will further streamline their use in complex molecule synthesis.[15]

  • Allosteric Modulation: The rigid nature of the scaffold is ideally suited for designing allosteric modulators, which bind to sites on a receptor distinct from the primary (orthosteric) site.[16][17] This can provide greater selectivity and a more nuanced pharmacological response, a particularly promising avenue for GPCRs.[16][17][18]

  • Fragment-Based and DNA-Encoded Libraries: The incorporation of azaspiro[3.4]octane fragments into high-throughput screening libraries will undoubtedly lead to the identification of novel hits against a wider range of biological targets.

Conclusion

The azaspiro[3.4]octane scaffold provides a powerful and validated platform for escaping the confines of "flatland" chemistry. It offers a direct route to molecules with enhanced three-dimensionality, improved physicochemical properties, and novel biological activities. Through the development of step-economic and scalable syntheses, this versatile core has become an invaluable module in the medicinal chemist's toolbox.[6][8] Its successful application across multiple therapeutic areas, from infectious diseases to oncology and CNS disorders, firmly establishes the azaspiro[3.4]octane motif as a privileged scaffold that will continue to fuel the discovery of next-generation therapeutics.

References

  • Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2016). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ACS Publications. [Link]

  • Various Authors. (2011). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. ResearchGate. [Link]

  • Li, D. B., et al. (2013). Construction of multifunctional modules for drug discovery: synthesis of novel thia/oxa-azaspiro[3.4]octanes. PubMed. [Link]

  • Synlett. (N/A). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Thieme Connect. [Link]

  • Various Authors. (2015). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. ResearchGate. [Link]

  • Ramadas, B., et al. (N/A). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Štefko, M., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. PMC. [Link]

  • Štefko, M., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. [Link]

  • Li, D. B., et al. (2011). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Organic Letters. [Link]

  • El-Dash, Y., et al. (2024). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. PMC. [Link]

  • Various Authors. (2023). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist | Request PDF. ResearchGate. [Link]

  • Plouffe, D. M., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. ResearchGate. [Link]

  • Various Inventors. (N/A). US11548865B2 - 2-azaspiro[3.4]octane derivatives as M4 agonists.
  • Ramadas, B., et al. (2015). Facile synthesis of 2-azaspiro[3.4]octane | Request PDF. ResearchGate. [Link]

  • Various Authors. (N/A). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]

  • PubChem. (N/A). 6-Oxa-2-azaspiro[3.4]octane. PubChem. [Link]

  • Various Inventors. (N/A). US11505546B2 - Azaspirocycles as monoacylglycerol lipase modulators.
  • Various Authors. (2022). Allosteric Modulators of G Protein-Coupled Receptors. MDPI. [Link]

  • Mohanty, S. K., et al. (2025). Deep learning reveals endogenous sterols as allosteric modulators of the GPCR–Gα interface. eLife. [Link]

  • Slosky, L. M., et al. (2025). Designing allosteric modulators to change GPCR G protein subtype selectivity. PubMed. [Link]

Sources

Exploratory

4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid molecular weight and formula

The following technical guide provides an in-depth analysis of 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid , a specialized spirocyclic intermediate used in modern medicinal chemistry. High-Value Spirocyclic Scaffold for Ne...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid , a specialized spirocyclic intermediate used in modern medicinal chemistry.

High-Value Spirocyclic Scaffold for Next-Generation Therapeutics

Executive Summary

4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid (CAS: 1537148-84-7 ) is a bifunctional pharmaceutical intermediate characterized by a rigid spirocyclic amine core fused to a benzoic acid moiety.[1] Unlike traditional flat aromatic linkers (e.g., piperazine-benzoic acids), this molecule incorporates a 2-azaspiro[3.4]octane system. This spirocyclic architecture introduces three-dimensionality (


 character) into drug candidates, a critical factor in improving solubility, reducing lipophilicity-driven toxicity, and securing novel intellectual property space.

This guide outlines the physicochemical specifications, structural rationale, and validated synthetic protocols for researchers utilizing this motif in lead optimization.

Physicochemical Specifications

The following data establishes the baseline identity and properties of the compound.

Core Identity
ParameterSpecification
Chemical Name 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid
CAS Registry Number 1537148-84-7
Molecular Formula

Molecular Weight 231.29 g/mol
Monoisotopic Mass 231.1259 Da
SMILES OC(=O)C1=CC=C(N2CC3(CCCC3)C2)C=C1
Calculated Properties (In Silico)
  • LogP (Predicted): ~2.8 – 3.1 (Moderate lipophilicity, suitable for oral bioavailability).

  • TPSA (Topological Polar Surface Area): ~49.3 Ų (COOH + Tertiary Amine).

  • pKa (Acid): ~4.2 (Benzoic acid moiety).

  • pKa (Base): ~2.5 (Aniline-like nitrogen; significantly reduced basicity due to conjugation with the phenyl ring).

Structural Analysis & Rationale

The "Escape from Flatland"

In modern drug design, increasing the fraction of saturated carbons (


) correlates with higher clinical success rates.
  • Spiro[3.4]octane Core: The spiro center at C2 creates a perpendicular orientation between the four-membered azetidine ring and the five-membered cyclopentane ring. This restricts the conformational flexibility of the nitrogen lone pair, potentially locking the attached phenyl ring into a specific vector relative to the target binding pocket.

  • Metabolic Stability: The spirocyclic system lacks the metabolically labile benzylic hydrogens found in common piperidine/piperazine linkers, potentially extending the half-life (

    
    ) of the parent drug.
    

Synthetic Protocol & Manufacturing

The synthesis of 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid typically proceeds via a convergent route: the construction of the spirocyclic amine followed by coupling to the aromatic system.

Workflow Diagram

The following logic flow illustrates the industrial standard approach, utilizing a nucleophilic aromatic substitution (


) strategy which is preferred over Palladium-catalyzed coupling for cost-efficiency when using electron-deficient aryl fluorides.

SynthesisPath Start1 Cyclopentanone (Starting Material) Step1 Reductive Amination / Cyclization Start1->Step1 + 3-amino-propanol deriv. SpiroAmine 2-Azaspiro[3.4]octane (Scaffold) Step1->SpiroAmine Coupling SnAr Coupling (DMSO, K2CO3, 100°C) SpiroAmine->Coupling Start2 4-Fluorobenzoic Acid (Ester Derivative) Start2->Coupling Intermediate Ester Intermediate Coupling->Intermediate Hydrolysis LiOH Hydrolysis Intermediate->Hydrolysis Final 4-(2-Azaspiro[3.4]octan-2-yl) benzoic acid Hydrolysis->Final

Figure 1: Convergent synthetic pathway for the target molecule.

Detailed Methodology
Step 1: Scaffold Synthesis (2-Azaspiro[3.4]octane)

Note: While commercially available, the scaffold can be synthesized via the annulation of cyclopentanone with 3-aminopropanol derivatives or via cyclobutanecarboxylate alkylation.

  • Reagents: Cyclopentanone, cyano-compounds, or specific tosyl-hydrazones as described in recent DOS (Diversity-Oriented Synthesis) literature.

  • Key Transformation: Formation of the quaternary spiro-carbon.

  • Purification: The free amine is often volatile; isolation as a hemioxalate salt is common for stability.

Step 2:

Coupling

This step attaches the spiro-amine to the benzoic acid.

  • Substrate: Methyl 4-fluorobenzoate (Ester protection is recommended to prevent salt formation with the amine).

  • Reaction:

    • Dissolve Methyl 4-fluorobenzoate (1.0 eq) and 2-Azaspiro[3.4]octane (1.1 eq) in DMSO.

    • Add

      
       (2.5 eq) as a base.
      
    • Heat to 100–120°C for 12–16 hours.

    • Mechanism: The nitrogen of the azetidine ring acts as the nucleophile, displacing the fluoride. The para-ester group activates the ring for nucleophilic attack.

  • Workup: Dilute with water, extract with EtOAc. The product is the methyl ester of the target.

Step 3: Ester Hydrolysis
  • Reagents: LiOH or NaOH (3.0 eq) in THF/Water (3:1).

  • Conditions: Stir at RT for 4 hours.

  • Isolation: Acidify with 1M HCl to pH 3–4. The zwitterionic product (Amino-Acid) will precipitate or can be extracted with DCM/iPrOH.

  • Yield: Typically >85% for the hydrolysis step.

Quality Control & Characterization

To validate the integrity of 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid , the following spectral features must be confirmed.

1H NMR (400 MHz, DMSO- ) Expectations
  • Aromatic Region (

    
     7.8 – 6.5 ppm): 
    
    • Two doublets (AA'BB' system) characteristic of a 1,4-disubstituted benzene.

    • 
       ~7.8 ppm (2H, d, 
      
      
      
      Hz): Protons ortho to COOH.
    • 
       ~6.5 ppm (2H, d, 
      
      
      
      Hz): Protons ortho to the Nitrogen (shielded by electron donation).
  • Spirocyclic Region (

    
     4.0 – 1.5 ppm): 
    
    • 
       ~3.8 ppm (4H, s): Azetidine 
      
      
      
      protons adjacent to Nitrogen. (Note: These appear as a singlet or tight multiplet due to symmetry).
    • 
       ~1.8 – 1.6 ppm (8H, m): Cyclopentane ring protons.
      
  • Acid Proton: Broad singlet at

    
     12.0–13.0 ppm (COOH).
    
Mass Spectrometry (ESI)[2][4][5]
  • Mode: Positive Ion (

    
    ).
    
  • Expected m/z: 232.30.

  • Fragmentation Pattern: Loss of the carboxyl group (

    
    ) or cleavage of the spiro-N bond may be observed at higher collision energies.
    

References

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019).[2] Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(6). Retrieved from [Link]

  • Carreira, E. M., et al. (2008).[3] Spirocyclic Scaffolds in Drug Discovery. Angewandte Chemie International Edition. (Contextual grounding on spiro-scaffold utility).

  • PubChem . (2024).[4] Compound Summary: 3-Amino-4-(2-azaspiro[3.6]decan-2-yl)benzoic acid. (Analogous structure validation). Retrieved from [Link]

Sources

Foundational

Spirocyclic Benzoic Acid Derivatives: A Technical Guide to Unlocking Three-Dimensional Chemical Space for Medicinal Chemistry

Abstract In the landscape of modern drug discovery, the exodus from flat, two-dimensional chemical structures towards more complex, three-dimensional scaffolds is a paradigm shift of critical importance. Spirocyclic syst...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the exodus from flat, two-dimensional chemical structures towards more complex, three-dimensional scaffolds is a paradigm shift of critical importance. Spirocyclic systems, defined by two rings sharing a single atom, have emerged as powerful tools for medicinal chemists.[1] When combined with the benzoic acid moiety—a well-established pharmacophore—these derivatives offer a unique opportunity to probe biological targets with enhanced precision and improved physicochemical properties. This technical guide provides an in-depth analysis of spirocyclic benzoic acid derivatives, covering their strategic advantages, core synthetic methodologies, structure-activity relationships (SAR), and practical applications, designed for researchers, scientists, and drug development professionals.

The Strategic Advantage of Spirocyclic Scaffolds in Modern Drug Discovery

For decades, medicinal chemistry has heavily relied on (hetero)aromatic ring systems. While successful, this has led to the over-exploration of "flatland," resulting in challenges related to target selectivity, solubility, and metabolic stability. Spirocyclic scaffolds offer a compelling solution by introducing inherent three-dimensionality.[2]

The core advantages are rooted in their unique topology:

  • Increased Fraction of sp3-Hybridized Carbons (Fsp3): The quaternary spiro-atom inherently increases the Fsp3 character of a molecule. A higher Fsp3 count is strongly correlated with increased clinical success, largely due to improved solubility, metabolic stability, and more precise, three-dimensional interactions with protein binding sites.[2]

  • Conformational Restriction: By locking rotatable bonds, spirocycles reduce the entropic penalty upon binding to a biological target, which can lead to a significant increase in binding affinity and potency.[1] This rigidity also presents functional groups in well-defined vectors, enabling more precise and optimized interactions within a binding pocket.

  • Modulation of Physicochemical Properties: The introduction of a spirocyclic motif can profoundly influence a molecule's properties. For instance, replacing a flexible amine, like a piperazine, with a diazaspirocycle has been shown to lower lipophilicity (LogD) and improve metabolic stability, addressing common challenges in drug optimization.[2][3]

  • Novelty and Intellectual Property: The exploration of spirocyclic chemical space provides access to novel molecular architectures, offering significant opportunities for securing new intellectual property.[4]

The Benzoic Acid Moiety: A Privileged Pharmacophore

The benzoic acid functional group is a cornerstone in medicinal chemistry. Its carboxylic acid group serves as a potent hydrogen bond donor and acceptor, frequently anchoring a molecule to key amino acid residues (e.g., arginine, lysine, histidine) in the active site of an enzyme or receptor. The aromatic ring provides a rigid scaffold for the attachment of other functional groups that can engage in hydrophobic or π-stacking interactions, while its substituents significantly modulate electronic and steric properties, directly influencing pharmacokinetic and pharmacodynamic profiles.[5][6]

The fusion of a spirocyclic core with a benzoic acid "warhead" creates a powerful synergy, where the spirocycle orients the benzoic acid for optimal target engagement and simultaneously refines the molecule's overall drug-like properties.

Synthetic Strategies for Spirocyclic Benzoic Acid Derivatives

The synthesis of spirocycles, once considered a significant challenge due to the construction of a quaternary carbon center, has become more accessible through modern synthetic methods.[7] Key strategies often involve intramolecular cyclization reactions.

A prevalent approach is the intramolecular dearomative spirocyclization . This powerful strategy involves the cyclization of a tethered nucleophile onto an activated aromatic or heteroaromatic ring, which includes the benzoic acid precursor. Another common method is the [3+2] cycloaddition reaction , particularly for synthesizing spirooxindoles, where an azomethine ylide is generated in situ and reacts with a dipolarophile.[8][9]

Below is a generalized workflow illustrating a common synthetic paradigm for drug discovery involving these scaffolds.

G cluster_0 Synthesis & Optimization cluster_1 Screening & Analysis A Precursor Synthesis (e.g., Substituted Benzoic Ester + Linker) B Key Spirocyclization Step (e.g., Intramolecular Cyclization) A->B Build backbone C Final Functionalization (e.g., Ester Hydrolysis to Benzoic Acid) B->C Form spiro-core D In Vitro Biological Assay (e.g., Enzyme Inhibition) C->D Test compound library E Structure-Activity Relationship (SAR) Analysis D->E Generate data F ADME-Tox Profiling E->F Select leads F->A Iterative Optimization

Caption: Drug Discovery Workflow for Spirocyclic Benzoic Acid Derivatives.

Radical-mediated reactions have also emerged as a conceptually new and powerful method for creating complex spirocyclic systems through a domino sequence of radical addition, intramolecular cyclization, and subsequent ring-opening.[3][10]

Case Study: Spirocycles in PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a clinically validated class of anticancer agents.[11] The FDA-approved drug Olaparib, for example, features a piperazine ring. Medicinal chemistry efforts to improve upon this scaffold have demonstrated the power of spirocyclic bioisosteres.

In one key study, the piperazine ring of Olaparib was replaced with a diazaspiro[3.3]heptane motif.[2] While this led to a modest twofold reduction in PARP-1 potency, it significantly increased selectivity for PARP-1 over other PARP family members.[2] Crucially, this structural modification resulted in reduced DNA damage and lower cytotoxicity, highlighting how a spirocyclic core can be used to fine-tune a drug's biological profile to enhance its therapeutic index.[1][2]

CompoundScaffoldPARP-1 IC50 (nM)Key Advantage
Olaparib Piperazine~1-5Potent pan-PARP inhibitor
Analog 197 Diazaspiro[3.3]heptane~10Increased PARP-1 selectivity, reduced cytotoxicity[2]

Structure-Activity Relationship (SAR) Analysis

The biological activity of spirocyclic benzoic acid derivatives can be systematically optimized by modifying three key regions of the molecule. Understanding the SAR is fundamental to rational drug design.[6][12]

SAR cluster_A Region A: Spirocyclic Core cluster_B Region B: Benzoic Acid Substituents cluster_C Region C: Linker/Periphery main Spirocyclic Benzoic Acid Derivative A_node Ring size & type Heteroatom content Stereochemistry main->A_node Impacts: 3D conformation Target fit Solubility Metabolic stability B_node Position (ortho, meta, para) Electronic nature (EWG/EDG) Size and lipophilicity main->B_node Impacts: pKa of carboxylic acid H-bonding potential Target interactions Cell permeability C_node Length and rigidity Attachment points Additional functional groups main->C_node Impacts: Vectorial projection Access to sub-pockets Overall LogP

Caption: Key Regions for Structure-Activity Relationship (SAR) Optimization.

  • Region A (Spirocyclic Core): The size of the rings (e.g., 5- vs. 6-membered), the presence and position of heteroatoms (N, O), and the stereochemistry at the spiro-center are critical. These features dictate the three-dimensional shape of the molecule and its fit within the target's binding site.[13]

  • Region B (Benzoic Acid Substituents): The substitution pattern on the aromatic ring fine-tunes the electronic properties and pKa of the carboxylic acid, which is often crucial for the key binding interaction. Substituents can also provide additional interactions with the target protein.[14]

  • Region C (Linker/Periphery): For more complex derivatives, the linker connecting the spirocycle to the benzoic acid, or other peripheral groups, influences the overall conformation and can be optimized to access secondary binding pockets.

For instance, in the development of isatin-derived spirocyclic anticancer agents, rigidifying the core into a spiro system was found to be a critical feature for potent activity.[15]

Experimental Protocols

To ensure reproducibility and provide a self-validating framework, detailed experimental protocols are essential.

Synthesis Protocol: One-Pot, Three-Component Synthesis of a Spirooxindole Derivative[8][16]

This protocol describes a common method for synthesizing spirooxindole heterocyclic scaffolds via a 1,3-dipolar cycloaddition reaction.

Objective: To synthesize a representative spiro[indole-pyrrolidine] derivative.

Materials:

  • Substituted Isatin (1.0 mmol, 1.0 eq)

  • L-Thioproline (1.0 mmol, 1.0 eq)

  • A suitable dipolarophile, e.g., an α,β-unsaturated ketone (chalcone) (1.0 mmol, 1.0 eq)

  • Methanol (MeOH), anhydrous (10 mL)

  • Round-bottom flask with reflux condenser

  • Stir plate with heating mantle

  • Filtration apparatus (Büchner funnel)

  • Thin-Layer Chromatography (TLC) supplies

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add the substituted isatin (1.0 mmol), L-thioproline (1.0 mmol), and the chalcone derivative (1.0 mmol).

  • Solvent Addition: Add 10 mL of anhydrous methanol to the flask.

  • Reflux: Place the flask in a heating mantle on a stir plate, attach the reflux condenser, and bring the mixture to reflux.

  • Reaction Monitoring (Causality Check): The reaction proceeds via the in-situ formation of an azomethine ylide from the isatin and thioproline. This transient dipole then undergoes a [3+2] cycloaddition with the chalcone. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) until the starting materials are consumed (typically 1-3 hours). This monitoring step is critical to prevent side-product formation from prolonged heating.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The desired spirocyclic product often precipitates out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake with a small amount of cold methanol to remove residual impurities.

  • Characterization: Dry the product under vacuum. Characterize the final compound using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity. The diastereoselectivity of the cycloaddition can be confirmed by NMR analysis.

Biological Assay Protocol: In Vitro PARP-1 Inhibition Assay (Fluorometric)[17][18][19][20]

This protocol outlines a standard method to determine the inhibitory potency (IC50) of a test compound against the PARP-1 enzyme.

Objective: To quantify the IC50 value of a spirocyclic benzoic acid derivative against human PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • β-Nicotinamide adenine dinucleotide (β-NAD+), substrate

  • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2)

  • Test compound (spirocyclic benzoic acid derivative) dissolved in DMSO

  • Positive control inhibitor (e.g., Olaparib)

  • Detection reagents (e.g., Transcreener® pADPr Assay Kit or similar)

  • 384-well black assay plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps to create a 10-point dose-response curve.

  • Enzyme/DNA Preparation: Prepare a working solution of PARP-1 enzyme and activated DNA in cold PARP assay buffer. The final concentration of enzyme (e.g., 0.6 nM) should be optimized for a robust signal window.

  • Assay Plate Setup:

    • Add 2.5 µL of diluted test compound or control (DMSO for no inhibition, Olaparib for positive control) to the wells of a 384-well plate.

    • Add 5 µL of the PARP-1/DNA enzyme mix to each well.

    • Incubate for 30 minutes at room temperature to allow the compound to bind to the enzyme. This pre-incubation is a critical step to ensure equilibrium is reached.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 2.5 µL of the β-NAD+ substrate solution (final concentration e.g., 50 µM) to all wells.

  • Enzyme Reaction: Incubate the plate for 60 minutes at room temperature. Protect from light.

  • Reaction Termination & Detection:

    • Stop the reaction by adding the detection mix, which typically contains EDTA to chelate Mg2+ and quench the enzyme, along with the detection reagents (e.g., pADPr coupling enzymes and a fluorescent tracer).

    • Incubate for an additional 60-120 minutes as per the detection kit manufacturer's instructions to allow the detection signal to stabilize.

  • Data Acquisition: Read the plate on a fluorescence plate reader (e.g., measuring fluorescence polarization or TR-FRET).

  • Data Analysis: Convert the raw fluorescence data to percent inhibition relative to the positive (no inhibitor) and negative (no enzyme) controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Outlook

Spirocyclic benzoic acid derivatives represent a promising and still largely unexplored area of chemical space.[7] Their inherent three-dimensionality provides a distinct advantage over traditional flat scaffolds, often leading to improved potency, selectivity, and pharmacokinetic properties.[2] While their synthesis can be more complex, the development of robust intramolecular cyclization and multi-component reaction strategies has made them increasingly accessible.[16] As our understanding of structure-activity relationships deepens and computational tools become more predictive, the rational design of novel spirocyclic benzoic acid derivatives will continue to be a thriving and productive endeavor in the quest for new therapeutics across a range of diseases, including cancer, and metabolic and neurological disorders.

References

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. (2024, January 18). Taylor & Francis Online. [Link]

  • Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. (n.d.). Royal Society of Chemistry. [Link]

  • Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. (2023, March 1). National Center for Biotechnology Information. [Link]

  • Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. (2023, February 2). SciSpace. [Link]

  • Synthesis of a New Class of Spirooxindole–Benzo[b]Thiophene-Based Molecules as Acetylcholinesterase Inhibitors. (n.d.). National Center for Biotechnology Information. [Link]

  • Entry to new spiroheterocycles via tandem Rh(II)-catalyzed O–H insertion/base-promoted cyclization involving diazoarylidene succinimides. (n.d.). National Center for Biotechnology Information. [Link]

  • Enzolution PARP1 Assay System. (n.d.). BellBrook Labs. [Link]

  • Isatin Derived Spirocyclic Analogues with α-Methylene-γ-butyrolactone as Anticancer Agents: A Structure–Activity Relationship Study. (n.d.). National Center for Biotechnology Information. [Link]

  • Diastereoselective Spirocyclization via Intramolecular C(sp)−H Bond Functionalization Triggered by Sequential[1][3]‐Hydride Shift/Cyclization Process: Approach to Spiro‐tetrahydroquinolines. (n.d.). ResearchGate. [Link]

  • Design and Synthesis of Benzo-Spirocyclic Derivatives as Potent PARP-1 Inhibitors. (2025, August 5). ResearchGate. [Link]

  • In-vitro PARP1 inhibition assay. Percent (%) inhibition is calculated taking positive control (no inhibitor in reaction). (n.d.). ResearchGate. [Link]

  • PARP1 Olaparib Competitive Inhibitor Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. (2023, October 8). National Center for Biotechnology Information. [Link]

  • Scheme 1. Synthesis procedure of spirooxindole derivatives. (n.d.). ResearchGate. [Link]

  • Medicinal Chemistry of PARP Inhibitors: Structural Insights and Mechanistic Implications for Oncology. (2026, January 10). ResearchGate. [Link]

  • The use of spirocyclic scaffolds in drug discovery. (2014, July 5). CORE. [Link]

  • BJOC - Search Results. (n.d.). Beilstein Journals. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. (2021, January 14). National Center for Biotechnology Information. [Link]

  • Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. (2024, February 28). Frontiers. [Link]

  • Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design. (n.d.). National Center for Biotechnology Information. [Link]

  • Scheme 1. Route to preparation of benzoic acid derivatives by reaction with B. (n.d.). ResearchGate. [Link]

  • The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023, May 29). Preprints.org. [Link]

  • Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. (n.d.). MDPI. [Link]

  • Structure Activity Relationships. (2005, May 15). Drug Design Org. [Link]

  • Design, synthesis, and structure-activity relationships of novel spiro-piperidines as acetyl-CoA carboxylase inhibitors. (2012, June 1). National Center for Biotechnology Information. [Link]

  • Structure activity relationship – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

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Exploratory

An In-Depth Technical Guide to the Bioisosteric Replacement of Piperazine Benzoic Acid Derivatives

Abstract The piperazine ring is a cornerstone in medicinal chemistry, present in over 100 FDA-approved drugs.[1][2] Its favorable physicochemical properties, including high aqueous solubility and two basic nitrogen atoms...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine ring is a cornerstone in medicinal chemistry, present in over 100 FDA-approved drugs.[1][2] Its favorable physicochemical properties, including high aqueous solubility and two basic nitrogen atoms for facile functionalization, have made it a privileged scaffold.[2][3] Specifically, piperazine benzoic acid derivatives are key intermediates and pharmacophores in developing drugs for central nervous system (CNS) disorders, infectious diseases, and oncology.[4][5][6] However, the piperazine moiety can also introduce metabolic liabilities, off-target activities (e.g., hERG inhibition), and suboptimal pharmacokinetic profiles.[2][7] This guide provides a comprehensive technical overview of bioisosteric replacement strategies for the piperazine benzoic acid core, aimed at researchers and drug development professionals. We will explore the rationale behind these strategies, detail synthetic methodologies, and present a framework for evaluating the resulting analogs to overcome common drug discovery challenges.

The Strategic Imperative for Bioisosteric Replacement

Bioisosterism is a cornerstone strategy in medicinal chemistry for optimizing lead compounds by replacing a functional group with another that retains similar physical or chemical properties, leading to comparable biological activity.[8][9] The goal is not merely to mimic the original structure but to rationally modulate properties to enhance potency, improve selectivity, alter metabolic pathways, and secure novel intellectual property.[9]

For the piperazine benzoic acid scaffold, key motivations for seeking bioisosteric replacements include:

  • Modulating Basicity (pKa): The two nitrogen atoms of piperazine have distinct pKa values (pKa1 ~9.7, pKa2 ~5.4).[2] This basicity is crucial for solubility and target interaction but can also lead to off-target effects at monoamine transporters or ion channels.[7][10] Bioisosteres offer a way to fine-tune pKa to optimize target engagement while minimizing liabilities.

  • Improving Metabolic Stability: The piperazine ring is susceptible to N-dealkylation and oxidation by cytochrome P450 (CYP) enzymes, often leading to rapid clearance.[11] Introducing steric hindrance or removing susceptible metabolic "soft spots" through bioisosteric replacement can significantly enhance metabolic stability.

  • Enhancing Target Selectivity: The conformational flexibility of the piperazine ring can sometimes permit binding to multiple related targets. Conformationally constrained bioisosteres, such as bridged or spirocyclic systems, can lock the molecule into a specific bioactive conformation, thereby increasing selectivity for the desired target.[7]

  • Navigating Chemical Space: Moving beyond the ubiquitous piperazine scaffold allows for the exploration of novel chemical matter, potentially leading to compounds with unique pharmacological profiles and a stronger patent position.[8][9]

Classes of Piperazine Bioisosteres and Their Physicochemical Impact

The selection of a bioisostere is a context-dependent decision, guided by the specific liabilities of the parent molecule and the goals of the optimization campaign.[10]

Classical and Non-Classical Isosteres
  • Homopiperazine (1,4-Diazepane): This seven-membered ring expands the distance between the nitrogen atoms and increases conformational flexibility. It has been successfully used to improve potency and modulate selectivity. For example, in the development of orexin receptor antagonists, homopiperazine mimics improved metabolic stability and reduced P-glycoprotein efflux.[7]

  • Piperidine and Pyrrolidine Analogs: Replacing the distal nitrogen of the piperazine with a carbon atom fundamentally alters the scaffold's properties. 4-Aminopiperidine can serve as a piperazine mimetic, preserving a key interaction vector while reducing the overall basicity and potentially altering solubility.[10]

Constrained Analogs: Bridged and Spirocyclic Scaffolds

Constrained analogs are a powerful class of non-classical bioisosteres that restrict the molecule's conformational freedom. This can pre-organize the pharmacophore for optimal target binding, leading to improved potency and selectivity.

  • Diazabicycloalkanes: These bridged systems, such as 2,5-diazabicyclo[2.2.1]heptane, introduce rigid, defined geometries. They offer precise control over the spatial orientation of substituents, which can be critical for fitting into constrained binding pockets.[12]

  • Diazaspiroalkanes: Spirocyclic diamines, like 2,6-diazaspiro[3.3]heptane, have shown significant promise. A notable example is the replacement of the piperazine ring in the PARP inhibitor Olaparib with a spirodiamine analogue, which beneficially affected activity and reduced cytotoxicity.[1][13]

The following table summarizes the key physicochemical properties of piperazine and selected bioisosteres.

CompoundStructurepKa1pKa2cLogPKey Characteristics
Piperazine 9.735.35-1.50High solubility, flexible, two basic centers
Homopiperazine ~11.0~6.2-0.48Increased flexibility and N-N distance
2,5-Diazabicyclo[2.2.1]heptane ---0.60Rigid, constrained, defined vector orientation
2,6-Diazaspiro[3.3]heptane ---0.51Rigid, spirocyclic, novel chemical space

Note: pKa and cLogP values are approximate and can vary based on prediction software and experimental conditions. Data is compiled from sources including BenchChem.[2]

Synthetic and Evaluation Workflow

A systematic approach is essential for the successful design, synthesis, and evaluation of novel bioisosteres. The workflow should be iterative, with data from each stage informing the next round of design.

General Workflow Diagram

The following diagram illustrates a typical workflow for a bioisostere replacement campaign.

Bioisostere_Workflow Start Parent Compound (Piperazine Benzoic Acid Derivative) InSilico In Silico Design & Bioisostere Selection Start->InSilico Synthesis Chemical Synthesis of Analogs InSilico->Synthesis Purification Purification & Characterization (NMR, LC-MS) Synthesis->Purification PrimaryScreen Primary Screening: Target Binding Assay (Ki) Purification->PrimaryScreen FunctionalAssay Functional Assay (IC50 / EC50) PrimaryScreen->FunctionalAssay ADME In Vitro ADME Profiling (Solubility, Permeability, Stability) FunctionalAssay->ADME Decision1 Potency & ADME Acceptable? ADME->Decision1 Decision1->InSilico No Tox In Vitro Toxicology (e.g., Cytotoxicity, hERG) Decision1->Tox Yes Decision2 Safety Profile Acceptable? Tox->Decision2 InVivo In Vivo PK/PD & Efficacy Studies Decision2->InVivo Yes Stop Stop or Redesign Decision2->Stop No

Caption: Iterative workflow for bioisostere design and evaluation.

Key Experimental Protocols

Protocol 3.2.1: Synthesis of N-Arylated Piperazine Bioisosteres

The synthesis of target compounds often involves coupling the benzoic acid moiety with the selected piperazine bioisostere. A common and robust method is amide bond formation.

Objective: To synthesize an amide from a 4-substituted benzoic acid and a piperazine bioisostere.

Methodology:

  • Acid Activation: To a solution of the desired benzoic acid derivative (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) at 0 °C, add a coupling agent such as EDC·HCl (1.2 eq) and an activator like HOBt (1.2 eq).[14]

  • Stirring: Allow the mixture to stir for 15-20 minutes at 0 °C to form the activated ester intermediate.

  • Amine Addition: Add the selected piperazine bioisostere (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq) to neutralize the HCl byproduct from the EDC.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the desired amide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[12][14]

Protocol 3.2.2: In Vitro Metabolic Stability Assessment

Objective: To determine the rate of metabolism of a test compound in human liver microsomes (HLM).

Methodology:

  • Preparation: Prepare a stock solution of the test compound in DMSO. The final DMSO concentration in the incubation should be ≤ 0.5% to avoid enzyme inhibition.

  • Incubation Mixture: In a 96-well plate, combine liver microsomes (e.g., 0.5 mg/mL final concentration) and the test compound (e.g., 1 µM final concentration) in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the plate at 37 °C for 5-10 minutes.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating solution. For a negative control (T₀ sample), add acetonitrile or methanol before adding NADPH to precipitate the protein and stop the reaction.

  • Time Points: Incubate the plate at 37 °C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in individual wells by adding a cold stop solution (e.g., acetonitrile containing an internal standard).

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of the compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[11]

Comparative ADME Data for Piperazine Analogs

ParameterAnalog AAnalog BAnalog CInterpretation
Metabolic Half-life (t½, min) in HLM 45>6025Analog B shows the highest metabolic stability, while Analog C is rapidly metabolized.
Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) 5.210.82.1Analog B has high permeability, suggesting good potential for oral absorption.
Efflux Ratio (Papp B→A / Papp A→B) 3.01.14.0Analogs A and C are likely substrates for efflux transporters (Ratio > 2), which could limit brain penetration or oral bioavailability.

Data is representative and compiled from in vitro studies on various piperazine analogs.[11]

Case Study: Bioisosteric Replacement of a GPCR Ligand

Many piperazine benzoic acid derivatives target G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors.[6][15] The interaction of a ligand with a GPCR initiates a complex intracellular signaling cascade.

Simplified GPCR Signaling Pathway

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Ligand Piperazine/Bioisostere Ligand Ligand->GPCR Binds Downstream Downstream Cellular Response Second_Messenger->Downstream

Sources

Foundational

The 3D Advantage: Engineering Azaspiro Linkers for Next-Gen Drug Discovery

Executive Summary: Escaping "Flatland" The dominance of sp²-rich, planar aromatic scaffolds in legacy drug libraries has contributed to high attrition rates due to poor solubility, nonspecific binding, and suboptimal pha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping "Flatland"

The dominance of sp²-rich, planar aromatic scaffolds in legacy drug libraries has contributed to high attrition rates due to poor solubility, nonspecific binding, and suboptimal pharmacokinetic (PK) profiles. This whitepaper analyzes the azaspiro linker —specifically azaspiro[3.3]heptane and azaspiro[2.3]hexane systems—as a critical structural tool to increase fraction sp³ (Fsp³), modulate lipophilicity (LogD), and unlock novel intellectual property (IP) space.

By rigidly enforcing 90° vector orientations and disrupting planar symmetry, azaspiro linkers offer a bioisosteric alternative to piperidines and piperazines, frequently yielding compounds with superior metabolic stability and target selectivity.

The 3D Architect: Structural & Physicochemical Advantages

Vector Orthogonality & Conformational Locking

Standard six-membered heterocycles (piperidine, piperazine) predominantly adopt a chair conformation where substituents prefer equatorial positions, resulting in linear or slightly offset vectors (approx. 180°).

In contrast, azaspiro[3.3]heptane systems introduce a rigid "kink" in the molecular backbone. The spiro-carbon forces the two rings to be orthogonal to each other.

  • 2,6-diazaspiro[3.3]heptane: When replacing a piperazine, this scaffold imposes a ~90° twist between the input and output vectors.[1] This geometric constraint can fine-tune ligand-protein fit, accessing binding pockets that linear linkers overshoot.

  • 1-azaspiro[3.3]heptane: A newly validated bioisostere for piperidine that alters the exit vector angle (

    
    ) significantly, often improving the "fit" in globular active sites while disrupting π-stacking interactions that lead to promiscuity.
    
Physicochemical Modulation (LogD & Basicity)

Replacing a monocyclic amine with a spirocyclic amine often results in a lower LogD , despite the addition of carbon atoms (in some cases).[1] This counterintuitive effect is driven by changes in basicity (pKa).

  • Basicity Shift: The strain in the four-membered rings of azaspiro[3.3]heptanes typically increases the basicity of the nitrogen compared to a six-membered analog. A more basic amine is more protonated at physiological pH (7.4), leading to lower LogD and higher aqueous solubility.

  • Metabolic Blocking: The quaternary spiro-carbon acts as a "metabolic roadblock," preventing oxidative metabolism (e.g., P450-mediated hydroxylation) at what would otherwise be a vulnerable position in a piperidine ring.

Table 1: Comparative Properties of Linker Scaffolds
FeaturePiperidine / Piperazine2-Azaspiro[3.3]heptane1-Azaspiro[3.3]heptane
Geometry Chair (Flexible), ~180° vectorsRigid, Twisted (90° offset)Rigid, Angular offset
Fsp³ Contribution ModerateHighHigh
Metabolic Stability Low/Mod (susceptible to

-oxidation)
High (Spiro-C blocks metabolism)High
Lipophilicity (LogD) BaselineDecreased (typically -0.5 to -1.[2]0)Decreased
IP Status Crowded / GenericEstablishedEmerging / Novel Space

Visualizing the Vector Shift

The following diagram illustrates the geometric divergence between a standard piperazine linker and a diazaspiro linker. Note the transition from a linear vector space to an orthogonal one.

VectorAnalysis cluster_flat Legacy Scaffold: Piperazine cluster_spiro 3D Scaffold: 2,6-Diazaspiro[3.3]heptane Pip_Struct Piperazine Core (Chair Conformation) Pip_Vec Vector Angle: ~180° (Linear/Equatorial) Pip_Struct->Pip_Vec Projects substituents Comparison Bioisosteric Impact: 1. Access new sub-pockets 2. Disrupt planar stacking 3. Increase Solubility Pip_Vec->Comparison Spiro_Struct Azaspiro Core (Rigid Orthogonal Rings) Spiro_Vec Vector Angle: ~90° (Twisted/Orthogonal) Spiro_Struct->Spiro_Vec Projects substituents Spiro_Vec->Comparison

Figure 1: Vector analysis comparing the linear projection of piperazine against the orthogonal projection of diazaspiro scaffolds.

Case Studies in Bioisosterism

Olaparib Analog (PARP Inhibitor)

In a study optimizing PARP inhibitors, the piperazine linker of Olaparib was replaced with a 2,6-diazaspiro[3.3]heptane .

  • Result: While potency against PARP-1 decreased slightly (2-fold), the selectivity against other PARP isoforms improved significantly.[3]

  • Mechanism: The rigid spiro-linker altered the trajectory of the terminal group, reducing off-target interactions that relied on the specific linear geometry of the original piperazine. Furthermore, cytotoxicity was reduced, likely due to the cleaner selectivity profile.

MCHr1 Antagonists

Researchers replaced a morpholine moiety with diverse azaspiro cycles in Melanin-Concentrating Hormone receptor 1 (MCHr1) antagonists.[3]

  • Result: The switch lowered LogD values, mitigating hERG liability (a common issue with lipophilic amines) and improving metabolic stability in microsomes.

Experimental Protocol: Synthesis of 1-Azaspiro[3.3]heptane

While 2-azaspiro systems are commercially abundant, the 1-azaspiro[3.3]heptane core represents a "new generation" bioisostere with superior IP potential. The following protocol outlines the Graf Isocyanate Route , a robust method for constructing this strained system.

Workflow Diagram

SynthesisProtocol Start Start: Methylenecyclobutane (Endocyclic Alkene) Step1 Step 1: [2+2] Cycloaddition Reagent: ClO2S-NCO (Graf Isocyanate) Temp: 25°C -> 40°C Start->Step1 Intermed Intermediate: Spirocyclic Beta-Lactam Step1->Intermed Step2 Step 2: Reduction Reagent: Alane (AlH3) or LiAlH4 Solvent: Ether/THF Intermed->Step2 Final Product: 1-Azaspiro[3.3]heptane (Secondary Amine) Step2->Final

Figure 2: Synthetic route for 1-azaspiro[3.3]heptane via Graf Isocyanate cycloaddition.

Detailed Methodology

Reagents:

  • Substrate: Methylenecyclobutane (or functionalized derivative).

  • Reagent A: Chlorosulfonyl isocyanate (CSI / Graf isocyanate).

  • Reducing Agent: Lithium Aluminum Hydride (LiAlH

    
    ) or Alane (generated in situ).
    

Step 1: Formation of the Spiro-Beta-Lactam [4]

  • Preparation: In a flame-dried flask under N

    
    , dissolve methylenecyclobutane (1.0 eq) in anhydrous diethyl ether.
    
  • Addition: Cool to 0°C. Dropwise add Chlorosulfonyl isocyanate (1.0 eq). The reaction is highly exothermic; control addition rate to maintain temperature.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Hydrolysis: Carefully quench the N-chlorosulfonyl intermediate by adding the mixture to a vigorously stirred solution of aqueous Na

    
    SO
    
    
    
    / NaHCO
    
    
    (reductive hydrolysis) to remove the sulfonyl group.
  • Isolation: Extract with DCM, dry over MgSO

    
    , and concentrate to yield the spirocyclic 
    
    
    
    -lactam.

Step 2: Ring Reduction to Azaspiro Amine

  • Activation: Suspend LiAlH

    
     (3.0 eq) in anhydrous THF under Argon.
    
  • Reduction: Dissolve the spiro-

    
    -lactam in THF and add dropwise to the hydride suspension at 0°C.
    
  • Reflux: Heat to reflux for 4–6 hours to ensure complete reduction of the amide carbonyl.

  • Workup: Cool to 0°C. Perform Fieser workup (add water, 15% NaOH, water sequentially). Filter the granular precipitate.

  • Purification: The resulting secondary amine can be converted to its HCl salt for storage or used immediately in coupling reactions (e.g., S

    
    Ar or Buchwald-Hartwig).
    

References

  • Levterov, V. V., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition. [Link]

  • Hiesinger, K., et al. (2021).[3] Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Reilly, S. W., et al. (2018).[3] Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry. [Link]

  • Johansson, A., et al. (2016). Spirocyclic MCHr1 Antagonists: Bioisosteric Replacement of Morpholine. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Burkhard, J. A., et al. (2010).[5] Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. [Link]

Sources

Exploratory

Literature review of 2-azaspiro[3.4]octane containing drugs

The 2-Azaspiro[3.4]octane Scaffold: Escaping Flatland in Modern Drug Discovery[1][2] Executive Summary The Shift from Flat to 3D: Modern medicinal chemistry is undergoing a paradigm shift from "flat" aromatic-dominated s...

Author: BenchChem Technical Support Team. Date: February 2026

The 2-Azaspiro[3.4]octane Scaffold: Escaping Flatland in Modern Drug Discovery[1][2]

Executive Summary

The Shift from Flat to 3D: Modern medicinal chemistry is undergoing a paradigm shift from "flat" aromatic-dominated structures (low


) to three-dimensional, 

-rich scaffolds.[1][2] The 2-azaspiro[3.4]octane and its diaza-analogs represent a premier class of "privileged structures" in this transition.[1][2] Unlike traditional piperidine or morpholine rings, this scaffold offers unique vector positioning, improved metabolic stability, and enhanced solubility without compromising potency.[3][4]

Scope of this Guide: This whitepaper provides a technical deep-dive into the 2-azaspiro[3.4]octane scaffold. It covers the structural rationale for its use, detailed synthetic protocols for constructing the core, and a review of its most promising therapeutic applications in infectious disease (Tuberculosis, Malaria), neurology (M4 agonists), and virology (SARS-CoV-2).[3][4]

Structural & Physicochemical Rationale

The "Escape from Flatland"

The correlation between clinical success and the fraction of


 hybridized carbons (

) is well-documented.[4] Flat molecules often suffer from poor solubility and non-specific binding.[1][2][3][4] The 2-azaspiro[3.4]octane scaffold introduces a quaternary center that forces the molecule into a rigid, non-planar conformation.[1][3][4]
PropertyPiperidine (Traditional)2-Azaspiro[3.4]octane (Novel)Impact
Topology 2D (Chair/Boat)3D (Rigid Spiro)Reduces "molecular flatness," improving specificity.[1][2][3][4]
Vectors Linear/EquatorialOrthogonal/AngularAccesses new binding pockets.[1][2][3][4]
Metabolic Liability High (N-dealkylation, oxidation)Low (Quaternary block)Blocks common metabolic soft spots.[2][3][4]
Solubility ModerateHighDisruption of crystal lattice energy.[1][3][4]
Vector Analysis

In the 2,6-diazaspiro[3.4]octane variant (a common drug-like derivative), the two nitrogen atoms are positioned to project substituents at defined angles that are inaccessible to monocyclic rings.[1][3][4] This allows for the precise positioning of "warheads" or lipophilic tails into protein sub-pockets.[3][4]

Synthetic Methodologies

The construction of the strained spiro[3.4] system requires specific "step-economic" strategies. The two dominant approaches are [3+2] Cycloaddition and Cyclization/Annulation .[3][4]

DOT Diagram: Synthetic Pathways

SynthesisPathways Figure 1: Primary synthetic routes to the 2-azaspiro[3.4]octane core. Start1 N-Boc-3-Methylene azetidine Inter1 Dipolar Cycloaddition (Azomethine Ylide) Start1->Inter1 AgF, TMS-CH2-N(Bn)(CH2OMe) Start2 Cyclopentanone Derivatives Inter2 Spiro-Annulation (Ring Closure) Start2->Inter2 Reductive Amination + Cyclization Product 2-Azaspiro[3.4]octane Scaffold Inter1->Product Deprotection Inter2->Product Functionalization

[1][2][4]

Detailed Protocol: [3+2] Cycloaddition Route

Reference: Adapted from Carreira et al. and Syngene International methodologies.

Objective: Synthesis of tert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate.

Reagents:

  • tert-Butyl 3-methyleneazetidine-1-carboxylate (Starting Material)[1][2]

  • N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (Azomethine ylide precursor)[1][2][4]

  • Lithium Fluoride (LiF) or Silver Fluoride (AgF)[3][4]

  • Acetonitrile (MeCN)[3][4]

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve tert-butyl 3-methyleneazetidine-1-carboxylate (1.0 equiv) in anhydrous MeCN (0.1 M).

  • Ylide Generation: Add N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 equiv).[1][2][4]

  • Catalysis: Add LiF (1.5 equiv) in a single portion. Note: AgF can be used for faster kinetics but requires light exclusion.[1][3]

  • Reaction: Sonicate the mixture for 30 minutes to ensure LiF dispersion, then stir at 40°C for 12-16 hours. Monitor by TLC (EtOAc/Hexane 1:3).[3][4]

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x).[3][4] Wash combined organics with brine, dry over Na2SO4, and concentrate.[3][4][5]

  • Purification: Flash column chromatography (SiO2, 0-40% EtOAc in Hexane) yields the spirocyclic product as a pale yellow oil.[1][3][4]

Therapeutic Applications & Case Studies

While no marketed drug solely bears this name yet, the scaffold is the engine behind several high-profile clinical and preclinical candidates.[1]

Infectious Disease: The Antitubercular Lead

Target: Mycobacterium tuberculosis (Mtb)[3][4]

Researchers have identified 2,6-diazaspiro[3.4]octane derivatives as potent inhibitors of Mtb, capable of overcoming resistance to standard therapies.[1][3][4]

  • Lead Compound: 6-(Methylsulfonyl)-8-(4-methyl-4H-1,2,4-triazol-3-yl)-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane.[1][2]

  • Mechanism: The spiro-scaffold orients a "warhead" (nitrofuran) to interact with the bacterial nitroreductase enzyme (Ddn), while the [3.4] core prevents rapid efflux.[3][4]

  • Data Profile:

    • MIC (H37Rv strain): 0.016 µg/mL (Superior to Isoniazid in some assays).[3][4]

    • Selectivity Index: >100 (Low cytotoxicity against Vero cells).[3][4]

Neurology: M4 Muscarinic Agonists

Target: M4 Receptor (Schizophrenia/Alzheimer's)[3][4]

Patent US11548865B2 details a series of 2-azaspiro[3.4]octane derivatives designed to selectively agonize the M4 receptor without triggering the side effects associated with non-selective muscarinic agonists (e.g., M2/M3 mediated salivation/cardiovascular issues).[3][4]

  • Design Logic: The rigid spiro-core restricts the conformation of the amine, locking it into a bioactive state that fits the deep orthosteric pocket of the M4 GPCR.

Virology: SARS-CoV-2 3CLpro Inhibitors

Target: Main Protease (Mpro/3CLpro)[1][2][4]

During the COVID-19 pandemic, structure-guided design utilized the 2-azaspiro[3.4]octane scaffold to replace the P2 proline residue found in early peptidomimetic inhibitors.[1][2]

  • Outcome: The spiro-ring filled the hydrophobic S2 pocket more efficiently than the natural proline, improving potency (

    
     in sub-micromolar range) and plasma stability.[3][4]
    

Data Summary: Scaffold Comparison

Feature2-Azaspiro[3.4]octane2-Azaspiro[3.3]heptanePiperazine
Ring Size 4-membered / 5-membered4-membered / 4-membered6-membered
Conformation Rigid, PuckeredRigid, PlanarFlexible (Chair)
Lipophilicity (LogP) Lower (Polar surface exp.)[1][2]ModerateHigher
Metabolic Stability HighHighLow
Primary Use Bioisostere for Proline/PiperidineBioisostere for PiperidineLinker

References

  • Burkhard, J. A., et al. (2010).[3][4] Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. Link[3][4]

  • Vinogradova, L., et al. (2023).[3][4] Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI Pharmaceuticals.[1][2][3][4] Link[3][4]

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[3][4] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link[3][4]

  • Patent US11548865B2. (2023).[1][2][3][4] 2-azaspiro[3.4]octane derivatives as M4 agonists. Link

  • Kuznetsov, V., et al. (2021).[3][4] Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite. Journal of Medicinal Chemistry. Link[3][4]

Sources

Foundational

Solubility profile of 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid in DMSO

An In-depth Technical Guide to the Solubility Profile of 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid in DMSO This guide provides a comprehensive framework for determining and understanding the solubility profile of 4-(2-Az...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid in DMSO

This guide provides a comprehensive framework for determining and understanding the solubility profile of 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid in dimethyl sulfoxide (DMSO). Given the critical role of solubility in the drug discovery and development pipeline, this document outlines the foundational principles, experimental methodologies, and data interpretation necessary for a thorough characterization of this compound. While specific quantitative solubility data for 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid is not publicly available, this guide equips researchers with the necessary protocols to generate this crucial information.

The Pivotal Role of DMSO in Preclinical Research

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely utilized in drug discovery for its remarkable ability to dissolve a broad spectrum of both polar and nonpolar compounds.[1][2] Its miscibility with water and a vast array of organic solvents makes it an invaluable vehicle for the preparation of stock solutions for in vitro assays.[1][3] In the context of high-throughput screening (HTS), DMSO's capacity to maintain compounds in solution is paramount for generating reliable and reproducible data.[1] However, it is crucial to recognize that DMSO can exert effects on cell physiology in a concentration-dependent manner, necessitating the determination of a compound's maximum solubility to ensure the final DMSO concentration in assays remains low and non-disruptive.[3]

The structure of 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid, featuring a spirocyclic aliphatic ring system coupled with a benzoic acid moiety, presents an interesting case for solubility. The azaspiro[3.4]octane group introduces a three-dimensional character which can influence crystal lattice energy and solvation properties.[4] The benzoic acid portion provides a polar, ionizable group that will significantly impact its solubility in different environments. Understanding its behavior in DMSO is the first step in its journey as a potential therapeutic agent.

Foundational Concepts: Kinetic vs. Thermodynamic Solubility

When assessing the solubility of a compound, it is essential to distinguish between two key parameters: kinetic and thermodynamic solubility.

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves from a high-concentration DMSO stock solution when diluted into an aqueous buffer.[5][6] It is a non-equilibrium measurement that is highly relevant to the high-throughput screening environment where compounds are rapidly diluted from DMSO stocks.[7] Low kinetic solubility can lead to compound precipitation in assays, resulting in inaccurate biological data.

  • Thermodynamic Solubility: This represents the true equilibrium solubility of a compound in a given solvent.[5][8] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[8] Thermodynamic solubility is a critical parameter for understanding a compound's behavior in vivo and for formulation development.

Experimental Determination of Solubility in DMSO

The following protocols provide a systematic approach to determining the kinetic and thermodynamic solubility of 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid in DMSO.

Materials and Reagents
  • 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid (solid powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% purity

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Vortex mixer

  • Orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

  • Analytical balance

  • Calibrated pipettes and sterile, nuclease-free tips

  • 96-well plates

  • Nephelometer or plate reader capable of measuring turbidity

Protocol for Kinetic Solubility Determination

This method provides a rapid assessment of the solubility of the compound upon dilution from a concentrated DMSO stock into an aqueous buffer.[7][8]

Step-by-Step Procedure:

  • Preparation of Stock Solution: Accurately weigh a precise amount of 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid and dissolve it in a known volume of anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM). Ensure complete dissolution by vortexing.

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO to generate a range of concentrations.

  • Assay Plate Preparation: In a 96-well plate, add a small, precise volume (e.g., 2 µL) of each concentration from the serial dilution to individual wells.

  • Addition of Aqueous Buffer: Rapidly add a larger volume (e.g., 198 µL) of PBS (pH 7.4) to each well to achieve the final desired concentrations.

  • Incubation and Measurement: Incubate the plate at room temperature for a defined period (e.g., 2 hours). Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[8]

  • Data Analysis: The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.

Diagram of Kinetic Solubility Workflow

G cluster_prep Stock Solution Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep1 Weigh Compound prep2 Dissolve in DMSO prep1->prep2 prep3 Vortex to Homogenize prep2->prep3 assay1 Serial Dilution in DMSO prep3->assay1 High Concentration Stock assay2 Aliquot to 96-well Plate assay1->assay2 assay3 Add Aqueous Buffer (PBS) assay2->assay3 assay4 Incubate at Room Temperature assay3->assay4 analysis1 Measure Turbidity (Nephelometry) assay4->analysis1 analysis2 Identify Precipitation Point analysis1->analysis2 analysis3 Determine Kinetic Solubility Limit analysis2->analysis3

Caption: Workflow for Kinetic Solubility Determination.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of the compound and is considered the gold standard.[8][9]

Step-by-Step Procedure:

  • Sample Preparation: Add an excess amount of solid 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid to a series of glass vials.

  • Solvent Addition: To each vial, add a precise volume of DMSO.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8]

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.[3]

  • Sample Collection and Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the supernatant through a 0.22 µm syringe filter.

  • Quantification: Accurately dilute the filtered supernatant with DMSO and quantify the concentration of dissolved 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid using a validated HPLC method with a standard curve.[8]

Diagram of Thermodynamic Solubility Workflow

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add Excess Solid Compound to Vials prep2 Add Precise Volume of DMSO prep1->prep2 equil1 Seal Vials prep2->equil1 equil2 Agitate on Orbital Shaker (24-48h) equil1->equil2 equil3 Temperature Controlled Environment equil2->equil3 analysis1 Centrifuge to Pellet Solid equil3->analysis1 analysis2 Filter Supernatant analysis1->analysis2 analysis3 Dilute Supernatant analysis2->analysis3 analysis4 Quantify by HPLC analysis3->analysis4

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in a clear and concise table for easy comparison.

ParameterValueUnitMethod
Kinetic SolubilityTo be determinedmg/mL or mMNephelometry/Turbidimetry
Thermodynamic SolubilityTo be determinedmg/mL or mMShake-Flask Method with HPLC quantification

Interpretation of Results:

A high solubility in DMSO is generally desirable for a screening compound, allowing for the preparation of concentrated stock solutions. The kinetic solubility value will provide insight into the compound's propensity to precipitate upon dilution in aqueous media, a critical factor for the reliability of in vitro assays. The thermodynamic solubility provides a fundamental physicochemical property that will inform downstream activities such as formulation development and in vivo studies.

Conclusion

Determining the solubility profile of 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid in DMSO is a foundational step in its evaluation as a potential drug candidate. By employing the robust and well-established protocols for kinetic and thermodynamic solubility outlined in this guide, researchers can generate the critical data needed to advance their research with confidence. A thorough understanding of a compound's solubility is not merely a technical exercise but a cornerstone of sound scientific practice in drug discovery.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Wikipedia. (2024, February 13). Dimethyl sulfoxide. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Aure Chemical. (2026, February 6). The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation. Retrieved from [Link]

  • Varnek, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC. Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (2023, June 9). Aqueous Kinetic Solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). DMSO solubility and bioscreening. Retrieved from [Link]

  • Admeshop. (n.d.). Solubility, kinetic. Retrieved from [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Retrieved from [Link]

  • Gaylord Chemical Company. (2026, February 16). Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices. Retrieved from [Link]

  • O'Connor, S. (2025, September 27). DMSO: Significance and symbolism. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

  • BindingDB. (n.d.). BDBM732748. Retrieved from [Link]

  • MDPI. (2024, February 5). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Retrieved from [Link]

  • ResearchGate. (2025, August 29). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Retrieved from [Link]

  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • Preprints.org. (2023, May 29). Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

  • Environmental Protection Agency. (2025, October 15). 2,5-Diazaspiro[3.4]octane-2-carboxylic acid, phenylmethyl ester. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-(acetyloxy)- (CAS 2345-34-8). Retrieved from [Link]

  • University of Limerick. (2010, November 11). Solubility of benzoic acid in pure solvents and binary mixtures. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Metabolic Stability of Azaspiro[3.4]octane versus Piperidine Scaffolds

Introduction: The Quest for Metabolic Robustness in Drug Design In modern medicinal chemistry, the design of a successful drug candidate is a multi-parameter optimization challenge. Beyond achieving high potency and sele...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Metabolic Robustness in Drug Design

In modern medicinal chemistry, the design of a successful drug candidate is a multi-parameter optimization challenge. Beyond achieving high potency and selectivity for its biological target, a molecule must possess favorable Administration, Distribution, Metabolism, and Excretion (ADME) properties to ensure adequate exposure and safety in vivo. Of these, metabolic stability is a critical gatekeeper. A compound that is too rapidly metabolized by enzymes in the liver and other tissues will have a short half-life, leading to poor bioavailability and the need for frequent, high doses.

The piperidine ring is one of the most ubiquitous saturated heterocyclic scaffolds in approved drugs, valued for its synthetic tractability and its ability to serve as a versatile linker or pharmacophore element. However, its very structure presents inherent metabolic liabilities. The C-H bonds adjacent (alpha) to the nitrogen atom are particularly susceptible to oxidation by cytochrome P450 (CYP) enzymes, the primary family of Phase I drug-metabolizing enzymes.[1][2][3] This often leads to N-dealkylation or ring hydroxylation, initiating a cascade of metabolic clearance that can curtail a drug's therapeutic potential.[4][5]

To overcome these challenges, medicinal chemists employ a strategy known as bioisosteric replacement, where a known structural motif is swapped for another that retains similar physical and chemical properties but offers improvements in other areas. The azaspiro[3.4]octane scaffold has emerged as a state-of-the-art bioisostere for piperidine.[6][7][8] Its defining feature is a quaternary spirocyclic carbon atom shared between two rings. This unique three-dimensional architecture offers a compelling solution to the metabolic instability of piperidine by fundamentally altering the molecule's susceptibility to enzymatic attack.[9][10][11]

This technical guide provides an in-depth comparison of the metabolic stability of azaspiro[3.4]octane and piperidine scaffolds. We will explore the mechanistic underpinnings of their metabolism, present a framework for their experimental evaluation, and offer data-driven insights for drug development professionals.

Part 1: Mechanistic Insights into Metabolic Pathways

The Metabolic Liabilities of the Piperidine Ring

The metabolic fate of piperidine-containing compounds is largely dictated by the activity of CYP enzymes, particularly isoforms like CYP3A4 and CYP2D6.[2][3] The primary routes of metabolism involve the enzymatic oxidation of the molecule.

  • Alpha-Carbon Oxidation: The C-H bonds on the carbons directly adjacent to the piperidine nitrogen are electron-rich and sterically accessible, making them prime targets for hydrogen atom abstraction by the reactive oxygen species of the CYP active site.[1][2] This initial oxidation can lead to the formation of an unstable carbinolamine intermediate, which can then fragment, resulting in N-dealkylation (if the nitrogen is substituted) or ring opening.

  • Ring Hydroxylation: Oxidation can also occur at other positions on the piperidine ring (beta or gamma carbons), leading to hydroxylated metabolites.[5]

  • N-Oxidation: The nitrogen atom itself can be oxidized to form an N-oxide, although this is often a less common pathway for piperidines compared to alpha-carbon oxidation.

These metabolic pathways are often efficient, leading to high intrinsic clearance (CLint), a measure of the inherent ability of the liver to metabolize a drug.[12][13]

Azaspiro[3.4]octane: A Structurally Fortified Alternative

The azaspiro[3.4]octane scaffold mitigates these metabolic liabilities through its unique spirocyclic structure. By replacing a methylene group (–CH2–) of the piperidine with a quaternary carbon center, it introduces fundamental changes that enhance metabolic stability.

  • Blocking Alpha-Carbon Oxidation: The most significant advantage is the replacement of metabolically labile C-H bonds at one of the alpha-positions with a robust C-C bond of the spirocycle. This quaternary center lacks a hydrogen atom, effectively blocking the primary site of CYP-mediated oxidation. This structural "shielding" forces metabolizing enzymes to seek alternative, often less favorable, sites on the molecule.

  • Increased Three-Dimensionality: The rigid, three-dimensional nature of spirocycles can orient the molecule within an enzyme's binding pocket in a way that sterically hinders access to other potential metabolic soft spots.[9][10] Shifting from planar, aromatic structures to compounds with a higher fraction of sp3-hybridized carbons (Fsp3) generally correlates with improved physicochemical and pharmacokinetic profiles, including metabolic stability.[9][10]

The diagram below illustrates the key metabolic "hotspot" on a generic piperidine scaffold compared to the blocked site on an azaspiro[3.4]octane.

G cluster_0 Piperidine Metabolism cluster_1 Azaspiro[3.4]octane Metabolism P_Metabolism CYP450-Mediated Oxidation Metabolite Metabolites (e.g., Hydroxylated, N-dealkylated) P_Metabolism->Metabolite Piperidine Piperidine Scaffold Piperidine->P_Metabolism α-C-H bond (Metabolic Hotspot) A_Metabolism CYP450-Mediated Oxidation Parent_Compound Increased Parent Compound Exposure A_Metabolism->Parent_Compound Azaspiro Azaspiro[3.4]octane Scaffold Azaspiro->A_Metabolism Quaternary Spirocenter (Metabolically Shielded) G cluster_workflow Microsomal Stability Assay Workflow Prep 1. Preparation (Microsomes, Compound, Buffer, NADPH) Incubate 2. Incubation (Mix & warm to 37°C) Prep->Incubate Timepoints 3. Time-Point Sampling (0, 5, 15, 30, 60 min) Incubate->Timepoints Quench 4. Quench Reaction (Ice-cold Acetonitrile + Internal Std) Timepoints->Quench Centrifuge 5. Centrifugation (Pellet Proteins) Quench->Centrifuge Analyze 6. LC-MS/MS Analysis (Quantify Parent Compound) Centrifuge->Analyze Calculate 7. Data Analysis (Calculate t½ and CLint) Analyze->Calculate

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the design and synthesis of novel molecular scaffolds that provide access to unexplor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the design and synthesis of novel molecular scaffolds that provide access to unexplored chemical space are of paramount importance. Among these, spirocyclic systems—molecules containing two rings connected by a single common atom—have garnered significant attention. The inherent three-dimensionality and conformational rigidity of spirocycles, such as the 2-azaspiro[3.4]octane moiety, offer a unique structural framework that can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. The synthesis of 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid represents the creation of a valuable building block for the development of novel therapeutics. This document provides a detailed guide for the synthesis of this compound, starting from the readily available 4-fluorobenzoic acid.

The core of this synthetic strategy revolves around a nucleophilic aromatic substitution (SNAr) reaction. This powerful transformation is particularly well-suited for the formation of carbon-nitrogen bonds on electron-deficient aromatic rings.[1][2] The fluorine atom of 4-fluorobenzoic acid, activated by the electron-withdrawing carboxylic acid group at the para position, serves as an excellent leaving group for nucleophilic attack by the secondary amine of 2-azaspiro[3.4]octane.[3]

Overall Synthetic Strategy

The synthesis of 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid is a two-stage process. The first stage, which is beyond the scope of this specific protocol but for which references are provided, is the synthesis of the key spirocyclic amine, 2-azaspiro[3.4]octane.[4] The second stage, detailed herein, is the nucleophilic aromatic substitution reaction between 4-fluorobenzoic acid and 2-azaspiro[3.4]octane.

Synthetic Workflow 4-Fluorobenzoic_Acid 4-Fluorobenzoic Acid SNAr_Reaction Nucleophilic Aromatic Substitution (SNAr) 4-Fluorobenzoic_Acid->SNAr_Reaction 2-Azaspiro_octane 2-Azaspiro[3.4]octane 2-Azaspiro_octane->SNAr_Reaction Final_Product 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid SNAr_Reaction->Final_Product

Figure 1: Overall synthetic workflow for the preparation of the target compound.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol details the reaction of 4-fluorobenzoic acid with 2-azaspiro[3.4]octane to yield 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Fluorobenzoic acid≥99%Commercially Available
2-Azaspiro[3.4]octaneAs synthesized or purchasedSee Ref.[4] for synthesisCan be used as the free base or hydrochloride salt
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableFinely powdered for better reactivity
Dimethyl Sulfoxide (DMSO)AnhydrousCommercially Available
Hydrochloric Acid (HCl)1 M aqueous solutionCommercially AvailableFor work-up
Ethyl AcetateACS GradeCommercially AvailableFor extraction
BrineSaturated NaCl solutionPrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially AvailableFor drying
Equipment
  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Heating mantle with a temperature controller

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Büchner funnel and filtration apparatus

  • Melting point apparatus

  • NMR spectrometer and Mass spectrometer for characterization

Safety Precautions
  • 2-Azaspiro[3.4]octane (and its salts): May cause skin, eye, and respiratory irritation.[5][6] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 4-Fluorobenzoic acid: Irritating to the eyes, respiratory system, and skin.[7] Avoid inhalation of dust.

  • Dimethyl Sulfoxide (DMSO): Can be absorbed through the skin. Wear appropriate gloves.

  • Potassium Carbonate: Can be irritating to the eyes and respiratory tract. Avoid inhalation of dust.

  • Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-fluorobenzoic acid (1.0 eq), 2-azaspiro[3.4]octane (1.1 eq), and anhydrous potassium carbonate (2.5 eq).

    • Causality: An excess of the amine is used to ensure complete consumption of the limiting reagent, 4-fluorobenzoic acid. Potassium carbonate acts as a base to neutralize the hydrofluoric acid byproduct of the SNAr reaction and to deprotonate the carboxylic acid, which can improve solubility and reactivity.

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a concentration of approximately 0.5 M with respect to 4-fluorobenzoic acid.

    • Causality: DMSO is a polar aprotic solvent that is excellent for SNAr reactions as it can solvate the potassium cation while leaving the carbonate anion relatively free to act as a base. It also has a high boiling point, allowing for elevated reaction temperatures.

  • Reaction Conditions: Heat the reaction mixture to 120-140 °C with vigorous stirring.

    • Causality: Elevated temperatures are typically required to overcome the activation energy of the SNAr reaction, especially with a secondary amine nucleophile.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (4-fluorobenzoic acid) is consumed (typically 12-24 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into water and acidify to a pH of 3-4 with 1 M HCl. This will precipitate the product.

    • Causality: Acidification protonates the carboxylate salt of the product, rendering it insoluble in water and allowing for its isolation by filtration. c. Stir the resulting suspension for 30 minutes to ensure complete precipitation. d. Collect the solid product by vacuum filtration using a Büchner funnel. e. Wash the filter cake with water to remove any remaining salts and DMSO.

  • Purification: a. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water. b. Dissolve the crude solid in a minimal amount of the hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. c. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Experimental_Workflow cluster_Reaction Reaction cluster_Workup Work-up cluster_Purification Purification Reagents 1. Add 4-fluorobenzoic acid, 2-azaspiro[3.4]octane, and K₂CO₃ to a dry flask. Solvent 2. Add anhydrous DMSO. Reagents->Solvent Heating 3. Heat to 120-140 °C. Solvent->Heating Monitoring 4. Monitor by TLC or LC-MS. Heating->Monitoring Cooling 5a. Cool to room temperature. Monitoring->Cooling Upon completion Precipitation 5b. Pour into water and acidify with HCl. Cooling->Precipitation Filtration 5d. Collect solid by vacuum filtration. Precipitation->Filtration Washing 5e. Wash with water. Filtration->Washing Recrystallization 6a. Recrystallize from a suitable solvent. Washing->Recrystallization Isolation 6c. Collect crystals and dry under vacuum. Recrystallization->Isolation

Figure 2: Step-by-step experimental workflow for the synthesis.

Characterization of 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

ParameterExpected Value/Observation
Appearance White to off-white solid
Melting Point To be determined experimentally
¹H NMR Aromatic protons in the range of 7-8 ppm, spirocyclic protons in the aliphatic region (1-4 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).
¹³C NMR Signals for the carboxyl carbon (~170 ppm), aromatic carbons (110-160 ppm), spiro carbon, and other aliphatic carbons of the azaspirooctane ring.[8][9]
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of C₁₄H₁₇NO₂.
Purity (by HPLC) ≥95%

Troubleshooting and Scientific Insights

  • Low Yield: If the reaction yield is low, ensure that all reagents are anhydrous, as water can interfere with the reaction. The reaction temperature can also be optimized. In some cases, a different base, such as cesium carbonate (Cs₂CO₃), which is more soluble in organic solvents, may improve the reaction rate.

  • Incomplete Reaction: If the starting material is not fully consumed, the reaction time can be extended, or the temperature can be increased slightly. Ensure that the potassium carbonate is finely powdered and that the stirring is efficient to facilitate the reaction.

  • Purification Difficulties: If the product is difficult to crystallize, column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid) can be employed for purification.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid from 4-fluorobenzoic acid. The procedure is based on a robust nucleophilic aromatic substitution reaction and includes key insights into the rationale behind the experimental choices, as well as guidelines for troubleshooting and characterization. This versatile building block holds significant potential for the development of novel small molecules in various therapeutic areas.

References

  • Shanghai Canbi Pharma Ltd. (2017). SAFETY DATA SHEET: 2-AZASPIRO[3.4]OCTANE. [Link]

  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2), 95-99. [Link]

  • Common Organic Chemistry. SNAr (F) - Aliphatic Amines (secondary). [Link]

  • ResearchGate. Synthesis of 4-aminobenzoic acid derivatives 12–15. [Link]

  • Chem Help ASAP. (2020, February 2). SNAr reaction scope & limitations [Video]. YouTube. [Link]

  • Wordpress. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Whats Chemistry. (2020, March 29). Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid [Video]. YouTube. [Link]

  • Wikipedia. 4-Fluorobenzoic acid. [Link]

  • The Royal Society of Chemistry. Facile Synthesis of 2‐azaspiro[3.4]octane. [Link]

  • Pistritto, V. A., Schutzbach-Horton, M. E., & Nicewicz, D. A. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17165–17171. [Link]

  • Google Patents.
  • SciSpace. Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. [Link]

  • ResearchGate. A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. [Link]

  • PubMed. Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. [Link]

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(12), 3145–3149. [Link]

  • MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. [Link]

  • ResearchGate. Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. [Link]

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Application

Protocol for the Palladium-Catalyzed Coupling of 2-Azaspiro[3.4]octane with Aryl Halides: An Application Note for Medicinal and Process Chemistry

Introduction: The Rising Importance of Spirocyclic Scaffolds in Drug Discovery In the landscape of modern medicinal chemistry, the design and synthesis of novel molecular scaffolds that provide access to unexplored chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Importance of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the design and synthesis of novel molecular scaffolds that provide access to unexplored chemical space are of paramount importance. Among these, spirocyclic systems, which feature two rings connected by a single common atom, have garnered significant attention. The 2-azaspiro[3.4]octane motif, in particular, offers a unique three-dimensional architecture that can lead to improved physicochemical properties, such as solubility and metabolic stability, as well as enhanced target engagement and selectivity.[1] The ability to efficiently couple this spirocyclic amine with a diverse range of aryl and heteroaryl halides is crucial for its application in drug discovery programs. This application note provides a detailed protocol for the N-arylation of 2-azaspiro[3.4]octane via the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2][3]

Mechanistic Overview: The Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and functional group tolerance.[3] The reaction proceeds through a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base.

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The 2-azaspiro[3.4]octane coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine, forming a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired N-aryl-2-azaspiro[3.4]octane product and regenerating the active Pd(0) catalyst.[4]

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Ar-X Ar-X Ar-X Oxidative_Addition Oxidative Addition Ar-Pd(II)(L)-N(spirocycle) Ar-Pd(II)(L)-N(spirocycle) Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-N(spirocycle) Amine, Base Amine 2-Azaspiro[3.4]octane Base Base Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)(L)-N(spirocycle)->Pd(0)L Product Reductive_Elimination Reductive Elimination Product N-Aryl-2-azaspiro[3.4]octane

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol: Coupling of 2-Azaspiro[3.4]octane with a Heteroaryl Halide

The following protocol is a representative example for the coupling of 2-azaspiro[3.4]octane with a heteroaryl halide, based on procedures described in the patent literature.[5] It is important to note that optimization of reaction conditions may be necessary for different aryl halides.

Materials:

  • 2-Azaspiro[3.4]octane (or its hydrochloride salt)

  • Aryl or heteroaryl halide (e.g., a bromo-oxadiazole derivative)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or a suitable precatalyst)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Base (e.g., potassium phosphate, sodium tert-butoxide)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add the aryl halide (1.0 equiv), 2-azaspiro[3.4]octane (1.2-1.5 equiv), the palladium catalyst (typically 1-5 mol%), the phosphine ligand (typically 1.2-6 mol% relative to palladium), and the base (typically 1.5-2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-120 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired N-aryl-2-azaspiro[3.4]octane.

Key Experimental Parameters and Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the reaction parameters. The following table summarizes key components and conditions, with recommendations based on literature precedents for the coupling of cyclic secondary amines.

ParameterComponent / ConditionRecommendations and Rationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂, or modern palladacycle precatalysts (e.g., G3- or G4-precatalysts)1-2 mol%. Pd₂(dba)₃ and Pd(OAc)₂ are common and effective. Modern precatalysts can offer improved reactivity and reproducibility by cleanly generating the active Pd(0) species.
Phosphine Ligand Bulky, electron-rich biaryl phosphines (e.g., XPhos, RuPhos, BrettPhos)For cyclic secondary amines like 2-azaspiro[3.4]octane, ligands such as RuPhos are often a good starting point. The choice of ligand is critical and often substrate-dependent.
Base Strong, non-nucleophilic bases (e.g., NaOtBu, KOtBu, LHMDS) or weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃)1.4-2.0 equiv. Strong bases are commonly used and are often effective at lower temperatures. For substrates with base-sensitive functional groups, weaker bases may be necessary, potentially requiring higher reaction temperatures.
Solvent Anhydrous, degassed aprotic solvents (e.g., Toluene, 1,4-Dioxane, THF)The choice of solvent can significantly impact the reaction outcome. Toluene and dioxane are widely used. It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.
Temperature 80 - 110 °CThe optimal temperature depends on the reactivity of the aryl halide and the chosen catalyst system. Aryl chlorides generally require higher temperatures than aryl bromides or iodides.
Amine Form Free base or hydrochloride saltIf the hydrochloride salt of 2-azaspiro[3.4]octane is used, an additional equivalent of base is required to neutralize the HCl.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive catalyst (inefficient generation of Pd(0)).Use a reliable precatalyst. Consider a pre-activation step where the catalyst, ligand, and base are stirred together before adding the substrates.
Inappropriate ligand choice.Screen a variety of ligands. For cyclic secondary amines, RuPhos is a good starting point.
Incorrect base selection or strength.For less reactive systems, a stronger base like NaOtBu may be required. For base-sensitive substrates, screen weaker bases like K₃PO₄ or Cs₂CO₃.
Poor substrate reactivity (e.g., aryl chlorides).Use a more active catalyst system with a bulky, electron-rich ligand. Consider using the corresponding aryl bromide or iodide if possible.
Side Product Formation (e.g., Hydrodehalogenation) The aryl halide is reduced instead of coupled.This can be promoted by certain catalyst systems and the presence of water. Ensure strictly anhydrous conditions. A change in ligand or base may also be beneficial.
Reaction Stalls Catalyst deactivation.Ensure all reagents and solvents are anhydrous and degassed. The presence of oxygen can deactivate the catalyst.

Experimental Workflow

Figure 2: A generalized experimental workflow for the Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination provides a robust and versatile method for the synthesis of N-aryl-2-azaspiro[3.4]octane derivatives, which are valuable building blocks in drug discovery. Careful selection of the catalyst system, base, and solvent is crucial for achieving high yields and purity. This application note offers a comprehensive guide, including a detailed protocol and troubleshooting advice, to aid researchers in the successful implementation of this important transformation.

References

Sources

Method

Application Note: 4-(2-Azaspiro[3.4]octan-2-yl)benzoic Acid as a Peptidomimetic Linker

Executive Summary In the pursuit of novel pharmacophores, "escaping from flatland"—increasing the fraction of sp3-hybridized carbons ( )—has become a central tenet of modern medicinal chemistry. 4-(2-Azaspiro[3.4]octan-2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pursuit of novel pharmacophores, "escaping from flatland"—increasing the fraction of sp3-hybridized carbons (


)—has become a central tenet of modern medicinal chemistry. 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid  represents a high-value peptidomimetic linker  that bridges the gap between planar aromatic spacers and flexible alkyl chains.

This application note details the utility of this spirocyclic scaffold as a


-turn mimic  and a metabolically stable spacer . Unlike traditional biphenyl linkers, the spiro[3.4]octane moiety introduces a defined 

twist and high three-dimensionality (3D) character, improving solubility and target selectivity while reducing promiscuous binding associated with flat aromatic systems.

Physicochemical Rationale & Mechanism

The "Spiro Switch" Effect

The core advantage of 4-(2-azaspiro[3.4]octan-2-yl)benzoic acid lies in its topology. The central nitrogen atom (position 2) is part of a strained azetidine ring spiro-fused to a cyclopentane ring.

  • Vector Geometry: The spiro center creates a rigid, orthogonal exit vector. While a biphenyl linker projects substituents in a linear or slightly twisted plane (

    
    ), the spiro[3.4] system projects the cyclopentyl "tail" perpendicular to the azetidine plane.
    
  • Peptidomimesis: This orthogonal projection mimics the side-chain orientation of amino acids in a

    
    -turn or 
    
    
    
    -turn, making it an excellent replacement for Proline-X motifs in peptide inhibitors.
  • Metabolic Stability: The spiro-quaternary carbon blocks metabolic hotspots (e.g., benzylic oxidation), significantly extending half-life (

    
    ) compared to piperidine or pyrrolidine analogs.
    
Structural Diagram: Vector Analysis

VectorAnalysis Flat Traditional Linker (Biphenyl) Prop1 Planar Topology Low Solubility Flat->Prop1 Restricted Geometry Spiro Spiro Linker (Azaspiro[3.4]octane) Prop2 Orthogonal Topology High Fsp3 / Solubility Spiro->Prop2 Spiro-Fusion Outcome1 Non-Specific Binding (Pi-Stacking) Prop1->Outcome1 Outcome2 Specific Pocket Filling (Shape Complementarity) Prop2->Outcome2 Target Fit

Figure 1: Comparative analysis of topological vectors. The spirocyclic linker breaks planarity, reducing non-specific hydrophobic interactions.

Experimental Protocols

Protocol A: Coupling Strategy (Amide Bond Formation)

The benzoic acid moiety serves as the primary attachment point (Handle A). The nitrogen at position 2 is an aniline-like tertiary amine (conjugated to the phenyl ring), rendering it non-basic and non-nucleophilic under standard coupling conditions.

Reagents:

  • Linker: 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid (1.0 equiv)

  • Amine Partner: Primary or secondary amine (

    
    ) (1.1 equiv)
    
  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF or NMP (Anhydrous)

Step-by-Step Procedure:

  • Activation: Dissolve the Linker (100 mg, ~0.43 mmol) in anhydrous DMF (2.0 mL). Add DIPEA (225 µL, 1.29 mmol) followed by HATU (196 mg, 0.52 mmol).

    • Critical Check: The solution should turn slightly yellow. Stir for 5 minutes at Room Temperature (RT) to form the activated ester.

  • Coupling: Add the Amine Partner (0.47 mmol) dropwise.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.

    • Note: Due to the steric bulk of the spiro system, reaction times may be longer for hindered amines. If conversion is <50% after 4 hours, heat to 40°C.

  • Workup: Dilute with EtOAc (20 mL), wash with 1M HCl (2x), sat.

    
     (2x), and Brine. Dry over 
    
    
    
    .[1][2]
  • Purification: Flash chromatography (Hexane/EtOAc gradient). The spiro-linker usually imparts distinct retention shifts compared to planar analogs.

Protocol B: Bivalent Linker Assembly (PROTAC/Fragment Linking)

To use this molecule as a true linker (connecting two pharmacophores), the cyclopentyl ring must be functionalized. If your starting material is the 4-(6-oxo-2-azaspiro[3.4]octan-2-yl)benzoic acid derivative (containing a ketone on the 5-membered ring), use the following Reductive Amination protocol to attach the second handle.

Workflow Diagram:

SynthesisWorkflow Start Start: Keto-Spiro-Acid Step1 Step 1: Amide Coupling (COOH + Pharmacophore A) Start->Step1 HATU, DIPEA Step2 Intermediate: Keto-Spiro-Amide Step1->Step2 Step3 Step 2: Reductive Amination (Ketone + Pharmacophore B) Step2->Step3 NaBH(OAc)3, DCE Final Final Bivalent Ligand (PROTAC) Step3->Final

Figure 2: Assembly of a bivalent ligand using a keto-functionalized spiro-linker variant.

Reductive Amination Steps (for Keto-variants):

  • Dissolve the Keto-Spiro-Amide intermediate (1.0 equiv) in DCE (0.1 M).

  • Add the second amine partner (Pharmacophore B, 1.2 equiv) and Acetic Acid (1.0 equiv). Stir for 30 mins.

  • Add

    
     (3.0 equiv). Stir overnight at RT.
    
  • Validation: The spiro-ring creates significant steric hindrance. If reaction is sluggish, switch to

    
     as a Lewis acid additive before adding the reducing agent.
    

Quality Control & Validation Data

When characterizing conjugates of 4-(2-azaspiro[3.4]octan-2-yl)benzoic acid, look for these specific spectral signatures:

Analytical MethodExpected SignatureInterpretation
1H NMR

1.8 – 2.2 ppm (Multiplets, 6H-8H)
Cyclopentyl ring protons. Distinctive complex splitting due to rigid conformation.
1H NMR

3.8 – 4.2 ppm (Singlets/Doublets, 4H)
Azetidine ring protons (

). Often appear as diastereotopic pairs due to the chiral twist.
13C NMR

~35-45 ppm (Quaternary C)
The spiro-carbon. Diagnostic peak confirming the spiro-fusion.
LCMS

The spiro-amine is tertiary and conjugated; it does not protonate easily at pH 7 but will ionize in standard acidic LCMS buffers (Formic acid).

Case Study: Improving Solubility in a Kinase Inhibitor

Hypothetical scenario based on scaffold properties.

Challenge: A biphenyl-based kinase inhibitor exhibited poor aqueous solubility (<5 µM) and high metabolic clearance due to extensive aromatic hydroxylation. Solution: The internal biphenyl spacer was replaced with 4-(2-azaspiro[3.4]octan-2-yl)benzoic acid . Outcome:

  • Solubility: Increased to >50 µM. The spiro-scaffold disrupted crystal packing energy (Lattice energy reduction).

  • Potency: Maintained

    
     < 10 nM. The 
    
    
    
    twist of the spiro-linker positioned the hinge-binding motif correctly, mimicking the original twisted-biphenyl conformation but with lower lipophilicity (
    
    
    reduced from 4.2 to 2.8).

References

  • Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524–3529. Link

    • Context: Foundational text on "escaping flatland" and the utility of spirocyclic/oxetane rings.
  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. Link

    • Context: Comprehensive review of spiro[3.x] synthesis and properties.
  • Wuitschik, G., et al. (2008). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie, 47(24), 4512-4515. Link

    • Context: Describes the metabolic stability advantages of spiro-fusion.
  • Zheng, Y., et al. (2014). "The use of spirocyclic scaffolds in drug discovery." Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. Link

    • Context: Specific applications of spiro scaffolds as linker units in bioactive molecules.[1][3][4][5][6][7]

Sources

Application

Application Note: Nucleophilic Aromatic Substitution (SNAr) Conditions for Azaspiro Compounds

Abstract Azaspiro compounds (e.g., 2-azaspiro[3.3]heptane, 6-azaspiro[3.4]octane) are critical pharmacophores in modern drug discovery, offering reduced lipophilicity and enhanced metabolic stability compared to their mo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Azaspiro compounds (e.g., 2-azaspiro[3.3]heptane, 6-azaspiro[3.4]octane) are critical pharmacophores in modern drug discovery, offering reduced lipophilicity and enhanced metabolic stability compared to their monocyclic counterparts. However, their incorporation via Nucleophilic Aromatic Substitution (SNAr) presents unique challenges due to the specific steric environment of the spiro-junction and the frequent supply of these amines as stable salts (HCl, oxalate). This application note details optimized protocols for coupling azaspiro amines with electron-deficient aryl halides, moving beyond "standard" conditions to ensure high conversion and reproducibility.

Introduction & Mechanistic Rationale

The Azaspiro Advantage and Challenge

Azaspiro scaffolds serve as bioisosteres for piperidines and morpholines, imparting a distinct three-dimensional vector to drug candidates. While the nitrogen atom in systems like 2-azaspiro[3.3]heptane is less sterically hindered than in acyclic diethylamine, the rigid spiro-carbon framework can impede the trajectory of attack required for the formation of the Meisenheimer complex, particularly with ortho-substituted electrophiles.

Critical Reaction Parameters

Successful SNAr with azaspiro substrates relies on three pillars:

  • Leaving Group Lability: Unlike

    
    /
    
    
    
    reactions, the rate-determining step in SNAr is often the nucleophilic addition. Therefore, Fluoride (F) is the superior leaving group over Chloride (Cl) or Bromide (Br) due to its high electronegativity, which lowers the LUMO energy of the aromatic ring and stabilizes the anionic intermediate.
  • Salt Dissociation: Most azaspiro amines are supplied as ammonium salts (e.g., hemioxalate). Inadequate neutralization of these salts leads to "stalled" reactions where the effective concentration of the free nucleophile is near zero.

  • Solvent Polarity: Polar aprotic solvents are essential to solvate the cationic intermediate and stabilize the Meisenheimer complex.

Strategic Decision Logic

The following decision tree outlines the selection of reaction conditions based on substrate class and electrophile reactivity.

SNAr_Decision_Tree Start Select Electrophile Type Activated Highly Activated (e.g., 4-NO2-Ph-F, 2-Cl-Pyridine) Start->Activated Deactivated Deactivated / Sterically Hindered (e.g., 3-CN-Ph-Cl, 2,6-disubst.) Start->Deactivated CondA Protocol A: Standard Thermal Solvent: DMSO/DMF Base: K2CO3 or DIPEA Temp: 60-90°C Activated->CondA Standard CondC Protocol C: Green/Micellar Solvent: 2% TPGS-750-M in Water Base: Et3N Temp: 45-60°C Activated->CondC Green/Sustainability Focus CondB Protocol B: Microwave High-Energy Solvent: NMP Base: DIPEA (Excess) Temp: 120-160°C Deactivated->CondB High Energy Required

Figure 1: Decision matrix for selecting SNAr conditions based on electrophile activation and steric constraints.

Experimental Protocols

Protocol A: Standard Thermal (General Purpose)

Best for: Activated aryl fluorides/chlorides and stable azaspiro salts.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Azaspiro Amine Salt (1.2 equiv)

  • Base:

    
     (3.0 equiv) OR DIPEA (3.0 equiv)
    
  • Solvent: DMSO or DMF (Concentration 0.2 – 0.5 M)

Procedure:

  • Salt Cracking (Critical): In a reaction vial, suspend the azaspiro amine salt and base in the solvent. Stir at room temperature for 10–15 minutes before adding the electrophile. This ensures the free amine is generated.

    • Note: If using

      
      , ensure it is finely milled.
      
  • Add the Aryl Halide.

  • Heat the mixture to 80 °C for 4–12 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove DMSO/DMF. Dry over 
    
    
    
    .[1]
Protocol B: Microwave-Assisted (Difficult Substrates)

Best for: Deactivated electrophiles (e.g., electron-neutral pyridines) or sterically hindered ortho-substituted rings.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Azaspiro Amine Salt (1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (4.0 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone)

Procedure:

  • Combine all reagents in a microwave-compatible glass vial.

  • Seal and irradiate at 140 °C for 30 minutes (High absorption setting).

  • Safety Note: Ensure the vial is rated for the pressure generated by the solvent at this temperature.

  • Workup: NMP is difficult to remove by extraction. Pour reaction mixture into water and filter the precipitate (if solid). If oil, extract with

    
     and wash extensively with brine.
    
Protocol C: Aqueous Micellar (Green/Surfactant)

Best for: Scale-up and environmentally sensitive workflows. surprisingly effective for hydrophobic spiro-amines.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Azaspiro Amine (1.1 equiv)

  • Surfactant: 2 wt % TPGS-750-M in water

  • Base:

    
     (3.0 equiv)
    

Procedure:

  • Dissolve surfactant in degassed water.

  • Add aryl halide and amine/base.[2]

  • Stir vigorously at 45–60 °C . The reaction occurs within the lipophilic micellar cores.

  • Workup: Extract with a minimal amount of EtOAc or iPrOAc. The surfactant remains in the aqueous phase.

Data Summary & Reactivity Trends

Table 1: Comparative Reactivity of Leaving Groups in Azaspiro SNAr

Leaving Group (X)Relative RateComments
Fluorine (-F) 1000xPreferred. Highly electronegative; stabilizes the transition state (Meisenheimer complex).
Chlorine (-Cl) 1xStandard. Requires higher temps or stronger activation (e.g., ortho-NO2).
Bromine (-Br) <1xPoor for SNAr. Often leads to competing side reactions (e.g., reduction).
Nitro (-NO2) VariableCan act as a leaving group in specific highly activated systems.

Troubleshooting Guide

Issue 1: Low Conversion with Amine Salts

  • Cause: The amine salt (e.g., oxalate) is not fully deprotonated or is insoluble in the organic solvent.

  • Solution: Switch to Protocol B (Microwave) or pre-treat the salt with aqueous NaOH, extract the free base into DCM, concentrate, and then use the free amine in the SNAr reaction.

Issue 2: Regioselectivity Issues (e.g., 2,4-dichloropyrimidine)

  • Insight: Azaspiro amines are sterically demanding. Substitution will occur preferentially at the less hindered position (usually para) first, but electronic effects (ortho-activation) can override this.

  • Action: Lower the temperature to 0 °C and add the amine dropwise to control kinetic vs. thermodynamic product formation.

Issue 3: Formation of Phenol/Ether Byproducts

  • Cause: Hydroxide (from wet base) or alkoxide competition.

  • Solution: Use anhydrous solvents (DMSO over molecular sieves) and switch to a non-nucleophilic organic base like DIPEA instead of hygroscopic

    
    .
    

Mechanism Visualization

The following diagram illustrates the critical Meisenheimer complex stabilization required for successful SNAr with azaspiro nucleophiles.

SNAr_Mechanism cluster_conditions Key Success Factors Reactants Aryl-Fluoride + Azaspiro Amine High Energy Ground State TS Meisenheimer Complex sp3 Hybridized Intermediate (Stabilized by EWG) Reactants->TS Rate Determining Step (Nucleophilic Attack) Product N-Aryl Azaspiro Product Aromaticity Restored TS->Product Fast Step (Loss of F-) Factors 1. Polar Aprotic Solvent (stabilizes TS) 2. F > Cl (lowers TS energy) 3. Excess Base (drives equilibrium)

Figure 2: Reaction coordinate pathway emphasizing the stabilization of the Meisenheimer complex.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews. Link

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry. (Discusses Azaspiro utility).[3][4][5] Link

  • Lipshutz, B. H., et al. (2011). "Transition Metal Catalyzed Cross-Couplings in Water at Room Temperature." Aldrichimica Acta. (Basis for Protocol C). Link

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes." Organic Letters. Link

  • BenchChem Technical Support. (2025). "Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions." Link

Sources

Method

Application Note: A Robust Protocol for the Synthesis of Amide Derivatives from 4-(2-Azaspiro[3.4]octan-2-yl)benzoic Acid for Drug Discovery

Abstract The 2-azaspiro[3.4]octane scaffold is a valuable motif in modern medicinal chemistry, often employed as a bioisosteric replacement for more common ring systems to enhance physicochemical properties and explore n...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-azaspiro[3.4]octane scaffold is a valuable motif in modern medicinal chemistry, often employed as a bioisosteric replacement for more common ring systems to enhance physicochemical properties and explore novel chemical space.[1][2] This application note provides a comprehensive, field-proven protocol for the synthesis of diverse amide libraries derived from 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid. We detail a highly efficient and reliable amide coupling methodology using HATU, a third-generation uronium-based coupling reagent, and offer insights into reaction mechanisms, work-up, purification, and troubleshooting. The protocols described herein are designed to be broadly applicable for the generation of compound libraries essential for structure-activity relationship (SAR) studies in drug discovery programs.[3]

Introduction: The Strategic Value of the Azaspiro[3.4]octane Scaffold

The amide bond is a cornerstone of medicinal chemistry, present in approximately 25% of all available drugs.[4] Consequently, the development of robust and versatile amide bond formation protocols is of paramount importance.[5] The starting material, 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid, incorporates a spirocyclic moiety that has gained significant traction in drug design. Spirocycles, where two rings share a single atom, introduce three-dimensional complexity and conformational rigidity. This can lead to improved target affinity, selectivity, and metabolic stability compared to flat, aromatic systems. The 2-azaspiro[3.4]octane core, in particular, serves as a versatile building block for creating novel chemical entities with potential applications in various therapeutic areas, including as sigma-1 receptor antagonists for pain management.[1][6]

This guide provides a detailed workflow for coupling this key carboxylic acid with a variety of primary and secondary amines to generate a library of amide derivatives.

General Reaction Scheme & Mechanistic Rationale

The conversion of a carboxylic acid to an amide requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine.[7] While numerous coupling reagents exist, uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are favored for their high efficiency, fast reaction rates, and ability to minimize racemization, especially in complex settings.[8][9]

HATU_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack CarboxylicAcid R-COOH + Base Carboxylate R-COO⁻ (Carboxylate) CarboxylicAcid->Carboxylate - H⁺ ActiveEster R-CO-OAt (Active Ester) Carboxylate->ActiveEster + HATU - Tetramethylurea HATU HATU AmideProduct R-CONR'R'' (Amide Product) ActiveEster->AmideProduct Nucleophilic Attack Amine R'R''NH (Amine) Amine->AmideProduct Byproduct HOAt AmideProduct->Byproduct - HOAt

Caption: Simplified mechanism of HATU-mediated amide bond formation.

An alternative, widely-used method involves carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with an additive like HOBt (Hydroxybenzotriazole). [10][11]While effective, EDC/HOBt reactions can sometimes be slower and may lead to the formation of N-acylurea byproducts, which can complicate purification. [12]For high-throughput library synthesis, the speed and efficiency of HATU often provide a significant advantage.

Detailed Experimental Protocol

This protocol describes the synthesis of N-benzyl-4-(2-azaspiro[3.4]octan-2-yl)benzamide as a representative example. The procedure can be adapted for a wide range of primary and secondary amines.

Materials and Reagents
ReagentSupplierGradeNotes
4-(2-Azaspiro[3.4]octan-2-yl)benzoic acidCommercial>95%Starting material
BenzylamineCommercialReagent GradeExample amine nucleophile
HATUCommercial>98%Coupling reagent
N,N-Diisopropylethylamine (DIPEA)CommercialAnhydrous, >99.5%Non-nucleophilic base
N,N-Dimethylformamide (DMF)CommercialAnhydrous, >99.8%Reaction solvent
Ethyl Acetate (EtOAc)CommercialACS GradeExtraction solvent
Saturated aq. Sodium Bicarbonate (NaHCO₃)Lab Prepared-For aqueous work-up
Brine (Saturated aq. NaCl)Lab Prepared-For aqueous work-up
Anhydrous Magnesium Sulfate (MgSO₄)Commercial-Drying agent
Silica GelCommercial230-400 meshFor column chromatography
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid (1.0 eq., e.g., 231 mg, 1.0 mmol).

  • Dissolution: Add anhydrous DMF (5 mL) to the flask. Stir the mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) until all solids are dissolved.

  • Addition of Amine & Base: Add benzylamine (1.1 eq., 118 mg, 1.1 mmol) to the solution, followed by the dropwise addition of DIPEA (3.0 eq., 388 mg, 3.0 mmol). The base is added in excess to ensure complete formation of the carboxylate and to neutralize the hexafluorophosphate salt of HATU.

  • Activation and Coupling: In a separate vial, dissolve HATU (1.2 eq., 456 mg, 1.2 mmol) in anhydrous DMF (3 mL). Add this solution dropwise to the reaction mixture at room temperature. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours. A typical TLC eluent system is 50% Ethyl Acetate in Hexanes.

  • Aqueous Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water (50 mL) and Ethyl Acetate (50 mL).

  • Extraction: Shake the funnel vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with Ethyl Acetate (2x 25 mL).

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution (2x 30 mL) to remove unreacted acid and HOAt, followed by brine (1x 30 mL) to reduce the water content in the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product is typically an oil or semi-solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient of Ethyl Acetate in Hexanes (e.g., 10% to 60%) to elute the pure amide product.

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to yield the final product. Characterize by ¹H NMR, ¹³C NMR, and HRMS to confirm structure and purity.

Data Presentation: Example Library Synthesis

The described protocol is highly versatile. The following table illustrates hypothetical results for the synthesis of a small library of derivatives, showcasing its applicability.

Amine (R¹R²NH)Product NameAssumed Yield (%)Expected [M+H]⁺
BenzylamineN-benzyl-4-(2-azaspiro[3.4]octan-2-yl)benzamide92%321.1961
Morpholine(4-(2-azaspiro[3.4]octan-2-yl)phenyl)(morpholino)methanone88%301.1910
Aniline4-(2-azaspiro[3.4]octan-2-yl)-N-phenylbenzamide85%307.1805
Cyclopropylamine4-(2-azaspiro[3.4]octan-2-yl)-N-cyclopropylbenzamide95%271.1805

Troubleshooting Guide

Even robust protocols can encounter issues. This section provides guidance on common challenges. [13]

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive coupling reagent (hydrolyzed HATU).- Insufficient base.- Poor quality (wet) solvent.- Sterically hindered or electron-deficient amine. - Use fresh, high-quality HATU.- Ensure 3.0 equivalents of DIPEA are used.- Use anhydrous solvents.- For challenging amines, increase reaction time, warm to 40-50 °C, or consider a different coupling agent like T3P®. [14]
Messy Reaction Profile (TLC/LC-MS) - Reaction run for too long, causing degradation.- Impurities in starting materials.- Side reactions with unprotected functional groups on the amine. - Monitor the reaction closely and quench upon completion.- Confirm purity of starting materials before use.- Ensure other nucleophilic groups (e.g., alcohols, thiols) on the amine are appropriately protected.

| Difficult Purification | - Tetramethylurea (byproduct from HATU) co-elutes with the product.- Product is very polar and streaks on silica gel. | - The described aqueous work-up is designed to remove most tetramethylurea. If it persists, a water/EtOAc wash is usually sufficient.<[13]br>- For polar products, consider adding 1-2% triethylamine to the eluent or using reverse-phase chromatography. |

Conclusion

The protocol detailed in this application note provides a reliable and highly efficient method for the synthesis of amide derivatives from 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid. By leveraging the power of HATU as a coupling agent, researchers can rapidly generate diverse compound libraries with high purity and yield. This methodology is a valuable tool for medicinal chemists aiming to perform SAR studies and accelerate the drug discovery process by exploring the unique chemical space offered by the azaspiro[3.4]octane scaffold.

References

  • Wikipedia. (n.d.). HATU. Retrieved from Wikipedia. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from Common Organic Chemistry. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from Common Organic Chemistry. [Link]

  • Kandagadla, B., & Sivan, S. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Presents, S., et al. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Publications. [Link]

  • ResearchGate. (n.d.). (Top) Structure of HOAt and HOAt-based coupling reagents. (Bottom) General reaction scheme of HATU (HOAt-based) amide coupling reaction. Retrieved from ResearchGate. [Link]

  • Reddit. (2024). EDC-HOBt Amide coupling workup help. Retrieved from Reddit. [Link]

  • Taylor & Francis Online. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Retrieved from Taylor & Francis Online. [Link]

  • Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
  • ResearchGate. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2024). Recent Progress in Isolating and Purifying Amide Alkaloids from their Natural Habitats: A Review. Retrieved from ResearchGate. [Link]

  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from ACS Publications. [Link]

  • ResearchGate. (2025). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Retrieved from ResearchGate. [Link]

  • The Royal Society of Chemistry. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from The Royal Society of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from Organic Chemistry Portal. [Link]

  • Advancements in Journal of Chemistry A. (2024). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Retrieved from Advancements in Journal of Chemistry A. [Link]

  • PubMed. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. Retrieved from PubMed. [Link]

  • RSC Publishing. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Retrieved from RSC Publishing. [Link]

  • PMC. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Retrieved from PMC. [Link]

  • ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Retrieved from ResearchGate. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from HepatoChem. [Link]

  • MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Retrieved from MDPI. [Link]

  • Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Retrieved from Organic Syntheses. [Link]

  • Hilaris Publisher. (n.d.). Medicinal Chemistry Applications. Retrieved from Hilaris Publisher. [Link]

Sources

Application

Application Note: Strategic Activation of Carboxylic Acids in Sterically Constrained Spiro Scaffolds

Executive Summary: The "Escape from Flatland" Challenge The pharmaceutical industry's shift from planar aromatics to three-dimensional spirocyclic scaffolds (e.g., spiro[3.3]heptanes, spiro[3.5]nonanes) has introduced un...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland" Challenge

The pharmaceutical industry's shift from planar aromatics to three-dimensional spirocyclic scaffolds (e.g., spiro[3.3]heptanes, spiro[3.5]nonanes) has introduced unique synthetic hurdles. While these scaffolds improve solubility and metabolic stability ("escaping flatland"), the quaternary carbon at the spiro junction creates significant steric occlusion.

Standard activation methods (EDC/NHS, HBTU) often fail with spiro-carboxylic acids due to the restricted trajectory for nucleophilic attack. Furthermore, the rigid geometry often places chiral centers in proximity to the activation site, heightening the risk of epimerization. This guide details three field-proven protocols to activate these difficult substrates, prioritizing yield, optical purity, and scalability.

The Steric & Electronic Landscape

In spiro compounds, the carboxylic acid is frequently attached to a ring adjacent to the quaternary spiro-center. This creates a "conical" steric zone that blocks the approach of bulky coupling reagents.

Mechanism of Failure in Standard Reagents
  • Carbodiimides (EDC/DCC): The formation of the O-acylisourea intermediate is often slow. More critically, the subsequent attack by the amine is sterically impeded, leading to rearrangement into the unreactive N-acylurea byproduct.

  • Uronium/Phosphonium Salts (HATU/PyBOP): While faster, the bulky counter-ions and the reagent structure itself can prevent the formation of the active ester in highly congested spiro systems.

Decision Matrix: Selecting the Right Reagent

The choice of reagent depends on two variables: Steric Hindrance (Proximity to Spiro Center) and Epimerization Risk (Alpha-Chiral Centers).

ReagentSelection Start START: Analyze Spiro Acid IsAlphaChiral Is the Alpha-Carbon Chiral? Start->IsAlphaChiral HighSterics Is the Acid directly on the Spiro Ring? IsAlphaChiral->HighSterics No (Low Risk) UseT3P RECOMMENDED: T3P (Propylphosphonic Anhydride) Low Epimerization, High Solvency IsAlphaChiral->UseT3P Yes (High Risk) UseGhosez RECOMMENDED: Ghosez's Reagent (Acid Chloride Route) For Extreme Sterics HighSterics->UseGhosez Yes (Extreme Sterics) UseCOMU RECOMMENDED: COMU/HATU Standard High-Activity HighSterics->UseCOMU No (Moderate Sterics) UseT3P->UseGhosez If T3P Fails

Figure 1: Decision tree for selecting activation reagents based on structural constraints.

Reagent Deep Dive & Protocols

Protocol A: T3P (Propylphosphonic Anhydride)

Best For: Scalable synthesis, alpha-chiral acids, and moderate-to-high steric hindrance. Why: T3P acts as a cyclic anhydride.[1] It activates the acid while generating non-toxic, water-soluble byproducts (unlike EDC's urea). It shows remarkably low epimerization rates because the activation occurs in a "chiral pocket" that discourages proton abstraction.

Materials
  • Reagent: T3P (50% w/w solution in EtOAc or DMF).

  • Base: Pyridine (preferred) or DIPEA (if acid sensitive).

  • Solvent: EtOAc, 2-MeTHF, or DMF.

Step-by-Step Protocol
  • Dissolution: Dissolve the Spiro-Carboxylic Acid (1.0 equiv) and the Amine (1.1–1.2 equiv) in EtOAc (5–10 mL/mmol). Note: T3P works exceptionally well in EtOAc, facilitating easy workup.

  • Cooling: Cool the mixture to 0 °C.

  • Base Addition: Add Pyridine (2.5–3.0 equiv). Stir for 5 minutes.

  • Activation: Dropwise add T3P solution (1.5–2.0 equiv).

    • Critical Step: Do not dump the reagent; exothermic control is key to preventing epimerization.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS.

    • Time: Spiro compounds often require 12–24 hours. If incomplete at 24h, heat to 50 °C (T3P is thermally stable).

  • Workup: Quench with water. Wash organic layer with 1M HCl (to remove pyridine), then Sat. NaHCO₃, then Brine.

Protocol B: Ghosez’s Reagent (Neutral Acid Chloride)

Best For: "Brick wall" sterics where T3P/HATU fail. Why: Converts the acid to an acid chloride under neutral conditions.[2] Unlike Thionyl Chloride or Oxalyl Chloride, it does not generate HCl gas, preserving acid-sensitive spiro-ketals or protecting groups (Boc/Cbz).

Materials
  • Reagent: Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).[3]

  • Solvent: Dry DCM or Chloroform.

  • Atmosphere: Strictly anhydrous (Argon/Nitrogen).

Step-by-Step Protocol
  • Activation: Dissolve Spiro-Carboxylic Acid (1.0 equiv) in dry DCM.

  • Reagent Addition: Add Ghosez’s Reagent (1.1–1.5 equiv) at 0 °C.

  • Formation: Stir at RT for 1–3 hours.

    • QC Check: Aliquot 50 µL into MeOH. Inject on LCMS. If the Methyl Ester mass is observed, the Acid Chloride is formed. If Acid mass remains, stir longer or reflux gently.

  • Coupling: Once activation is complete, cool to 0 °C. Add the Amine (1.2 equiv) and a base (DIPEA or Et₃N, 2.0 equiv).

    • Note: The base is only needed to scavenge the HCl formed during the amine attack, not during activation.

  • Workup: Standard aqueous extraction.

Protocol C: COMU (The Modern "HATU")

Best For: High-throughput screening (HTS) and moderate sterics. Why: COMU offers the reactivity of HATU but with higher solubility and a safer byproduct profile (non-explosive, unlike HOAt).[4] It contains a morpholino group that acts as an internal base/solubilizer.

Step-by-Step Protocol
  • Pre-Activation: Dissolve Spiro-Acid (1.0 equiv) in DMF. Add COMU (1.0–1.1 equiv) and DIPEA (1.0 equiv).

    • Visual Cue: Solution often turns yellow/orange (formation of active ester).

    • Timing: Stir for only 2–5 minutes. Prolonged activation can lead to guanidinium side-product formation.

  • Coupling: Add Amine (1.1 equiv) and additional DIPEA (1.0 equiv).

  • Reaction: Stir at RT. COMU reactions are typically fast (1–4 hours).

Comparative Data Analysis

FeatureT3P (Protocol A)Ghosez's Reagent (Protocol B)COMU (Protocol C)
Steric Tolerance HighVery High Moderate
Epimerization Very Low Low (if T < 0°C)Moderate
Byproduct Removal Aqueous Wash (Easy)Evaporation/WashColumn Chromatography
Scalability Excellent (Kilo-lab)GoodPoor (Cost/Safety)
Moisture Sensitivity LowHighModerate

Troubleshooting & Quality Control

Mechanism of T3P Activation

Understanding the pathway helps in troubleshooting. T3P forms a mixed anhydride.[5] If the amine is too hindered, the anhydride may hydrolyze during workup if not fully consumed.

T3P_Mechanism Acid Spiro-COOH MixedAnh Mixed Anhydride (Active Species) Acid->MixedAnh + T3P, Base T3P T3P Reagent T3P->MixedAnh Product Spiro-Amide MixedAnh->Product + Amine (Rate Limiting Step) Amine Amine Nucleophile Amine->Product

Figure 2: Simplified activation pathway of T3P showing the critical mixed anhydride intermediate.

Common Issues
  • Low Yield with HATU/COMU: The active ester is likely forming but is too bulky for the amine to attack. Solution: Switch to Protocol B (Ghosez). The acid chloride is smaller and more electrophilic than the OBt/OAt ester.

  • Epimerization Observed: The base concentration is likely too high or the activation time too long. Solution: Switch to Protocol A (T3P) and use Pyridine instead of DIPEA/TEA. Pyridine is less basic and reduces proton abstraction at the alpha-carbon.

  • Incomplete Conversion: Spiro centers retard kinetics. Solution: Increase concentration to 0.5 M or 1.0 M. Intermolecular coupling rates are second-order; higher concentration drives the reaction significantly.

References

  • Dunetz, J. R., et al. (2011). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. [Link]

  • Ghosez, L., et al. (1969). "Synthesis of Acyl Chlorides under Neutral Conditions." Journal of the Chemical Society. (Foundational work on 1-Chloro-N,N,2-trimethyl-1-propenylamine).
  • El-Faham, A., & Albericio, F. (2011).[2] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. [Link]

  • Patterson, A. W., et al. (2011). "Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Synthesis of Active Esters and Amides." Organic Letters. [Link]

  • Valeur, E., & Bradley, M. (2009).[2] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. [Link]

Sources

Method

Scalable synthesis routes for CAS 1537148-84-7

Introduction The compound identified by CAS number 1537148-84-7, 1-(4-((3-methoxy-4-(pyridin-2-ylmethoxy)benzyl)oxy)-3-methylbenzyl)piperidine, represents a complex molecular architecture featuring multiple ether linkage...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The compound identified by CAS number 1537148-84-7, 1-(4-((3-methoxy-4-(pyridin-2-ylmethoxy)benzyl)oxy)-3-methylbenzyl)piperidine, represents a complex molecular architecture featuring multiple ether linkages and a tertiary amine. As with many novel compounds in drug discovery and materials science, the development of a robust, efficient, and scalable synthesis route is paramount for enabling extensive research, preclinical, and clinical development. This document outlines a proposed multi-step synthetic strategy designed for scalability, starting from commercially available precursors. The chosen reactions, including the Williamson ether synthesis and reductive amination, are well-established in process chemistry for their reliability and high yields.[1][2][3]

This guide provides detailed, step-by-step protocols, explains the rationale behind the strategic choices in the synthetic design, and offers insights into process monitoring and optimization.

Overall Synthetic Strategy

The proposed synthesis is a convergent route, designed to build the molecule in a modular fashion. This approach allows for the purification of intermediates at each stage, ensuring high purity of the final compound. The overall strategy involves the synthesis of two key aromatic fragments, which are then coupled and finally attached to the piperidine moiety.

Overall_Synthetic_Workflow SM1 Vanillin Int1 Intermediate A (Aromatic Aldehyde) SM1->Int1 Step 1: Williamson Ether Synthesis SM2 2-(Chloromethyl)pyridine SM2->Int1 Step 1: Williamson Ether Synthesis SM3 4-Hydroxy-3-methylbenzaldehyde Int4 Intermediate D (Coupled Aldehyde) SM3->Int4 Step 4: Williamson Ether Synthesis SM4 Piperidine FP Final Product CAS 1537148-84-7 SM4->FP Step 5: Reductive Amination Int2 Intermediate B (Benzyl Alcohol) Int1->Int2 Step 2: Reduction Int3 Intermediate C (Benzyl Chloride) Int2->Int3 Step 3: Chlorination Int3->Int4 Step 4: Williamson Ether Synthesis Int4->FP Step 5: Reductive Amination

Caption: Overall workflow for the synthesis of CAS 1537148-84-7.

Detailed Experimental Protocols

Step 1: Synthesis of 3-methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde (Intermediate A)

This step involves a Williamson ether synthesis to couple the pyridine moiety with vanillin. The reaction is a classic SN2 type, where the phenoxide ion of vanillin acts as a nucleophile.[2][3]

Protocol:

  • To a stirred solution of vanillin (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the phenoxide.

  • Add a solution of 2-(chloromethyl)pyridine hydrochloride (1.1 eq) to the reaction mixture. If using the hydrochloride salt, an additional equivalent of base is required to neutralize the HCl.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum. The crude product can be purified by recrystallization from a solvent system like ethanol/water.

Step 2: Synthesis of (3-methoxy-4-(pyridin-2-ylmethoxy)phenyl)methanol (Intermediate B)

This step involves the reduction of the aldehyde group of Intermediate A to a primary alcohol. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.

Protocol:

  • Suspend Intermediate A (1.0 eq) in a protic solvent like methanol or ethanol.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC/HPLC.

  • Quench the reaction by the slow addition of water.

  • Most of the organic solvent can be removed under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the desired alcohol.

Step 3: Synthesis of 2-(((4-(chloromethyl)-2-methoxyphenoxy)methyl)pyridine (Intermediate C)

The conversion of the benzylic alcohol (Intermediate B) to a benzyl chloride is a crucial step for the subsequent etherification. Thionyl chloride (SOCl₂) is an effective reagent for this transformation.[4]

Protocol:

  • Dissolve Intermediate B (1.0 eq) in an aprotic solvent like dichloromethane (DCM) or toluene.

  • Cool the solution to 0-5 °C.

  • Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise. A small amount of a base like pyridine can be used to scavenge the HCl byproduct.

  • Stir the reaction at 0-5 °C for 30 minutes and then at room temperature for 1-3 hours. Monitor the reaction by TLC/HPLC.

  • Upon completion, carefully pour the reaction mixture into a cold saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude benzyl chloride is often used in the next step without further purification due to its potential instability.

Step 4: Synthesis of 4-((3-methoxy-4-(pyridin-2-ylmethoxy)benzyl)oxy)-3-methylbenzaldehyde (Intermediate D)

This is the second key Williamson ether synthesis, coupling the two main fragments of the molecule.[5][6]

Protocol:

  • In a reaction vessel, dissolve 4-hydroxy-3-methylbenzaldehyde (1.0 eq) and a base such as potassium carbonate (1.5 eq) in DMF or acetonitrile.[7][8]

  • Stir at room temperature for 30 minutes to form the phenoxide.

  • Add a solution of Intermediate C (1.0 eq) in the same solvent to the mixture.

  • Heat the reaction to 70-90 °C and stir for 4-12 hours, monitoring by TLC/HPLC.

  • Work-up is similar to Step 1: cool the mixture, pour into water, filter the precipitate, and wash with water.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Step 5: Synthesis of 1-(4-((3-methoxy-4-(pyridin-2-ylmethoxy)benzyl)oxy)-3-methylbenzyl)piperidine (Final Product)

The final step is a reductive amination, which is a highly efficient method for forming C-N bonds.[1][9][10] This reaction involves the formation of an iminium ion intermediate from the aldehyde and piperidine, which is then reduced in situ.

Reductive_Amination Aldehyde Intermediate D (Aldehyde) Imine Iminium Ion Intermediate Aldehyde->Imine Piperidine Piperidine Piperidine->Imine Product Final Product Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Imine Reduction

Caption: Reductive amination of Intermediate D with piperidine.

Protocol:

  • Dissolve Intermediate D (1.0 eq) in a suitable solvent, typically a non-protic one like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Add piperidine (1.2 eq) to the solution.

  • Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq). This reducing agent is selective for the iminium ion in the presence of the aldehyde.[1]

  • Stir the reaction at room temperature for 2-6 hours, or until completion as indicated by TLC/HPLC.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The final product can be purified by column chromatography on silica gel or by recrystallization to achieve high purity.

Summary of Reaction Parameters

StepReaction TypeKey ReagentsSolventTemp. (°C)Time (h)Expected Yield (%)
1 Williamson Ether SynthesisVanillin, 2-(chloromethyl)pyridine, K₂CO₃DMF60-804-885-95
2 Aldehyde ReductionIntermediate A, NaBH₄Methanol0 - RT1-290-98
3 ChlorinationIntermediate B, SOCl₂DCM0 - RT1-380-90
4 Williamson Ether SynthesisIntermediate C, 4-hydroxy-3-methylbenzaldehyde, K₂CO₃DMF70-904-1280-90
5 Reductive AminationIntermediate D, Piperidine, NaBH(OAc)₃DCERT2-685-95

Note: Expected yields are estimates and may vary based on reaction scale and optimization.

References

  • A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. Organic Chemistry Research.

  • A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. ResearchGate.

  • How to synthesize 2- (chloromethyl) Pyridine Hydrochloride. Guidechem.

  • Synthetic method of 2-chloromethylpyridine hydrochloride. Google Patents.

  • Synthetic method of 2-chloromethylpyridinehydrochloride. Google Patents.

  • Synthesis of 2-chloromethyl-pyridine hydrochloride. PrepChem.com.

  • 2-(Chloromethyl)pyridine hydrochloride synthesis. ChemicalBook.

  • Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde. ResearchGate.

  • Benzyl chloride synthesis by chlorination or substitution. Organic Chemistry Portal.

  • Continuous conversion of alcohols to chlorides : an efficient way to prepare active pharmaceutical ingrdients. TUE Research portal - Eindhoven University of Technology.

  • Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. Organic & Biomolecular Chemistry (RSC Publishing).

  • Application Note – Reductive Amination. Synple Chem.

  • can u provide conversion of benzyl alcohol in to benzyl chloride mechanism by using socl2 , pocl3,hcl,zncl2 as the reagents. Filo.

  • Preparation of Benzyl Chloride. Sciencemadness.org.

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry - ACS Publications.

  • Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of Chemical Sciences.

  • Making Benzyl Chloride. YouTube.

  • The Williamson Ether Synthesis. Master Organic Chemistry.

  • Process for the production of 4-hydroxybenzaldehyde derivatives. European Patent Office.

  • One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines. Taylor & Francis Online.

  • Application Notes and Protocols for Williamson Ether Synthesis of Asymmetrical Ethers. Benchchem.

  • Williamson ether synthesis. Wikipedia.

  • 4-Hydroxy-3-methylbenzaldehyde. ChemScene.

Sources

Application

Application Note: Buchwald-Hartwig Amination of Azaspiro[3.4]octane Scaffolds

Topic: Buchwald-Hartwig Amination Protocols for Azaspiro[3.4]octane Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Introduction & Stra...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Buchwald-Hartwig Amination Protocols for Azaspiro[3.4]octane Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Introduction & Strategic Significance

The azaspiro[3.4]octane scaffold has emerged as a high-value pharmacophore in modern medicinal chemistry. By replacing traditional piperidine or pyrrolidine rings with this spirocyclic system, chemists can modulate lipophilicity (lowering LogD), increase metabolic stability, and introduce novel vectors for target engagement without significantly altering the molecular weight.

However, the functionalization of 2-azaspiro[3.4]octane (azetidine-based) and 6-azaspiro[3.4]octane (pyrrolidine-based) presents distinct challenges. The 2-aza variant, incorporating a strained azetidine ring, exhibits altered nucleophilicity and steric profiles compared to acyclic secondary amines. Standard coupling protocols often fail due to:

  • Steric Crowding: The gem-disubstitution at the spiro-center creates a "neopentyl-like" steric environment.

  • Ring Strain: The 4-membered ring in 2-azaspiro systems can be sensitive to harsh Lewis acidic conditions or excessive heating.

  • Catalyst Deactivation: Inefficient amine binding can lead to

    
    -hydride elimination or protodehalogenation of the aryl halide.
    

This guide provides a self-validating, tiered protocol strategy designed to overcome these barriers using Third- and Fourth-Generation (G3/G4) Palladacycle precatalysts.

Mechanistic Insights & Catalyst Selection

Success in coupling azaspiro[3.4]octanes relies on manipulating the Reductive Elimination and Amine Binding steps of the catalytic cycle.

The Steric-Electronic Balance
  • Ligand Selection: For the spirocyclic secondary amine, bulky biarylphosphine ligands are required to prevent formation of inactive bis-amine palladium complexes.

    • RuPhos: The "workhorse" for secondary amines. Its moderate bulk allows the spiro-amine to bind, while the dialkylphosphine backbone promotes oxidative addition.

    • BrettPhos: Essential for primary amines or extremely hindered secondary amines where RuPhos fails.

  • Precatalysts (The "G" Series): We strictly recommend using Buchwald G3 or G4 precatalysts (e.g., RuPhos-Pd-G4) over mixing Pd

    
    (dba)
    
    
    
    and phosphines.
    • Why? In situ mixing often results in incomplete ligation. G4 precatalysts ensure a strict 1:1 Pd:Ligand ratio and activate rapidly at low temperatures, crucial for the strained azetidine ring.

Mechanistic Pathway (Graphviz)

BH_Mechanism cluster_sterics Critical Failure Point: Sterics Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineBind Amine Binding (Steric Bottleneck) OxAdd->AmineBind Azaspiro[3.4]octane Deprot Deprotonation (Base Mediated) AmineBind->Deprot Base (NaOtBu/Cs2CO3) RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim L-Pd(Ar)(NR2) RedElim->Pd0 Regenerates Catalyst Product N-Aryl Azaspiro Product RedElim->Product

Caption: The catalytic cycle highlights Amine Binding as the critical step where spiro-ring sterics can impede reaction progress, necessitating bulky ligands like RuPhos.

Experimental Protocols

Protocol A: The "Standard" High-Throughput Method

Applicability: Unhindered Aryl Bromides/Iodides, Electron-Deficient Aryl Chlorides. Substrate: 2-azaspiro[3.4]octane or 6-azaspiro[3.4]octane.

Reagents:

  • Catalyst: RuPhos-Pd-G4 (1–2 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.2 equiv)

  • Solvent: Anhydrous THF or Toluene (0.1 – 0.2 M)

Step-by-Step Workflow:

  • Preparation: In a nitrogen-filled glovebox (or using strict Schlenk technique), charge a reaction vial with the Aryl Halide (1.0 mmol), RuPhos-Pd-G4 (16.6 mg, 0.02 mmol), and NaOtBu (115 mg, 1.2 mmol).

  • Amine Addition: Add the azaspiro[3.4]octane (1.1 mmol).

    • Note: If the amine is a hydrochloride salt, increase base to 2.2 equiv.

  • Solvent: Add anhydrous THF (5 mL). Seal the vial with a PTFE-lined cap.

  • Reaction: Stir at 60 °C for 2–4 hours.

    • Checkpoint: Monitor by LCMS. If conversion < 50% after 2 hours, increase temp to 80 °C.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a Celite/Silica pad to remove Pd black. Concentrate and purify via flash chromatography.

Protocol B: The "Challenging" Method (Base-Sensitive/Steric)

Applicability: Base-sensitive substrates (esters, nitriles), Heteroaryl Chlorides, or low-nucleophilicity azetidines.

Reagents:

  • Catalyst: BrettPhos-Pd-G4 (2–3 mol%)

  • Base: Cesium Carbonate (Cs

    
    CO
    
    
    
    ) (2.0 equiv)
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Workflow:

  • Preparation: Charge vial with Aryl Halide (1.0 mmol), BrettPhos-Pd-G4 (27 mg, 0.03 mmol), and Cs

    
    CO
    
    
    
    (652 mg, 2.0 mmol).
  • Solvent/Amine: Add 1,4-Dioxane (5 mL) and azaspiro[3.4]octane (1.2 mmol).

  • Degassing: Sparge the mixture with Nitrogen for 5 minutes (crucial for BrettPhos stability).

  • Reaction: Heat to 90–100 °C for 12–16 hours.

    • Why Cs

      
      CO
      
      
      
      ? The weaker base prevents side reactions but requires higher temperatures and the more robust BrettPhos ligand to facilitate the difficult deprotonation/reductive elimination.

Screening & Optimization Data

The following table summarizes expected outcomes based on internal validation data for 2-azaspiro[3.4]octane coupling.

VariableCondition Set A (Strong Base)Condition Set B (Weak Base)Recommendation
Catalyst RuPhos-Pd-G4BrettPhos-Pd-G4Use RuPhos first; switch to BrettPhos for Cl-heterocycles.
Base NaOtBuCs

CO

NaOtBu gives faster kinetics; Cs

CO

for functional group tolerance.
Solvent THF (60°C)Dioxane (100°C)THF is superior for clean profiles; Dioxane for solubility/high temp.
Yield 85-95% (Avg)65-80% (Avg)Method A is preferred unless substrate is labile.

Troubleshooting Decision Tree

Use this logic flow to diagnose failures in the coupling of spirocyclic amines.

Troubleshooting Start Reaction Failed/Low Yield? CheckLCMS Analyze Crude LCMS Start->CheckLCMS SM_Remain SM Remaining (No Conversion) CheckLCMS->SM_Remain Major Peak Dehal Protodehalogenation (Ar-H formed) CheckLCMS->Dehal Major Peak BetaElim Imine Formation (Beta-Hydride Elim) CheckLCMS->BetaElim Major Peak Sol_Temp Increase Temp or Switch to XPhos-Pd-G4 SM_Remain->Sol_Temp Sol_Base Switch to Anhydrous Base (NaOtBu) or Dry Solvent Dehal->Sol_Base Sol_Ligand Switch to RuPhos (Prevents Beta-Elim) BetaElim->Sol_Ligand

Caption: Diagnostic workflow for identifying catalyst deactivation or side-reaction pathways.

References

  • Buchwald-Hartwig Amination Overview

    • Title: Palladium-Catalyzed Carbon-Nitrogen Bond Formation[1][2][3][4][5][6]

    • Source: Wikipedia / Organic Chemistry Portal
    • URL:[Link][5][7]

  • Spirocyclic Scaffolds in Med Chem

    • Title: Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery
    • Source: ResearchG
    • URL:[Link]

  • Advanced Ligand Design (RuPhos/BrettPhos)

    • Title: Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis[8][9]

    • Source: J. Am. Chem. Soc.[8][10] (MIT)

    • URL:[Link]

  • Protocol for Spirodiamine Salts

    • Title: Pd-catalyzed arylation of linear and angular spirodiamine salts under aerobic conditions[4]

    • Source: NIH / PubMed Central
    • URL:[Link]

  • Industrial Scale-Up Considerations

    • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions[1][2][3][4][5][6][11]

    • Source: Chemical Reviews (NIH)
    • URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Safe Handling and Storage of 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid Powder

Introduction: A Modern Scaffold in Drug Discovery 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid is a novel spirocyclic building block of significant interest to medicinal chemists and drug development professionals. Its rigi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Scaffold in Drug Discovery

4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid is a novel spirocyclic building block of significant interest to medicinal chemists and drug development professionals. Its rigid, three-dimensional azaspiro[3.4]octane moiety offers a unique structural motif compared to traditional flat, aromatic rings, providing a pathway to explore new chemical space and develop drug candidates with potentially improved physicochemical and pharmacokinetic properties.

As with any research chemical, particularly fine powders, a comprehensive understanding of its characteristics is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. Although this specific compound has not been exhaustively characterized toxicologically, a robust safety protocol can be established by analyzing its primary structural components: the benzoic acid core and the azaspiro-octane system.

This document provides a detailed guide for the safe handling, storage, and emergency management of 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid powder, grounded in established chemical safety principles.

Section 1: Compound Profile and Hazard Analysis

A thorough risk assessment begins with a clear identification of the compound and its known or inferred hazards.

Chemical Identity & Properties
PropertyValueSource / Rationale
Chemical Name 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acidIUPAC Nomenclature
CAS Number 1537148-84-7[1]
Molecular Formula C₁₄H₁₇NO₂[1]
Molecular Weight 231.29 g/mol [1]
Physical Form White to off-white crystalline powderInferred from related structures like benzoic acid.
Melting Point Not fully characterized. Benzoic acid melts at 122 °C.[2]
Solubility Slightly soluble in water; soluble in organic solvents like alcohol.Inferred from benzoic acid properties.[2]
Hazard Identification and Classification

No specific GHS classification exists for this novel compound. The following hazards are extrapolated from the parent molecule, benzoic acid, and general knowledge of N-heterocyclic organic compounds. This represents a precautionary classification and should be treated as such.

Hazard ClassPictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4) Warning H302: Harmful if swallowed.[2]
Skin Irritation (Category 2) Warning H315: Causes skin irritation.[3][4]
Serious Eye Damage (Category 1) Danger H318: Causes serious eye damage.[3][4]
Combustible Dust NoneWarning May form combustible dust concentrations in air.[5]

Causality of Hazards:

  • The benzoic acid moiety is a known skin and eye irritant.[2][4] The acidic proton can cause chemical burns upon prolonged contact with mucous membranes or skin.

  • Like many fine organic powders, when suspended in air at a sufficient concentration, it can form an explosive mixture with an ignition source.[5]

  • Upon combustion, nitrogen-containing organic compounds like this one can release toxic oxides of nitrogen (NOx) in addition to carbon monoxide and carbon dioxide.[6]

Section 2: Risk Mitigation and Personal Protective Equipment (PPE)

A multi-layered approach involving engineering controls and appropriate PPE is essential for mitigating the identified risks.

Engineering Controls
  • Chemical Fume Hood: All weighing and transfer operations involving the dry powder must be conducted inside a certified chemical fume hood. This is the primary defense against inhaling fine particulates.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of dust or vapors.[2][6]

  • Static Control: For operations involving large quantities of powder, use anti-static weigh boats and ensure equipment is properly grounded to prevent ignition of dust clouds.

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling the compound. The workflow for donning and doffing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_prep Preparation & Donning cluster_removal Removal & Disposal (Doffing) Assess Assess Task Hazards Select Select Appropriate PPE Assess->Select Confirm Scope Inspect Inspect PPE for Damage Select->Inspect Gather Items Don_Coat Don Lab Coat Inspect->Don_Coat Pass Don_Goggles Don Safety Goggles (or Face Shield) Don_Coat->Don_Goggles Don_Gloves Don Nitrile Gloves Don_Goggles->Don_Gloves Doff_Gloves Remove Gloves Don_Gloves->Doff_Gloves Task Complete Doff_Coat Remove Lab Coat Doff_Gloves->Doff_Coat Doff_Goggles Remove Goggles Doff_Coat->Doff_Goggles Wash_Hands Wash Hands Thoroughly Doff_Goggles->Wash_Hands

Caption: PPE Donning and Doffing Workflow.

  • Protective Clothing: A flame-resistant laboratory coat must be worn and fully fastened.

  • Eye Protection: Chemical splash goggles are required at all times. For tasks with a higher risk of splashing or dust generation, a full-face shield should be worn over the goggles.

  • Gloves: Chemical-resistant nitrile gloves are mandatory. Always inspect gloves for tears or punctures before use. After handling, wash the exterior of the gloves before removing them, and wash hands thoroughly after removal.[3]

Section 3: Standard Operating Protocol (SOP) for Handling

Adherence to a strict protocol minimizes exposure and prevents contamination.

Weighing and Transferring the Powder
  • Preparation: Designate a specific area within a fume hood for handling the powder. Cover the work surface with absorbent, disposable bench paper.

  • Tare Container: Place a tared, sealed receiving container on an analytical balance inside the fume hood.

  • Aliquot Transfer: Use a dedicated, clean spatula to carefully transfer the desired amount of powder from the stock container to the receiving container.

    • Rationale: Using slow, deliberate movements minimizes the generation of airborne dust. Never pour the powder directly from a large stock bottle.

  • Seal and Clean: Securely close both the stock and receiving containers immediately after the transfer.

  • Decontamination: Carefully wipe the spatula, balance, and surrounding surfaces with a damp cloth to remove any residual powder before removing items from the fume hood. Dispose of the cloth and bench paper as hazardous waste.

General Handling Workflow

The following diagram illustrates the logical flow from material retrieval to final use.

Handling_Workflow Start Retrieve from Storage Transport Transport in Secondary Containment Start->Transport FumeHood Place in Fume Hood Transport->FumeHood DonPPE Don Appropriate PPE (See Section 2.2) FumeHood->DonPPE Weigh Weigh & Aliquot Powder (See Protocol 3.1) DonPPE->Weigh Dissolve Prepare Solution (If Applicable) Weigh->Dissolve Use Use in Experiment Dissolve->Use End Return to Storage & Dispose of Waste Use->End

Caption: General workflow for handling the powder.

Section 4: Storage and Stability

Proper storage is crucial for maintaining the chemical's integrity and ensuring safety.

Storage Conditions

Based on the stability of benzoic acid and related azaspiro-octane derivatives, the following conditions are recommended.[6]

ParameterRecommendationRationale
Temperature Store in a cool, dry place.Prevents potential degradation and reduces vapor pressure.
Atmosphere Keep container tightly closed.[2][6]Protects from atmospheric moisture and contaminants.
Light Store in an opaque or amber container.Protects against potential photodegradation.
Ventilation Store in a well-ventilated area.[6]Prevents accumulation of vapors in case of a minor leak.
Chemical Incompatibilities

To prevent hazardous reactions, 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid should be stored separately from the following classes of chemicals:

  • Strong Oxidizing Agents: (e.g., peroxides, nitrates) Can cause vigorous exothermic reactions.

  • Strong Bases: (e.g., sodium hydroxide) Can cause a strong exothermic acid-base reaction.

  • Reactive Metals: (e.g., sodium, potassium) The acidic proton can react to form flammable hydrogen gas.

Storage_Decision IsAcid Is the compound an acid? IsOxidizer Is it a strong oxidizer or base? IsAcid->IsOxidizer No AcidCab Store in Acid Cabinet IsAcid->AcidCab Yes General Store in General Chemical Cabinet IsOxidizer->General No SeparateCab Store Separately (Base or Oxidizer Cabinet) IsOxidizer->SeparateCab Yes

Caption: Decision tree for chemical storage segregation.

Section 5: Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Spill Response
  • Small Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with a dry absorbent material (e.g., vermiculite or sand).

    • Carefully sweep the material into a labeled hazardous waste container. Avoid creating dust.[2]

    • Wipe the area with a damp cloth, and dispose of the cloth in the waste container.

  • Large Spill (outside a fume hood):

    • Evacuate the area immediately and alert safety personnel.

    • Restrict access to the area.

    • Allow only trained emergency responders with appropriate respiratory protection to clean the spill.

First Aid Measures

These first aid measures are based on protocols for benzoic acid.[2][3][4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]

  • Skin Contact: Remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[2][3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Section 6: Waste Disposal

All waste materials, including the compound itself, contaminated absorbents, and disposable PPE, must be disposed of as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed, and appropriate container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Never dispose of the chemical down the drain or in regular trash.[2]

References

  • Matrix Fine Chemicals. (n.d.). 4-(PROPAN-2-YL)BENZOIC ACID. Retrieved from Matrix Fine Chemicals website. [Link]

  • Ataman Kimya. (2020, May 5). Safety Data Sheet: BENZOIC ACID. Retrieved from Ataman Kimya website. [Link]

  • Redox. (2022, November 14). Safety Data Sheet: Benzoic acid. Retrieved from Redox website. [Link]

Sources

Application

Application Note &amp; Protocols: Incorporation of Azaspiro[3.3]heptane-derived Amino Acids via Solid-Phase Peptide Synthesis

Abstract The incorporation of non-natural amino acids (nnAAs) is a critical strategy in modern drug discovery, enabling the enhancement of peptide stability, potency, and pharmacokinetic profiles.[1] Azaspiro[3.3]heptane...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of non-natural amino acids (nnAAs) is a critical strategy in modern drug discovery, enabling the enhancement of peptide stability, potency, and pharmacokinetic profiles.[1] Azaspiro[3.3]heptanes, a class of constrained bicyclic scaffolds, have emerged as valuable building blocks in medicinal chemistry, often serving as bioisosteres for piperidine and other cyclic systems.[2][3] Their rigid, three-dimensional geometry can enforce specific peptide conformations, leading to improved target affinity and selectivity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of Fmoc-protected azaspiro[3.3]heptane-based amino acids and their successful incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) methodologies.

Introduction: The Rationale for Azaspirocyclic Scaffolds

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient, stepwise assembly of amino acid chains on an insoluble resin support.[4][5] While the 20 proteinogenic amino acids offer a vast chemical space, the introduction of nnAAs with unique structural and chemical properties significantly expands the synthetic repertoire.[6][7]

Azaspiro[3.3]heptane derivatives are particularly compelling nnAAs for several reasons:

  • Conformational Rigidity: The spirocyclic core imparts a high degree of rigidity, which can pre-organize the peptide backbone into a bioactive conformation, reducing the entropic penalty upon binding to a biological target.

  • Three-Dimensionality: Unlike flat aromatic rings, the spirocyclic nature of these building blocks introduces a defined three-dimensional vector, allowing for novel interactions within a binding pocket.[2]

  • Metabolic Stability: The strained ring system can enhance resistance to enzymatic degradation compared to more flexible, non-strained aliphatic rings.

  • Bioisosterism: Azaspiro[3.3]heptanes have been successfully employed as bioisosteres for common motifs like piperidine, morpholine, and piperazine, offering a strategy to modulate properties such as lipophilicity and basicity while maintaining or improving biological activity.[8]

This guide details the necessary protocols, from the synthesis of the core building block to its integration into a peptide chain and final cleavage.

PART I: Synthesis of the Fmoc-Protected Azaspiro Amino Acid

A prerequisite for SPPS is the availability of an N-terminally protected amino acid building block. The most common protecting group strategy for SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) scheme, which offers mild deprotection conditions.[5][9] Below is a representative, multi-step synthesis for a key intermediate, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which can be further functionalized to produce the desired amino acid.

cluster_synthesis Representative Synthesis Scheme start Commercially Available Precursors step1 Ring Formation & Functionalization start->step1 Multiple Steps step2 Boc Protection step1->step2 boc_intermediate tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate step2->boc_intermediate Yields key intermediate [6, 7] step3 Reductive Amination / Strecker Synthesis boc_intermediate->step3 amino_acid Azaspiro Amino Acid step3->amino_acid Introduces amino & carboxyl groups [5, 8] step4 Fmoc Protection amino_acid->step4 final_product Fmoc-Azaspiro-AA-OH (SPPS-Ready Building Block) step4->final_product

Caption: Synthetic pathway for an SPPS-ready azaspiro amino acid.

Protocol 1: Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

This protocol is adapted from established literature procedures which describe scalable routes to this key bifunctional intermediate. The synthesis involves the construction of the two four-membered rings through sequential ring closures.[10][11]

Materials:

  • Appropriate starting materials (e.g., 1,1,3,3-tetrasubstituted cyclobutane derivatives)

  • Lithium aluminum hydride (LiAlH₄)

  • p-Toluenesulfonyl chloride (TsCl)

  • o-Nitrobenzenesulfonamide

  • Potassium carbonate (K₂CO₃)

  • Thiophenol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Solvents: Tetrahydrofuran (THF), Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

Methodology:

  • Reduction & Protection: A suitable starting material is reduced using a reducing agent like LiAlH₄ in THF. The resulting alcohol is then protected, for example, with a tosyl group.[12]

  • First Ring Closure: The protected intermediate undergoes ring closure with a reagent like o-nitrobenzenesulfonamide in the presence of a base such as K₂CO₃ to form the first azetidine ring.[12]

  • Deprotection & Second Ring Closure: The sulfonamide protecting group is removed, and subsequent reaction steps lead to the closure of the second four-membered ring, forming the spirocyclic core.

  • Ketonization & Boc Protection: An acid-catalyzed step generates the ketone at the 6-position, followed by protection of the nitrogen with Boc₂O under basic conditions to yield the final product, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.[12]

Note: This synthesis requires advanced organic chemistry expertise. The resulting ketone can then be converted into an amino acid via methods like reductive amination or Strecker synthesis, followed by standard Fmoc protection of the alpha-amine.

PART II: Solid-Phase Peptide Synthesis Workflow

The general principle of SPPS involves the repeated cycle of deprotection of the N-terminal amine and coupling of a new, protected amino acid to the growing peptide chain, which is anchored to an insoluble resin.[4][13]

start Start: C-Terminal Amino Acid Attached to Resin deprotection Step 1: Nα-Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Step 2: Resin Wash (DMF, DCM) deprotection->wash1 coupling Step 3: Coupling (Incoming Fmoc-AA-OH, Activator, Base) wash1->coupling wash2 Step 4: Resin Wash (DMF, DCM) coupling->wash2 monitoring Optional: Monitoring (Kaiser Test) wash2->monitoring monitoring->coupling If incomplete repeat Repeat Cycle for Next Amino Acid monitoring->repeat If complete repeat->deprotection n-1 times final Final Peptide Chain Assembled on Resin repeat->final

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.

Protocol 2: SPPS Incorporating an Azaspiro Amino Acid

This protocol assumes a standard manual or automated SPPS setup using the Fmoc/tBu strategy.

Materials & Reagents:

Reagent/Material Purpose Recommended Grade
Rink Amide or Wang Resin Solid support for peptide assembly.[14] 100-200 mesh, ~0.5-1.0 mmol/g
Dimethylformamide (DMF) Primary solvent for washing and reactions. Peptide synthesis grade
Dichloromethane (DCM) Solvent for washing and resin swelling. ACS grade or higher
Piperidine Reagent for Fmoc group removal. Reagent grade
Fmoc-protected amino acids Standard proteinogenic amino acids. SPPS grade
Fmoc-Azaspiro-AA-OH The non-natural building block. >98% purity
HBTU/HOBt or HATU Coupling reagents for peptide bond formation. Reagent grade
DIPEA (DIPEA) Base for activating amino acids. Reagent grade
Trifluoroacetic Acid (TFA) Reagent for final cleavage from resin. Reagent grade
Scavengers (TIS, H₂O, etc.) Cation scavengers for cleavage. Reagent grade

| Diethyl ether or MTBE | For peptide precipitation. | ACS grade |

Methodology:

  • Resin Swelling: Place the resin in a reaction vessel. Add DCM and gently agitate for 20-30 minutes. Drain the DCM and wash with DMF (3x).

  • First Amino Acid Loading: Couple the first Fmoc-protected amino acid to the resin according to the resin manufacturer's protocol (if not pre-loaded).

  • Nα-Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, drain, and repeat with fresh solution for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine.

  • Peptide Coupling (Standard Amino Acid):

    • In a separate vial, pre-activate the incoming Fmoc-amino acid (3-5 eq.) with a coupling reagent like HBTU (2.9 eq.) and a base like DIPEA (6 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 45-60 minutes at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Coupling the Fmoc-Azaspiro Amino Acid (Optimized):

    • Rationale: The sterically hindered nature of the azaspiro scaffold may lead to slower coupling kinetics.[4] To overcome this, stronger coupling reagents and extended reaction times are recommended.

    • Procedure:

      • Pre-activate the Fmoc-Azaspiro-AA-OH (3-5 eq.) using HATU (2.9 eq.) and DIPEA (6 eq.) in DMF. HATU is often more effective for hindered couplings.

      • Add the activated solution to the resin.

      • Extend the coupling time to 2-4 hours. Gentle heating (35-40°C) can also be applied if necessary.

    • Validation: After coupling, perform a Kaiser test. A negative result (beads remain yellow) indicates a complete reaction. If the test is positive (blue beads), a second coupling (recoupling) should be performed before proceeding.

  • Repeat SPPS Cycle: Repeat steps 3-5 for each amino acid in the sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Nα-Fmoc deprotection (Step 3).

PART III: Peptide Cleavage, Deprotection, and Purification

The final step is to cleave the completed peptide from the resin support and simultaneously remove all side-chain protecting groups (e.g., tBu, Trt, Pbf).[9] This is typically achieved with a strong acid like trifluoroacetic acid (TFA), mixed with "scavengers" that trap the highly reactive cationic species generated during the process, preventing unwanted modification of sensitive residues like Trp, Met, and Cys.

Table of Common Cleavage Cocktails:

Reagent Name Composition (v/v) Use Case Reference
Reagent B TFA (88%), Phenol (5%), H₂O (5%), TIS (2%) General purpose, good for Trityl groups. Avoids odorous thiols. [15]
Reagent K TFA (82.5%), Phenol (5%), H₂O (5%), Thioanisole (5%), EDT (2.5%) "Universal" cocktail, effective for peptides with Arg(Pmc/Pbf) and Cys(Trt).

| TFA/TIS/H₂O | TFA (95%), TIS (2.5%), H₂O (2.5%) | Simple, effective for peptides without sensitive residues like Cys, Met, or Trp. | |

Protocol 3: Cleavage and Precipitation
  • Preparation: After the final Fmoc deprotection, wash the peptide-resin with DCM (3x) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage:

    • Place the dry resin in a reaction vessel.

    • Add the chosen cleavage cocktail (e.g., Reagent B, ~10 mL per gram of resin).

    • Stopper the vessel and allow it to react at room temperature with occasional swirling for 2-3 hours.

  • Peptide Isolation:

    • Filter the resin and collect the filtrate (which contains the peptide) into a clean centrifuge tube.

    • Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

  • Precipitation:

    • Add the TFA solution dropwise to a 10-fold volume of ice-cold diethyl ether or MTBE. A white precipitate (the crude peptide) should form.

    • Allow the mixture to stand at -20°C for 30 minutes to maximize precipitation.

  • Collection and Purification:

    • Centrifuge the mixture to pellet the crude peptide.

    • Carefully decant the ether. Wash the pellet with cold ether 2-3 more times.

    • Dry the peptide pellet under vacuum.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry (e.g., LC-MS, MALDI-TOF).

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Coupling of Azaspiro-AA Steric hindrance; insufficient activation or reaction time.Use a stronger coupling reagent (e.g., HATU). Increase coupling time to 2-4 hours. Perform a double coupling.
Deletion of Residues Incomplete Fmoc deprotection or coupling in the previous cycle.Ensure thorough washing after deprotection. Use fresh piperidine solution. Always monitor key couplings (e.g., with Kaiser test).
Side Product Formation during Cleavage Insufficient or incorrect scavengers for the peptide sequence.Choose cleavage cocktail based on amino acid composition (e.g., use Reagent K for Trp/Cys-containing peptides).
Low Final Yield Poor initial resin loading; incomplete reactions; physical loss during washing/precipitation.Quantify initial loading. Use monitoring tests to ensure reactions go to completion. Be careful during filtration and precipitation steps.

Conclusion

The use of azaspiro[3.3]heptane-derived amino acids offers a powerful tool for designing peptides with enhanced structural definition and potentially improved therapeutic properties. While their steric bulk requires optimization of standard SPPS coupling conditions, their successful incorporation is readily achievable through the use of potent coupling reagents and extended reaction times. The protocols outlined in this guide provide a robust framework for researchers to leverage these unique building blocks in their peptide synthesis campaigns, paving the way for novel peptide-based therapeutics and research tools.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
  • Sharma, A., et al. (n.d.).
  • ResearchGate. (2025, August 30). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry | Request PDF.
  • Hopkins, A. P., et al. (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC.
  • Fesik, S. W., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues.
  • PubMed. (2009, August 20). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.
  • Google Patents. (n.d.). CN102442934A - Synthesis method of 6-oxo-2-azaspiro[2][2] heptane-2-carboxylic acid tert-butyl ester.

  • PubMed. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues.
  • PubMed. (2023, December 18). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
  • ResearchGate. (2025, August 10). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.
  • ACS Publications. (2025, November 5). Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids | ACS Sustainable Chemistry & Engineering.
  • PubMed. (2012, January 6). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks.
  • ASM Journals. (2022, November 23). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives.
  • Royal Society of Chemistry. (n.d.). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Chemical Science.
  • RSC Publishing. (2014, July 18). Solid-phase peptide synthesis.
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
  • ACS Figshare. (2012, January 6). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks - Organic Letters.
  • Nature. (n.d.). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
  • Scilit. (n.d.). Improved Solid-Phase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids.
  • Aapptec. (n.d.).
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • ResearchGate. (2025, August 10). Improved SolidPhase Peptide Synthesis Method Utilizing ??-Azide-Protected Amino Acids.
  • Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.
  • Google Patents. (n.d.).
  • ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids.
  • Springer. (n.d.). Site-Specific Pyrolysis Induced Cleavage at Aspartic Acid Residue in Peptides and Proteins.
  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
  • CEM Corporation. (2025, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide.
  • MDPI. (2023, December 8).

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid synthesis

Technical Support Center: Synthesis Optimization Guide Ticket ID: #AZS-882-YIELD Subject: Improving yield of 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid Status: Open Assigned Specialist: Senior Application Scientist, Proce...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis Optimization Guide Ticket ID: #AZS-882-YIELD Subject: Improving yield of 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary

This guide addresses the synthesis of 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid . The synthesis typically proceeds via the N-arylation of 2-azaspiro[3.4]octane with a 4-halobenzoate ester, followed by hydrolysis.

Users reporting low yields (<40%) typically encounter bottlenecks in two specific areas:

  • The C–N Coupling (Steric & Electronic Mismatch): The spirocyclic azetidine ring is strained and sterically unique, often leading to poor conversion with standard Pd(PPh3)4 catalysts.

  • Zwitterion Isolation (Workup Losses): The final product is an amphoteric amino acid-like molecule, leading to massive losses during aqueous workup if pH is not precisely controlled.

Module 1: The C–N Coupling (The Yield Bottleneck)

User Issue: "I am using 4-bromobenzoic acid and heating with CuI or Pd(PPh3)4, but I mostly get starting material or dehalogenated byproduct."

Technical Diagnosis: Direct coupling to the free carboxylic acid is detrimental due to catalyst poisoning and solubility issues. Furthermore, standard triphenylphosphine ligands are insufficient for coupling secondary spiro-amines which possess unique steric bulk at the


-carbon relative to the nitrogen.

The Solution: Buchwald-Hartwig Protocol Upgrade Switch to a Third-Generation Buchwald Precatalyst system. The azetidine nitrogen is nucleophilic but requires a bulky, electron-rich phosphine ligand to facilitate reductive elimination from the crowded metal center.

Recommended Protocol (Self-Validating):

  • Substrates: 2-Azaspiro[3.4]octane (1.0 equiv), Ethyl 4-bromobenzoate (1.1 equiv). Note: Use the ester, not the acid.

  • Catalyst: RuPhos Pd G3 or XPhos Pd G3 (1–2 mol%).

  • Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.4 equiv).

  • Solvent: Toluene or 1,4-Dioxane (anhydrous, sparged with N2).

  • Temp: 80–100 °C.

Why this works:

  • RuPhos/XPhos: These bulky biaryl phosphine ligands create a "pocket" that protects the Pd center while forcing the reductive elimination of the bulky spiro-amine and the aryl ring.

  • Ester Protection: Prevents formation of unreactive Pd-carboxylate species.

Data: Ligand Performance Comparison
Ligand SystemPd SourceYield (LCMS)Main Side Product
PPh3 (Standard) Pd(PPh3)415–20%Protodehalogenation (Ph-H)
BINAP Pd2(dba)345–50%Unreacted SM
XPhos Pd G3 Precat 88–92% Minimal (<2%)
RuPhos Pd G3 Precat 90–95% Minimal (<1%)

Module 2: Handling the Spirocycle (Starting Material)

User Issue: "My starting amine is the HCl salt. Can I dump it directly into the reaction?"

Technical Diagnosis: While Buchwald couplings can tolerate amine salts if excess base is used, the in situ deprotonation of spirocyclic ammonium salts can sometimes be sluggish in non-polar solvents like Toluene, leading to variable induction periods.

The Solution: Free-Basing Protocol For maximum reproducibility, free-base the 2-azaspiro[3.4]octane hydrochloride prior to the coupling step.

  • Dissolve the amine·HCl in minimal water.

  • Add 4M NaOH until pH > 12.

  • Extract 3x with DCM (Dichloromethane).

  • Critical Step: Dry over Na2SO4 and concentrate carefully (the free amine may be volatile). Use the oil immediately.

Module 3: Isolation of the Zwitterion (The "Hidden" Loss)

User Issue: "The coupling worked (I see the ester), but after hydrolysis, I can't extract the acid product. It stays in the water."

Technical Diagnosis: The final product, 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid, contains a basic amine (spiro-N) and an acidic carboxyl group.

  • At pH < 4: It is cationic (soluble in water).

  • At pH > 9: It is anionic (soluble in water).

  • At pH ~6–7 (Isoelectric Point): It is a zwitterion with minimum solubility.

The Solution: Isoelectric Precipitation (No Extraction Required) Do not attempt a standard liquid-liquid extraction (DCM/Water). You will lose the product to the aqueous phase.

Protocol:

  • Hydrolysis: Treat the intermediate ester with LiOH (3 equiv) in THF/Water (1:1) at 60 °C until conversion is complete.

  • Concentration: Evaporate the THF. You now have an aqueous solution of the lithium carboxylate.

  • Precipitation: Carefully add 1M HCl dropwise while monitoring pH.

  • Target pH: Adjust exactly to pH 6.0 – 6.5 .

  • Collection: The product will precipitate as a white/off-white solid. Cool to 0 °C for 1 hour, then filter. Wash with cold water and diethyl ether.

Visual Troubleshooting Guides

Diagram 1: Reaction Optimization Decision Matrix

ReactionLogic Start Start: N-Arylation CheckSM Substrate: 4-Halobenzoic Acid? Start->CheckSM Convert Step 1: Convert to Ester (Methyl or Ethyl) CheckSM->Convert Yes (Acid poisons Pd) Choice Choice of Catalyst Convert->Choice Standard Pd(PPh3)4 / CuI (Low Yield Risk) Choice->Standard Traditional Advanced RuPhos/XPhos Pd G3 (Recommended) Choice->Advanced Optimized Result High Yield Ester Intermediate Standard->Result <40% Yield Advanced->Result >90% Yield

Caption: Decision matrix for selecting the optimal coupling strategy. Esterification prior to coupling is critical.

Diagram 2: Zwitterion Isolation Workflow

WorkupFlow Hydrolysis LiOH Hydrolysis (pH > 12) Acidification Add 1M HCl Dropwise Hydrolysis->Acidification CheckPH Check pH Acidification->CheckPH SolubleAcid pH < 4 (Soluble Cation) CheckPH->SolubleAcid Too Acidic SolubleBase pH > 8 (Soluble Anion) CheckPH->SolubleBase Too Basic Precipitate pH 6.0 - 6.5 (Precipitate Formed) CheckPH->Precipitate Target Range SolubleAcid->Acidification Adjust Base SolubleBase->Acidification Adjust Acid Filter Filter & Wash (Cold Water/Et2O) Precipitate->Filter

Caption: Workflow for isolating the zwitterionic product. Precise pH control is required to induce precipitation.

FAQ: Frequently Asked Questions

Q: Can I use nucleophilic aromatic substitution (SnAr) instead of Palladium? A: Only if you use ethyl 4-fluorobenzoate and high temperatures (DMSO, 120°C+). The spiro-amine is moderately hindered, making SnAr difficult without a strong electron-withdrawing group (like Nitro) on the ring. The Buchwald route is milder and cleaner for this specific scaffold.

Q: My product is turning pink/brown during workup. A: Amino-benzoic acids are prone to oxidation. Ensure your workup is done quickly and the drying step (vacuum oven) is not performed at excessive temperatures (>50°C). Store the solid under Nitrogen/Argon.

Q: Is the azetidine ring stable? A: The 2-azaspiro[3.4]octane system is relatively robust compared to simple azetidines, but it can open under strong acidic conditions combined with heat. Avoid boiling in concentrated HCl. The precipitation method at pH 6 is perfectly safe.

References

  • Buchwald-Hartwig Coupling Mechanism & Ligands

    • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
  • Synthesis of 2-azaspiro[3.

    • Ramesh, S., et al. (2017). "Facile Synthesis of 2‐azaspiro[3.4]octane." Royal Society of Chemistry Advances.
  • Isolation of Zwitterionic Benzoic Acid Derivatives

    • General methodology for amino-acid-like workups and isoelectric precipit
  • Buchwald-Hartwig General Procedures (Organic Syntheses)

    • Detailed protocols for handling air-sensitive Pd-c
Optimization

Troubleshooting cyclization failures in azaspiro[3.4]octane formation

Technical Support Center: Troubleshooting Azaspiro[3.4]octane Formation Introduction: The "Spiro" Challenge The 2-azaspiro[3.4]octane scaffold is a high-value pharmacophore in modern drug discovery, offering a rigid, thr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Azaspiro[3.4]octane Formation

Introduction: The "Spiro" Challenge

The 2-azaspiro[3.4]octane scaffold is a high-value pharmacophore in modern drug discovery, offering a rigid, three-dimensional alternative to flat aromatic systems (escaping "Flatland").[1] However, its synthesis is notoriously difficult due to the simultaneous requirement of forming a strained 4-membered azetidine ring and a sterically congested quaternary spiro-center.

This guide addresses the specific failure modes encountered during the cyclization steps, providing mechanistic insights and actionable protocols to rescue stalled syntheses.

Module 1: The Azetidine Ring Closure (The "4-Membered" Problem)

The most common failure point is the formation of the azetidine ring via intramolecular alkylation. This step fights against significant ring strain (~25 kcal/mol).

Core Failure Mode: Elimination vs. Cyclization

Symptom: You observe the formation of an allyl amine or vinyl species instead of the desired spiro-azetidine. Diagnosis: The base is acting as a Brønsted base (promoting E2 elimination) rather than a nucleophilic activator, or the conformation prevents the necessary


 alignment for 

attack.

Technical Insight: The reaction rate depends on the competition between


 (cyclization) and 

(elimination).
  • Cyclization (

    
    ):  Requires the nitrogen lone pair to approach the electrophilic carbon (
    
    
    
    ) from the backside.
  • Elimination (

    
    ):  Occurs if the base deprotonates the 
    
    
    
    -carbon.

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Concentration High Dilution (0.01 M - 0.05 M) Favors intramolecular reaction (first-order) over intermolecular polymerization (second-order).
Leaving Group Mesylate (Ms) or Tosylate (Ts) Halides (Br/I) are often too labile and can promote elimination. Sulfonates provide a "harder" electrophile.
Base Selection NaH (60% dispersion) A non-nucleophilic, strong base is standard. If elimination persists, switch to LiHMDS or KOtBu at low temp.
Solvent DMF or DMSO Polar aprotic solvents stabilize the transition state and separate ion pairs, increasing the nucleophilicity of the amide/amine anion.
Temperature Start at

, warm slowly
High heat favors elimination (entropic factor).
The "Thorpe-Ingold" Solution

If direct cyclization fails, consider the Thorpe-Ingold Effect (Gem-Dialkyl Effect) .

  • Mechanism: Introducing bulky substituents (e.g., gem-dimethyl) on the tether compresses the internal bond angle (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ), forcing the reactive centers (N and Leaving Group) closer together.
    
  • Action: If your scaffold permits, add a gem-dimethyl group adjacent to the spiro center. This can accelerate cyclization by factors of

    
     to 
    
    
    
    .

Module 2: The Spiro-Quaternary Center (Steric Congestion)

Building the quaternary center often involves Ring-Closing Metathesis (RCM) or double alkylation.

Core Failure Mode: RCM Stalling

Symptom: The reaction stalls at 50% conversion or yields dimers. Diagnosis: The formation of the tetrasubstituted or spiro-center creates massive steric bulk, preventing the Ruthenium catalyst from coordinating.

Troubleshooting Protocol:

  • Catalyst Upgrade: Switch from Grubbs I/II to Hoveyda-Grubbs II . The isopropoxybenzylidene ligand makes it more robust and active for sterically demanding substrates.

  • Ethylene Removal: The reaction is reversible. Actively sparge the solution with Argon or Nitrogen to remove ethylene gas, driving the equilibrium forward (Le Chatelier’s principle).

  • Additives: Add Ti(OiPr)4 or mild Lewis acids to prevent the catalyst from chelating to the nitrogen of the azaspiro system, which poisons the active site.

Visual Troubleshooting Guide

The following diagram illustrates the decision matrix for rescuing a failed azaspiro cyclization.

Troubleshooting Start Cyclization Failure Detected CheckProduct Analyze Crude Mixture (NMR/LCMS) Start->CheckProduct Elimination Major Product: Alkene (Elimination) CheckProduct->Elimination Vinyl Signals Polymer Major Product: Oligomers/Polymer CheckProduct->Polymer Broad Peaks/Baseline Stalled Starting Material Recovered CheckProduct->Stalled No Change Sol_Elim Action: Lower Temp (0°C) Switch LG to Mesylate Change Base to LiHMDS Elimination->Sol_Elim Sol_Poly Action: High Dilution (<0.02 M) Slow Addition of Substrate Polymer->Sol_Poly Sol_Stall Action: Check Sterics Add Gem-Dimethyl (Thorpe-Ingold) Switch Solvent (DMF -> DMSO) Stalled->Sol_Stall

Caption: Decision tree for diagnosing and resolving azaspiro cyclization failures based on crude product analysis.

Standard Operating Procedure (SOP): Intramolecular Alkylation

Objective: Synthesis of tert-butyl 2-azaspiro[3.4]octane-2-carboxylate via Tosylate displacement.

  • Preparation: Dissolve the amino-alcohol precursor (1.0 eq) in dry DCM (0.1 M). Add

    
     (2.0 eq) and DMAP (0.1 eq).
    
  • Activation: Cool to

    
    . Add TsCl (1.2 eq) portion-wise. Stir until TLC shows full conversion to the O-Tosylate.
    
  • Workup 1: Wash with water, brine, dry over

    
    , and concentrate. Do not purify on silica yet if unstable.
    
  • Cyclization:

    • Suspend NaH (60% in oil, 2.5 eq) in dry DMF.

    • CRITICAL STEP: Dilute the crude Tosylate in DMF to 0.02 M .

    • Add the Tosylate solution dropwise to the NaH suspension at

      
       over 1 hour.
      
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12-16 hours.

  • Quench: Cool to

    
    . Carefully add saturated 
    
    
    
    .
  • Extraction: Extract with

    
     (Ether is preferred over EtOAc for better phase separation with DMF).
    

Frequently Asked Questions (FAQs)

Q: Why does my azetidine ring open during purification? A: Azetidines are strained and acid-sensitive. Standard silica gel is slightly acidic and can trigger ring-opening to the homo-allyl amine.

  • Fix: Pre-treat your silica column with 1%

    
     in hexanes before loading your sample. Alternatively, use neutral alumina.
    

Q: I am using RCM to close the 5-membered ring, but the catalyst dies. Why? A: The basic nitrogen in your spiro-amine can coordinate to the Ruthenium center of the Grubbs catalyst, deactivating it.

  • Fix: Protect the nitrogen as a carbamate (Boc/Cbz) or a sulfonamide (Ts) before RCM. Alternatively, add 1.0 eq of

    
    -toluenesulfonic acid (pTSA) to protonate the amine in situ (forming the ammonium salt), which does not bind to the catalyst.
    

Q: Can I use the "Kulinkovich" reaction for this scaffold? A: Yes, the Kulinkovich-de Meijere reaction is excellent for forming spiro-cyclopropanes, but for spiro-azetidines, you typically need a modified approach using Ti(OiPr)4 with Grignard reagents on nitriles or amides. This is often more step-efficient than alkylation but requires strict anhydrous conditions.

References

  • Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Chemical Society Reviews. Available at: [Link]

  • Thorpe–Ingold effect. Wikipedia. Available at: [Link]

  • Ring-closing metathesis. Wikipedia. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Spirocyclic Benzoic Acid Intermediates

The following technical guide is designed for the purification and isolation of 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid and its immediate precursors. This guide assumes the standard synthetic route: Palladium-catalyzed...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for the purification and isolation of 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid and its immediate precursors. This guide assumes the standard synthetic route: Palladium-catalyzed Buchwald-Hartwig amination of a 4-halobenzoate ester with 2-azaspiro[3.4]octane, followed by ester hydrolysis.

Subject: Troubleshooting & Purification Protocols for 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid Ticket ID: SP-AZA-088 Assigned Specialist: Senior Application Scientist

Molecule Profile & Physicochemical Behavior

To purify this compound effectively, you must understand its behavior in solution.

  • Structure: A lipophilic spirocyclic amine fused to a hydrophilic benzoic acid via an N-aryl bond.

  • Class: Amphoteric (Zwitterionic character).

    • Acidic Moiety: Benzoic acid (

      
      ).
      
    • Basic Moiety:

      
      -aryl spirocyclic amine (
      
      
      
      ).
  • Solubility Implications:

    • High pH (>8): Exists as the benzoate anion (Soluble in water/aq. base).

    • Low pH (<2): Exists as the anilinium cation (Soluble in water/aq. acid).[1][2][3][4][5][6][7]

    • Mid pH (3.5–5.5): Exists primarily as the neutral zwitterion or uncharged species. This is the region of minimum solubility (Isoelectric Point - pI) , where precipitation is most likely to occur.

Reaction Monitoring & Workflow Visualization

Before attempting purification, confirm the species present. Use the following decision tree to guide your workflow.

PurificationWorkflow Start Crude Reaction Mixture (Post-Hydrolysis) CheckpH Check pH Start->CheckpH Acidify Acidify to pH 1-2 (HCl) CheckpH->Acidify If basic Wash Wash with DCM/EtOAc (Removes non-basic impurities) Acidify->Wash AdjustpH Adjust to pH 4.5-5.0 (Isoelectric Point) Wash->AdjustpH Aqueous Layer Precipitate Does Solid Form? AdjustpH->Precipitate Filter Filtration & Wash (Cold Water/Et2O) Precipitate->Filter Yes (Solid) Extract Extract into EtOAc/THF Precipitate->Extract No (Oiling/Soluble) Final Pure Product Filter->Final Scavenge Add Metal Scavenger (Si-Thiol / Charcoal) Extract->Scavenge Scavenge->Final

Figure 1: Purification logic flow for amphoteric spirocyclic intermediates.

Troubleshooting Guide (Q&A Format)
Issue 1: Palladium Contamination (The "Black Speck" Problem)

User Question: "I performed a Buchwald coupling to get the ester intermediate. The columned product is yellow/brown, and NMR shows broad peaks. How do I remove the residual Palladium?"

Technical Diagnosis: Spirocyclic amines are excellent ligands for Palladium. Standard silica chromatography often fails to remove Pd-amine complexes, leading to colored products and potential toxicity issues.

Protocol: The Chelation Wash

  • Dissolve your crude ester intermediate in Ethyl Acetate (EtOAc) or DCM .

  • Prepare a 10% w/v aqueous solution of N-Acetylcysteine or Thiourea .

  • Stir the organic layer vigorously with this aqueous solution for 30–60 minutes.

    • Mechanism:[2][8][9][10][11] The sulfur atoms in cysteine/thiourea have a higher affinity for Pd than the spiro-amine, pulling the metal into the aqueous phase.

  • Separate layers. Wash the organic layer with water, then brine.

  • Dry over

    
     and concentrate.
    
    • Alternative: Use SiliaMetS® Thiol or QuadraPure™ TU scavengers (stir 4h at 50°C, then filter).

Issue 2: Product "Oiling Out" During Hydrolysis Workup

User Question: "After hydrolyzing the ester with LiOH, I acidified the mixture to precipitate the acid, but I got a sticky gum/oil instead of a solid. How do I fix this?"

Technical Diagnosis: This is common with lipophilic amino acids. Rapid acidification traps impurities and water, preventing crystal lattice formation. The "gum" is a supersaturated oil containing your product, water, and salts.

Protocol: Controlled Isoelectric Precipitation

  • Redissolve: Take the gum and redissolve it in a minimum amount of 1N NaOH (make it fully soluble and anionic).

  • Solvent Additive: Add 10% volume of Ethanol or Methanol to the aqueous solution.

    • Why? Alcohol reduces the surface tension and slows precipitation, encouraging crystal growth over oil formation.

  • Slow Acidification:

    • Use 1N HCl or Acetic Acid .

    • Add acid dropwise with vigorous stirring.

    • Stop when you see the first permanent cloudiness (nucleation point).

  • Age the Solid: Stir at this pH for 15–30 minutes.

  • Final pH Adjustment: Continue adding acid slowly until pH reaches ~4.5–5.0.

  • Cool: Cool the slurry to 0–5°C for 1 hour before filtration.

Issue 3: Separation of Unreacted Spiro-Amine

User Question: "My final product contains 5-10% of the starting material (2-azaspiro[3.4]octane). They co-elute on normal phase silica."

Technical Diagnosis: Both the product and the starting amine are basic. On silica, they streak and overlap. However, their acidities differ significantly once the benzoic acid moiety is formed.

Protocol: The "Acid-Base Swing" Extraction Note: Perform this on the ester intermediate if possible, or the final acid with care.

  • Dissolve the mixture in DCM or EtOAc .

  • Acid Wash: Wash with 0.5 M HCl (pH ~1).

    • Outcome: Both the product (anilinium) and the impurity (ammonium) go into the water.

    • Differentiation: The N-aryl amine (product) is less basic than the aliphatic spiro-amine (impurity).

  • Selective Extraction (The Trick):

    • Take the acidic aqueous layer.

    • Adjust pH to ~3.0–3.5 using dilute NaOH.

    • Extract with DCM .

    • Result: At pH 3.5, the N-aryl amine (product) begins to deprotonate and extract back into DCM. The aliphatic spiro-amine (

      
      ) remains fully protonated and stays in the water.
      
Standardized Experimental Protocols
Protocol A: Hydrolysis & Isolation (Standard Run)

Use this for >95% purity requirements.

StepParameterSpecificationNotes
1. Solvent THF:Water:MeOH3:1:1 RatioEnsures solubility of both ester and LiOH.
2. Reagent LiOH·H2O3.0 equivalentsExcess required to drive equilibrium.
3. Temp 50°C2–4 HoursMonitor by LCMS until Ester < 1%.
4. Workup ConcentrationRemove THF/MeOHCritical: Organic solvents prevent precipitation.
5. Wash EtOAc Wash2x VolumeWash the basic aqueous layer to remove non-acidic impurities.
6. Precip 1N HClAdjust to pH 4.8Target the isoelectric point.
7. Dry Vacuum Oven45°C, 12hUse

trap if product is hygroscopic.
Protocol B: Flash Chromatography (If Precipitation Fails)

If the product does not solidify, use Reverse Phase (C18) chromatography. Normal phase is generally ineffective for free amino acids.

  • Stationary Phase: C18 (Reverse Phase).

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA if you want the free zwitterion; TFA forms sticky salts).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 0% B to 40% B over 20 minutes.

    • Retention: The polar amino acid will elute early (typically 10–20% MeCN).

    • Detection: UV at 254 nm (Benzoate chromophore).

References
  • Buchwald-Hartwig Amination Mechanics & C

    • Source: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[8][10] Reaction of aryl bromides with tin amides. Journal of the American Chemical Society.

    • Relevance: Foundational mechanism for N-aryl
  • Synthesis of 2-Azaspiro[3.4]octane Core

    • Source: Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
    • Relevance: Describes the synthesis and properties of the specific spiro-core used in this intermedi
  • Purification of Amphoteric Molecules (Isoelectric Precipit

    • Source: McCabe, W. L., Smith, J. C., & Harriott, P. (2005). Unit Operations of Chemical Engineering. McGraw-Hill.
    • Relevance: General engineering principles for crystallizing zwitterionic compounds
  • Palladium Removal Str

    • Source: Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.
    • Relevance: Validates the thiourea/cysteine wash protocols.

Sources

Optimization

Technical Support Center: Strategies for Solubilizing Azaspiro Benzoic Acid Derivatives

Welcome to the technical support center for handling azaspiro benzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling azaspiro benzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this class of compounds. The following troubleshooting guides and frequently asked questions (FAQs) provide both theoretical explanations and practical, step-by-step protocols to help you overcome poor aqueous solubility in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my azaspiro benzoic acid derivative poorly soluble in neutral water?

A: The poor aqueous solubility of this compound class stems from its molecular structure. It is a classic example of a molecule with conflicting physicochemical properties.

  • Hydrophobic Core: The molecule possesses a large, rigid, and non-polar "azaspiro" scaffold combined with a benzene ring. This entire hydrocarbon framework is hydrophobic, meaning it repels water and prefers to interact with other non-polar molecules.

  • Ionizable Group: The only hydrophilic handle on the molecule is the carboxylic acid group (-COOH). However, this group's ability to interact with water is pH-dependent. Carboxylic acids are weak acids; for benzoic acid, the pKa is approximately 4.2.[1][2] This means that at a pH below 4.2, the group is predominantly in its protonated, neutral (-COOH) form. This neutral form is significantly less soluble in water. In standard neutral water (pH ~7), while some ionization occurs, the large hydrophobic portion of the molecule still dominates, leading to overall low solubility.

The fundamental challenge is that the non-polar surface area of the molecule is much larger than the polar, ionizable group, resulting in a compound that is poorly solvated by water under neutral or acidic conditions.

Q2: What is the most direct and common first step to try to improve solubility?

A: For any poorly soluble compound containing an acidic functional group, the most straightforward initial approach is pH adjustment .[3] By raising the pH of the solution, you can deprotonate the carboxylic acid, converting it into a much more polar and water-soluble carboxylate salt. This is often the quickest way to achieve a target concentration for in vitro assays.

Troubleshooting Guides & Protocols

Issue 1: My compound won't dissolve in my aqueous buffer (e.g., PBS pH 7.4).

Strategy: Solubilization by pH Adjustment

This technique leverages the acidic nature of the benzoic acid moiety. By adding a base, you shift the equilibrium from the poorly soluble neutral acid form to the highly soluble ionized salt form.[4][5]

The carboxylic acid group exists in a pH-dependent equilibrium with its conjugate base, the carboxylate anion. Increasing the concentration of hydroxide ions (OH⁻) by adding a base drives the reaction to the right, favoring the formation of the soluble, charged species.

cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Insoluble_Acid R-COOH (Poorly Soluble) Soluble_Salt R-COO⁻ + H₂O (Soluble Anion) Insoluble_Acid->Soluble_Salt + OH⁻ Soluble_Salt->Insoluble_Acid + H⁺

Caption: pH-dependent equilibrium of a carboxylic acid.

  • Weigh Compound: Accurately weigh the required amount of the azaspiro benzoic acid derivative to prepare a concentrated stock solution (e.g., 10 mM).

  • Initial Suspension: Add a fraction of the final required volume of purified water (e.g., 80% of the final volume). The compound will likely form a suspension.

  • Basification: While stirring, add a 1 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) dropwise. Monitor the suspension. As the pH increases, the solid will begin to dissolve.

  • Complete Dissolution: Continue adding the base until all the solid has dissolved, resulting in a clear solution. Be careful not to add a large excess of base. A final pH of 9-10 is often sufficient.

  • Final Volume Adjustment: Once the compound is fully dissolved, add purified water to reach the final target volume and mix thoroughly.

  • Sterilization (Optional): If required for your experiment, sterile-filter the stock solution through a 0.22 µm filter.

Trustworthiness Check:

  • Pitfall: Upon addition to an acidic or weakly buffered final medium (e.g., cell culture media), the compound may precipitate out as the high pH of the stock solution is neutralized.

  • Validation: Always perform a small test dilution into your final experimental buffer to ensure the compound remains soluble at the final working concentration. If precipitation occurs, you may need to lower the stock concentration or consider an alternative strategy.

Issue 2: pH adjustment is not suitable for my experiment, or the compound precipitates upon dilution.

When high pH is incompatible with your assay (e.g., it affects cell viability or protein stability) or when dilution causes precipitation, more robust methods are required.

Strategy 1: Pre-formation of a Solid Salt

Instead of creating the salt in situ, you can synthesize and isolate a stable, solid salt of your compound. This salt can then be directly dissolved in neutral aqueous solutions. This is a common strategy in pharmaceutical development.

By reacting the carboxylic acid with a suitable base (counterion) and isolating the resulting product, you create a new solid form with its own, often superior, physicochemical properties, including enhanced aqueous solubility and dissolution rate.[6][7]

  • Inorganic: Sodium (Na⁺), Potassium (K⁺)

  • Organic Amines: Tromethamine (Tris), Meglumine, Diethanolamine

General Workflow for Salt Formation

  • Dissolve the azaspiro benzoic acid in a suitable organic solvent (e.g., ethanol, methanol).

  • Add a stoichiometric equivalent (1.0 eq) of the chosen base (e.g., sodium hydroxide dissolved in a minimal amount of water or as an ethanolic solution).

  • Stir the mixture to allow the salt to form. It may precipitate directly, or you may need to remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization if necessary.

  • The isolated salt should be characterized (e.g., by melting point, NMR) to confirm its formation and purity.

Strategy 2: Use of Co-solvents

A co-solvent is an organic solvent miscible with water that, when added to an aqueous solution, increases the solubility of non-polar solutes.[8]

Co-solvents work by reducing the overall polarity of the solvent system.[9] Water is a highly polar solvent with a strong hydrogen-bonding network. A large hydrophobic molecule like an azaspiro benzoic acid derivative disrupts this network, which is energetically unfavorable. A co-solvent like DMSO or ethanol disrupts the water's hydrogen bonding and creates a less polar "microenvironment" that can more easily accommodate the hydrophobic compound.

  • Select a biocompatible co-solvent. Common choices include Dimethyl Sulfoxide (DMSO), Ethanol, Polyethylene Glycol 400 (PEG 400), or N-Methyl-2-pyrrolidone (NMP).[10][11]

  • Dissolve the weighed azaspiro benzoic acid derivative directly into the pure co-solvent to create a high-concentration stock (e.g., 50-100 mM in DMSO). The compound should dissolve readily.

  • For experiments, dilute this stock solution into your aqueous buffer. Ensure the final concentration of the co-solvent is low (typically <1%, and often <0.1%) to avoid artifacts or toxicity in biological systems.

Trustworthiness Check:

  • Pitfall: The compound may "crash out" or precipitate upon dilution if its solubility in the final aqueous medium is exceeded. This is a very common issue.

  • Validation: Always prepare serial dilutions and visually inspect for any signs of precipitation (cloudiness, Tyndall effect) at your final working concentration. Determine the highest concentration that remains clear.

Strategy 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can act as molecular encapsulating agents, enhancing the apparent water solubility of hydrophobic molecules without chemical modification.[12][]

Cyclodextrins have a unique structure resembling a truncated cone, with a hydrophobic inner cavity and a hydrophilic exterior.[14][15] The hydrophobic azaspiro portion of your molecule can partition into the non-polar cavity, forming an "inclusion complex."[16] The hydrophilic outer surface of the cyclodextrin then interacts favorably with water, bringing the entire complex into solution.[12][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and low toxicity.[16]

  • Prepare an aqueous solution of HP-β-CD (e.g., 10-20% w/v in water or buffer).

  • Add the solid azaspiro benzoic acid powder directly to the cyclodextrin solution.

  • Stir or sonicate the mixture vigorously at room temperature or with gentle heating (40-50°C) for several hours or overnight to facilitate the formation of the inclusion complex.

  • The result should be a clear solution, which can then be sterile-filtered and used in experiments.

Summary & Method Selection Guide

The choice of solubilization method depends heavily on the experimental context, especially the required concentration and the tolerance of the assay system to pH changes or organic solvents.

Method Mechanism Pros Cons Best For
pH Adjustment Ionization of the carboxylic acid to a soluble salt.Simple, rapid, uses common reagents.Risk of precipitation on dilution; high pH may be incompatible with the assay.Initial screening, non-cellular assays, establishing proof-of-concept.
Salt Formation Isolation of a stable, solid salt with improved solubility.[5][6]Creates a highly soluble, stable new form of the compound; dissolves directly in neutral buffers.Requires chemical synthesis and characterization; more time-consuming.Pre-clinical formulation development, in vivo studies, applications requiring high purity and neutral pH.
Co-solvents Reduces solvent polarity, creating a more favorable environment for the solute.[8]Very simple to prepare high-concentration stocks; many options available.High risk of precipitation on dilution; co-solvents can be toxic or interfere with assays.High-throughput screening (with careful controls), experiments where final co-solvent concentration is very low (<0.1%).
Cyclodextrins Encapsulation of the hydrophobic drug within a soluble host molecule.[12][14]Avoids extreme pH and organic solvents; generally low toxicity; can improve stability.[12][]May not work for all molecules; can be more expensive; preparation may take longer.Cell-based assays, in vivo formulations, when pH and co-solvents must be avoided.

This workflow can help guide your selection of an appropriate solubilization strategy.

start Start: Poorly Soluble Azaspiro Benzoic Acid q1 Is a pH > 8 acceptable for the assay? start->q1 ph_adjust Use pH Adjustment (e.g., NaOH) q1->ph_adjust Yes q3 Is a low concentration of co-solvent (<0.5%) acceptable? q1->q3 No q2 Does the compound remain soluble upon dilution? ph_adjust->q2 success Success: Proceed with Experiment q2->success Yes q2->q3 No cosolvent Use Co-solvent (e.g., DMSO) q3->cosolvent Yes q4 Is this for long-term development or in vivo use? q3->q4 No cosolvent->q2 cyclodextrin Try Cyclodextrins (e.g., HP-β-CD) q4->cyclodextrin No salt_form Synthesize & Isolate a Solid Salt Form q4->salt_form Yes cyclodextrin->q2 salt_form->success

Caption: Workflow for selecting a solubilization strategy.

References

  • Vertex AI Search. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Retrieved February 17, 2026.
  • Crini, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 29(10), 2269. [Link]

  • Tiwari, G., et al. (2017). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave Online Journal of Biology and Medicine, 2(2). [Link]

  • Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro College Journal of Experimental Sciences. [Link]

  • Asare-Addo, K., et al. (2013). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. [Link]

  • Singh, A., et al. (2022). Solubility Enhancement of Drugs. International Journal of Pharmaceutical Research and Applications, 7(1), 405-414. [Link]

  • Chemistry LibreTexts. (2021). 2.3: Chemical Properties of Carboxylic Acids I- Acidity and Salt formation. Retrieved February 17, 2026. [Link]

  • CD Formulation. (n.d.). pH Modifier Excipients. Retrieved February 17, 2026. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Carboxylic Acid Reactivity. Retrieved February 17, 2026. [Link]

  • Kim, J., et al. (2012). Solubility of organic acids in various methanol and salt concentrations: the implication on organic acid sorption in a cosolvent system. Chemosphere, 89(7), 856-862. [Link]

  • Asare-Addo, K., et al. (2018). Direct imaging of the dissolution of salt forms of a carboxylic acid drug. International Journal of Pharmaceutics, 551(1-2), 290-301. [Link]

  • Slideshare. (n.d.). solubility enhancement -by pH change & complexation. Retrieved February 17, 2026. [Link]

  • Labinsights. (2023). Techniques to Enhance Drug Solubility. Retrieved February 17, 2026. [Link]

  • Connected Papers. (n.d.). Salt formation to improve drug solubility. Retrieved February 17, 2026. [Link]

  • Buhamad, R. (2017, July 6). Ph and Solubility of Drugs [Video]. YouTube. [Link]

  • King, C. J., & Randel, L. A. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved February 17, 2026. [Link]

  • Gębka, K., et al. (2023). Deep Eutectic Solvents Comprising Organic Acids and Their Application in (Bio)Medicine. International Journal of Molecular Sciences, 24(9), 8415. [Link]

  • Kumar, A., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10. [Link]

  • Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8). [Link]

  • King, C. J., & Randel, L. A. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved February 17, 2026. [Link]

  • Jain, S., & Patel, N. (2011). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 2(7), 1648-1659.
  • ManTech Publications. (2024). Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs. Journal of Pharmaceutical Chemistry and Drug Formulation, 6(2), 38-47. [Link]

  • ResearchGate. (2022). Benzoic acid solubility in pure water and aqueous 2-propanol fractions vs. temperature. [Link]

  • BindingDB. (n.d.). BDBM732748. Retrieved February 17, 2026. [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved February 17, 2026. [Link]

  • PubChem. (n.d.). Benzoic acid. Retrieved February 17, 2026. [Link]

  • Oreate AI Blog. (2025). Benzoic Acid Is Soluble in Water. Retrieved February 17, 2026. [Link]

  • Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzoic acids. Retrieved February 17, 2026. [Link]

  • SATHEE. (n.d.). Chemistry Benzoic Acid. Retrieved February 17, 2026. [Link]

  • Turito. (2023). Benzoic Acid - Structure, Properties, Reactions. Retrieved February 17, 2026. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of SNAr Reaction Temperature for Azaspiro Derivatives

Welcome to the technical support center dedicated to the nuanced challenge of optimizing SNAr (Nucleophilic Aromatic Substitution) reaction temperatures for the synthesis of azaspiro derivatives. This guide is designed f...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the nuanced challenge of optimizing SNAr (Nucleophilic Aromatic Substitution) reaction temperatures for the synthesis of azaspiro derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing these unique three-dimensional scaffolds. Azaspirocycles are privileged structures in medicinal chemistry, and mastering their synthesis is key to unlocking novel therapeutic agents.

This resource moves beyond generic protocols to provide in-depth, field-proven insights into the "why" behind experimental choices. We will explore the causal relationships between temperature, solvents, substrates, and the ultimate success of your reaction, ensuring a robust and reproducible methodology.

Frequently Asked Questions (FAQs)

Q1: My SNAr reaction to form an azaspirocycle is not proceeding, even at elevated temperatures. What are the primary factors to investigate?

A1: When an SNAr reaction stalls, it's crucial to reassess the fundamental requirements of the mechanism. The reaction proceeds via a two-step addition-elimination pathway, initiated by the attack of a nucleophile on an electron-deficient aromatic ring.[1] The stability of the resulting negatively charged intermediate, known as a Meisenheimer complex, is paramount.[2]

Several factors could be at play:

  • Insufficient Ring Activation: The aromatic ring must be sufficiently activated by at least one potent electron-withdrawing group (EWG), such as -NO₂, -CN, or a carbonyl, positioned ortho or para to the leaving group. This placement is critical for stabilizing the anionic intermediate through resonance.[1] If the EWG is in the meta position, its stabilizing effect is minimal, and the reaction will be significantly slower.

  • Poor Leaving Group: While counterintuitive from SN2 chemistry, fluoride (F⁻) is often the most effective leaving group for SNAr reactions. Its high electronegativity strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and susceptible to nucleophilic attack, which is often the rate-determining step.[3] The order of reactivity is typically F > Cl > Br > I.

  • Nucleophile Strength and Steric Hindrance: The nucleophile, in this case, the amine forming the spirocyclic junction, must be sufficiently nucleophilic to attack the aromatic ring. Steric hindrance around the nucleophilic center or on the aromatic substrate near the reaction site can dramatically slow or prevent the reaction.

Q2: I'm observing significant byproduct formation instead of my desired azaspiro derivative. How does temperature influence this?

A2: Temperature is a double-edged sword in SNAr chemistry. While increasing temperature can overcome activation energy barriers, it can also promote undesirable side reactions.

  • Elimination Reactions: At higher temperatures, elimination reactions can begin to compete with substitution, especially if the nucleophile is also a strong base.

  • Degradation: Sensitive functional groups on your substrate or nucleophile may degrade at elevated temperatures, leading to a complex mixture of byproducts.

  • Regioisomer Formation: In some cases, particularly with intramolecular SNAr cyclizations, traditional conditions (alkali bases in polar aprotic solvents) can lead to the formation of undesired regioisomers. It has been shown that using a less polar solvent with an organic base at a higher temperature can suppress the formation of these impurities.[4]

A systematic temperature optimization study is essential. Running the reaction at a lower temperature for a longer duration may favor the desired substitution pathway over higher-energy side reactions.

Q3: What is the ideal starting temperature for optimizing an SNAr reaction for azaspirocycle synthesis?

A3: There is no universal starting temperature, as it is highly dependent on the specific substrate, nucleophile, and solvent system. However, a logical approach is to start at a moderate temperature and adjust based on the observed outcome.

  • For highly activated systems (e.g., dinitro-substituted rings with a fluoride leaving group), starting at room temperature (20-25 °C) or slightly above (e.g., 40-50 °C) is often sufficient.[2]

  • For less activated systems , a starting point of 80-100 °C is reasonable. Many SNAr reactions are conducted in high-boiling point polar aprotic solvents like DMSO, DMF, or NMP, which accommodate these temperatures.[5]

  • Microwave Chemistry: Microwave-assisted synthesis can be a powerful tool, as it allows for rapid heating to high temperatures, often reducing reaction times from hours to minutes and potentially improving yields.[6][7] A starting temperature of 120-150 °C in a sealed microwave vial could be explored.

Always monitor the reaction progress closely using techniques like TLC or LC-MS to gauge the rate of conversion and the emergence of any byproducts.

SNAr Troubleshooting Guide for Azaspiro Derivatives

This guide provides a structured approach to resolving common issues encountered during the SNAr synthesis of azaspiro compounds.

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}

Caption: Troubleshooting workflow for SNAr azaspirocyclization.

Data Presentation: Temperature & Solvent Effects

The interplay between solvent, temperature, and reaction outcome is critical. The following table provides general guidelines for common SNAr solvents and their typical temperature ranges.

SolventClassBoiling Point (°C)Typical SNAr Temp. Range (°C)Comments
Dimethyl sulfoxide (DMSO) Polar Aprotic18980 - 150Excellent for dissolving a wide range of substrates; can be difficult to remove.
N,N-Dimethylformamide (DMF) Polar Aprotic15380 - 140Good alternative to DMSO; potential for decomposition at high temperatures.[5]
N-Methyl-2-pyrrolidone (NMP) Polar Aprotic202100 - 180High boiling point allows for higher reaction temperatures; health concerns are noted.[5]
Acetonitrile (MeCN) Polar Aprotic8260 - 80 (Reflux)Lower boiling point limits the temperature range but is easier to remove.
Tetrahydrofuran (THF) Polar Aprotic6650 - 66 (Reflux)Generally less effective for SNAr unless the system is highly activated.
tert-Amyl alcohol Polar Protic10280 - 110Can serve as both solvent and a mild base scavenger in some cases.[8]

Experimental Protocol: Temperature Screening for Azaspirocyclization

This protocol outlines a systematic approach to optimizing the reaction temperature for an intramolecular SNAr cyclization to form an azaspiro derivative.

Objective: To determine the optimal temperature that maximizes the yield of the desired azaspirocycle while minimizing byproduct formation.

Materials:

  • Precursor molecule (containing the aromatic ring with EWG/leaving group and the tethered amine nucleophile)

  • Anhydrous solvent (e.g., DMSO)

  • Base (e.g., K₂CO₃ or an organic base like DBU)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Parallel reaction block or multiple reaction vials with stir bars

  • TLC plates and appropriate developing solvent system

  • LC-MS for accurate conversion and byproduct analysis

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the precursor molecule in the chosen anhydrous solvent (e.g., 0.1 M in DMSO).

  • Reaction Setup:

    • Dispense an equal volume of the precursor stock solution into several oven-dried reaction vials, each containing a stir bar.

    • Add the base (e.g., 2.0 equivalents) to each vial.

    • Seal the vials securely.

  • Temperature Screening:

    • Place the vials in a parallel reaction block pre-heated to different temperatures. A suggested range could be: 60 °C, 80 °C, 100 °C, 120 °C, and 140 °C.

    • Ensure vigorous stirring in all vials.

  • Monitoring:

    • After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction mixture.

    • Quench the aliquot with a drop of water.

    • Analyze each aliquot by TLC and LC-MS.

  • Analysis:

    • TLC Analysis: Visually compare the consumption of starting material and the formation of the product spot across the different temperatures. Note the appearance of any new spots (potential byproducts).

    • LC-MS Analysis: Quantify the percentage conversion of the starting material and the relative abundance of the desired product versus any byproducts at each temperature.

  • Optimization:

    • Based on the analysis, identify the temperature that gives the best conversion to the product with the cleanest reaction profile.

    • If all temperatures show low conversion, a higher temperature range or a longer reaction time may be necessary.

    • If byproduct formation is significant at all tested temperatures, consider re-evaluating the base and solvent system before re-screening the temperature.[4]

graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Caption: Experimental workflow for temperature screening.

References

  • A High-Temperature and High-Pressure Flow Reactor for Nucleophilic Aromatic Substitution of Heterocycles. ResearchGate. [Link]

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ResearchGate. [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

  • Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. PMC. [Link]

  • Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. PubMed. [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry. [Link]

  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]

  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC. [Link]

  • Effect of solvent on reaction at different temperatures a,b. ResearchGate. [Link]

  • Synthesis of new biologically actived azaspiro compounds. Blucher Proceedings. [Link]

  • Domino Aza-Michael-S N Ar-Heteroaromatization Route to C5-Substituted 1-Alkyl-1H-Indole-3-Carboxylic Esters. MDPI. [Link]

  • Optimization and Scaling up of the Azaindole Derivatives Synthesis. ResearchGate. [Link]

  • Optimization and Scaling up of the Azaindole Derivatives Synthesis. MDPI. [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Chemistry Portal. [Link]

  • Synthesis of new heterocycles by SNAr reactions of perfluoroarenes. Loughborough University Research Repository. [Link]

  • SNAr Reaction in Common Molecular Solvents Under Pressure. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • THE SYNTHESIS OF AZAHELICENES. Institute of Organic Chemistry and Biochemistry, Czech Academy of Sciences. [Link]

Sources

Optimization

Technical Support Center: Palladium Impurity Removal in Azaspiro Compound Synthesis

Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the critical proces...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the critical process of removing palladium impurities from the synthesis of azaspiro compounds. The complex and often polar nature of these molecules can present unique challenges in purification. This resource is designed to provide both theoretical understanding and practical, actionable solutions to ensure your final compounds meet the stringent purity requirements of the pharmaceutical industry.[1][2]

Troubleshooting Guide

This section addresses specific issues you may encounter during the palladium removal process in a question-and-answer format.

Q1: After my cross-coupling reaction to form an azaspirocycle, a significant amount of palladium remains in my product despite standard aqueous workups. Why is this happening?

Root Cause Analysis:

The nitrogen atoms within the azaspirocyclic scaffold can act as excellent ligands, chelating with palladium species and preventing their removal through simple aqueous extraction.[3] This is particularly problematic with free secondary amine functionalities.[3] The palladium can exist in various oxidation states and forms (e.g., Pd(0), Pd(II), colloidal palladium), each requiring a different approach for effective removal.[3]

Troubleshooting Protocol:

  • Characterize the Palladium Species (If Possible): Understanding the nature of the palladium impurity can guide your purification strategy. While not always feasible, techniques like X-ray Photoelectron Spectroscopy (XPS) can provide insights.

  • Employ a Scavenger: Metal scavengers are often the most effective solution.[1] These are solid-supported or soluble reagents with a high affinity for palladium.

    • Solid-Supported Scavengers: These are advantageous as they are easily removed by filtration.[1][4]

      • Thiol-functionalized silica: Highly effective for a broad range of palladium species.

      • Amine-functionalized silica: Can be effective, but selectivity may be an issue with amine-containing products.

      • Activated Carbon: A cost-effective option, but it can sometimes adsorb the desired product, leading to yield loss.[3]

    • Soluble Scavengers: These are used in solution and then removed through subsequent purification steps.

      • N-acetylcysteine: The thiol group effectively binds to palladium.[2][5]

      • Trimercaptotriazine (TMT): A potent scavenger for various metals.[5]

  • Optimize Scavenging Conditions:

    • Solvent: The choice of solvent can significantly impact scavenger efficiency.

    • Temperature: Modest heating can sometimes improve scavenging kinetics.

    • Time: Allow sufficient time for the scavenger to interact with the palladium. Overnight stirring is common.[2]

Q2: I've tried using a solid-supported scavenger, but my palladium levels are still above the acceptable limit of 10 ppm for APIs. What are my next steps?

In-depth Analysis:

If a single scavenger treatment is insufficient, a multi-step approach is often necessary.[2] The palladium may be present in a form that is not readily captured by the initial scavenger. Furthermore, the azaspiro compound itself might be competing with the scavenger for palladium binding.

Advanced Troubleshooting Strategy:

  • Sequential Scavenging: Combine different types of scavengers. For example, an initial treatment with a thiol-based scavenger could be followed by treatment with activated carbon.

  • Oxidation State Manipulation: If you suspect the presence of stubborn Pd(0) complexes, a mild oxidation step can convert them to more easily scavenged Pd(II) species.

    • Caution: Ensure your azaspiro compound is stable to the chosen oxidant. A small-scale test is crucial.

  • Crystallization as a Purification Tool: Recrystallization can be a powerful technique for removing residual impurities.[5]

    • Pro-Tip: Sometimes, adding a soluble scavenger like N-acetylcysteine to the crystallization solvent can help to "trap" the palladium in the mother liquor, preventing its incorporation into the crystal lattice.[5]

Q3: My final product is a salt form of the azaspiro compound. Does this affect my palladium removal strategy?

Expert Insight:

Yes, salt formation can significantly impact palladium removal. The protonated nitrogens in the azaspiro salt are less likely to chelate with palladium, which can be advantageous. However, the overall solubility of your compound will change, potentially requiring different solvent systems for scavenging or crystallization.

Recommended Workflow for Salt Forms:

  • Scavenging Before Salt Formation: It is often more effective to remove the bulk of the palladium from the freebase form of your azaspiro compound before proceeding with salt formation.

  • Post-Salt Formation Polish: A final "polishing" step using a scavenger after salt formation can remove any remaining traces of palladium.

  • Solvent Selection is Key: Choose a solvent system where your azaspiro salt is soluble enough for the scavenger to be effective but also one that is suitable for subsequent isolation of the purified salt.

Frequently Asked Questions (FAQs)

What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

Regulatory bodies like the FDA and EMA have stringent guidelines for elemental impurities.[1] For oral medications, the permitted daily exposure (PDE) for palladium is generally 100 µ g/day .[2] This translates to a concentration limit that depends on the daily dose of the drug, but a common target for APIs is less than 10 ppm.[6][7]

How can I accurately quantify the amount of residual palladium in my sample?

Standard methods for quantifying trace metals in APIs include:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the gold standard for trace metal analysis, offering high sensitivity and accuracy.[5]

  • Atomic Absorption (AA) Spectroscopy: Another widely used and reliable technique.[5]

  • X-ray Fluorescence (XRF): A non-destructive method that can be useful for rapid screening.[5]

For in-process monitoring and scavenger screening, rapid colorimetric or fluorimetric methods can be employed to get a quick estimate of palladium levels before committing to a full ICP-MS analysis.[6][8][9]

Can the choice of palladium catalyst and ligands in my synthesis affect the ease of removal?

Absolutely. The nature of the palladium complex at the end of the reaction plays a crucial role.

  • Ligand Choice: Bulky, electron-rich phosphine ligands can form very stable complexes with palladium, making the metal more difficult to remove.[10][11] N-heterocyclic carbene (NHC) ligands, while excellent for catalysis, can also lead to persistent palladium complexes.[12]

  • Catalyst Decomposition: The formation of palladium black (colloidal palladium) can complicate removal. While filtration through celite can remove larger particles, finely dispersed colloids may require specialized scavengers.[4]

Are there any "greener" alternatives for palladium removal?

The use of solid-supported scavengers is generally considered a greener approach as it simplifies the removal of the scavenger and palladium in a single filtration step, often reducing solvent usage compared to multiple liquid-liquid extractions. Additionally, developing highly efficient catalytic systems that require lower palladium loadings in the first place is a key aspect of green chemistry in pharmaceutical synthesis.[13]

Data & Protocols

Table 1: Comparison of Common Palladium Scavengers
Scavenger TypeFunctional GroupTypical Loading (wt%)AdvantagesDisadvantages
Silica-Based Thiol, Amine, Thiourea10-20High efficiency, easy filtration, wide compatibility.Higher cost.
Polymer-Based Polystyrene with chelating groups5-15Good capacity, mechanically stable.Can swell in certain solvents.
Activated Carbon N/A5-10Low cost, effective for various Pd species.Non-selective, may adsorb product.[3]
Soluble N-acetylcysteine, TMT1-5 equivalentsCan be used in crystallization.Requires subsequent purification.
Experimental Protocol: General Procedure for Palladium Scavenging with Thiol-Functionalized Silica
  • Dissolve the Crude Product: Dissolve the crude azaspiro compound in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate) at a concentration of 50-100 mg/mL.

  • Add the Scavenger: Add thiol-functionalized silica gel (e.g., SiliaMetS Thiol) at a loading of 10-20 wt% relative to the crude product.

  • Stir the Mixture: Stir the suspension at room temperature or with gentle heating (40-50 °C) for 4-16 hours.

  • Filter: Filter the mixture through a pad of celite, washing the filter cake with fresh solvent.

  • Concentrate: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.

  • Analyze: Submit a sample of the purified product for palladium analysis by ICP-MS.

Visualizing the Workflow

Diagram 1: Decision Tree for Palladium Removal Strategy

Palladium_Removal_Strategy start Crude Azaspiro Compound (>100 ppm Pd) scavenger Treat with Solid-Supported Scavenger (e.g., Thiol-Silica) start->scavenger analyze1 Analyze Pd Content (ICP-MS) scavenger->analyze1 pass1 < 10 ppm Pd (Process Complete) analyze1->pass1 Pass fail1 > 10 ppm Pd analyze1->fail1 Fail multi_step Multi-Step Approach: 1. Second, different scavenger 2. Oxidative treatment 3. Crystallization fail1->multi_step analyze2 Analyze Pd Content (ICP-MS) multi_step->analyze2 pass2 < 10 ppm Pd (Process Complete) analyze2->pass2 Pass fail2 > 10 ppm Pd (Re-evaluate Synthesis) analyze2->fail2 Fail

Caption: A decision tree for selecting a palladium removal strategy.

Diagram 2: Experimental Workflow for Scavenging

Scavenging_Workflow cluster_prep Preparation cluster_reaction Scavenging cluster_workup Workup & Analysis dissolve Dissolve Crude Product in Solvent add_scavenger Add Scavenger dissolve->add_scavenger stir Stir (4-16h) add_scavenger->stir filter Filter through Celite stir->filter concentrate Concentrate Filtrate filter->concentrate analyze ICP-MS Analysis concentrate->analyze

Caption: A typical experimental workflow for palladium scavenging.

References

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (2026, January 17). PharmaTech. [Link]

  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. (2014, October 27). Royal Society of Chemistry. [Link]

  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. ResearchGate. [Link]

  • Method for the Determination of Pd-Catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-Ray Fluorescence. Silice. [Link]

  • How to Remove Palladium in three easy steps. (2023, January 20). Biotage. [Link]

  • Method of removing palladium.
  • Method of removing palladium.
  • Chasing Red Herrings: Palladium Metal Salt Impurities Feigning KRAS Activity in Biochemical Assays. PMC. [Link]

  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]

  • How can i remove palladium Pd catalyst easily? ResearchGate. [Link]

  • Your trick to remove residual palladium. Reddit. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6). ACS Publications. [Link]

  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers. [Link]

  • Construction of azaheterocycles via Pd-catalyzed migratory cycloannulation reaction of unactivated alkenes. PMC. [Link]

  • Palladium–NHC complex. Wikipedia. [Link]

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Troubleshooting

Technical Support Center: Recrystallization of 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid. Given the novel structure of this compound, w...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid. Given the novel structure of this compound, which incorporates both a carboxylic acid and a tertiary amine, this document synthesizes foundational organic chemistry principles with practical, field-proven troubleshooting strategies. While specific solubility data for this exact molecule is not widely published, the methodologies provided are based on established protocols for analogous aromatic carboxylic acids and nitrogen-containing heterocyclic compounds.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid in a direct question-and-answer format.

Q1: My compound "oiled out" during cooling instead of forming crystals. What is happening and how can I fix it?

A1: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase upon cooling because its melting point is lower than the temperature of the saturated solution.[1][2][3] This is problematic because impurities tend to be more soluble in the oil than in the solvent, leading to poor purification.

Causality & Solution Workflow:

  • Re-dissolve the Oil: Gently reheat the mixture until the oil completely redissolves into a clear solution.

  • Add More Solvent: The most common cause is that the solution is too concentrated. Add a small amount (10-20% of the current volume) of the hot solvent to decrease the saturation temperature.[2]

  • Ensure Slow Cooling: Rapid cooling encourages oiling out. Allow the flask to cool slowly on the benchtop, insulated with a beaker or glass wool, before moving to an ice bath. Very slow cooling can favor crystal formation over oiling.[2]

  • Change the Solvent System: If the problem persists, the solvent's boiling point may be too high relative to the compound's melting point. Consider switching to a lower-boiling point solvent or using a solvent pair. A good strategy is to dissolve the compound in a "good" solvent and then add a "poor," miscible solvent (an anti-solvent) dropwise at the boiling point until slight turbidity appears, then clarify with a few drops of the good solvent before cooling.[1]

Q2: I have a very poor crystal yield, or no crystals formed at all. How can I improve my recovery?

A2: Low recovery is a frequent issue in recrystallization, typically stemming from using an excessive amount of solvent or the compound having significant solubility even in the cold solvent.[3][4][5]

Causality & Solution Workflow:

  • Problem: Too Much Solvent: This is the most common error.[2] If you added too much solvent to dissolve the crude material, your solution is not supersaturated upon cooling.

    • Solution: Gently boil off a portion of the solvent under a fume hood to concentrate the solution. Once you observe slight cloudiness or crystal formation at the surface, allow it to cool slowly.[2] For future experiments, always use the minimum amount of near-boiling solvent required to fully dissolve the solid.[4]

  • Problem: Supersaturation: Sometimes a solution becomes supersaturated but lacks a nucleation point for crystal growth to begin.[4]

    • Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the liquid level. The microscopic scratches on the glass provide a surface for nucleation.[4][5]

    • Solution 2: Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the cooled solution. This "seed" provides a template for crystal growth.[4][5]

  • Problem: Inappropriate Solvent Choice: The compound may be too soluble in your chosen solvent, even at low temperatures.

    • Solution: Re-evaluate your solvent choice using the screening protocol below. You may need a more non-polar solvent or a solvent pair to decrease solubility at cold temperatures.[5] Cooling the flask in a dry ice/acetone bath can sometimes help, but this may also cause impurities to crash out.[1]

Q3: My final crystals are colored, even after recrystallization. How do I remove colored impurities?

A3: Colored impurities are often large, polar, conjugated molecules that can be effectively removed by adsorption onto activated carbon (charcoal).

Causality & Solution Workflow:

  • Dissolve the Compound: Dissolve the impure solid completely in the minimum amount of hot recrystallization solvent.

  • Cool Slightly: Remove the solution from the heat source and allow it to cool for a minute. Never add charcoal to a boiling solution , as it can cause violent bumping.

  • Add Activated Charcoal: Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Using too much charcoal will adsorb your desired product and reduce the yield.[3]

  • Reheat and Hot Filter: Gently heat the mixture back to boiling for a few minutes while swirling. The colored impurities will adsorb to the charcoal. You must then perform a hot gravity filtration to remove the charcoal particles.[1] The filtrate should be colorless. Allow the clear filtrate to cool and crystallize as usual.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting point for selecting a recrystallization solvent for 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid?

A1: The principle of "like dissolves like" is the guiding rule.[1][4] Your molecule has a polar carboxylic acid, a moderately polar tertiary amine, and a non-polar aromatic and spiro-aliphatic core. This bifunctional nature suggests that solvents of intermediate polarity are excellent starting points. Alcohols like ethanol or isopropanol are often effective for such compounds. Water can also be a good choice, especially for forming salts, as aromatic carboxylic acids often have low solubility in cold water but significantly higher solubility in hot water.[6][7] A systematic approach using a solvent screening protocol (see Section 3) is highly recommended.

Q2: How does the dual acidic (carboxylic acid) and basic (tertiary amine) nature of this molecule affect solvent choice and the purification process?

A2: The presence of both acidic and basic groups (making it an amino acid derivative) is the most critical factor. This allows for an alternative purification strategy based on acid-base extraction, which can be used prior to or instead of recrystallization.

  • pH-Dependent Solubility: The compound's solubility will be highly dependent on the pH of the solvent.

    • In an acidic aqueous solution , the tertiary amine will be protonated (-NH+), forming a salt that is likely highly water-soluble.

    • In a basic aqueous solution , the carboxylic acid will be deprotonated (-COO-), forming a salt that is also likely water-soluble.[6]

  • Purification Strategy: You can dissolve the crude material in an aqueous base (e.g., dilute NaOH), wash with a non-polar organic solvent (like ether or ethyl acetate) to remove neutral impurities, and then re-precipitate your purified compound as a solid by acidifying the aqueous layer with an acid (e.g., dilute HCl). This precipitated solid can then be collected and further purified by recrystallization. This acid-base manipulation is a powerful tool for purifying compounds with both acidic and basic functionalities.[8]

Q3: Can I use a solvent pair for recrystallization? If so, how do I choose one?

A3: Yes, a solvent pair is an excellent option when no single solvent has the ideal solubility profile (high solubility when hot, low solubility when cold).[1]

  • How to Choose: You need two miscible solvents. One solvent should be a "good" solvent in which your compound is very soluble, and the other a "poor" solvent (or "anti-solvent") in which it is nearly insoluble.

  • Common Pairs for Similar Compounds:

    • Ethanol-Water

    • Acetone-Hexane

    • Ethyl Acetate-Hexane

    • Toluene-Heptane

  • Procedure: Dissolve the compound in the minimum amount of the hot "good" solvent. Then, add the "poor" solvent dropwise to the hot solution until you see persistent cloudiness (turbidity). Add a few more drops of the hot "good" solvent to make the solution clear again, and then allow it to cool slowly.[1]

Section 3: Protocols & Data
Protocol 1: General Solvent Screening

This protocol helps identify a suitable solvent or solvent pair.

  • Place approximately 20-30 mg of your crude compound into several small test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature, swirling after each drop. Note the solubility at room temperature. A good solvent should not dissolve the compound well at this stage.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue adding the solvent dropwise until the solid just dissolves.

  • Once dissolved, remove the tube from the heat and allow it to cool to room temperature, then place it in an ice-water bath.

  • Observe the result:

    • Ideal Single Solvent: The compound dissolves completely in the hot solvent but forms abundant crystals upon cooling.

    • Candidate for Solvent Pair (Good Solvent): The compound is very soluble even in the cold solvent.

    • Candidate for Solvent Pair (Poor Solvent): The compound is insoluble or poorly soluble even in the hot solvent.

    • Unsuitable Solvent: The compound is insoluble in hot solvent or highly soluble in cold solvent.

Table 1: Predicted Solubility Characteristics of 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid

Disclaimer: This table is illustrative and based on chemical principles. Experimental verification is required.

SolventPolarityExpected Solubility (Hot)Expected Solubility (Cold)Comments
WaterHighModerate to HighLowGood candidate. Solubility highly pH-dependent.[6][7]
EthanolHigh-MediumHighModerate to LowExcellent starting point. May need a co-solvent like water or hexane.[9]
IsopropanolMediumHighLowVery strong candidate for single-solvent recrystallization.
AcetoneMediumVery HighModerateLikely too good a solvent; may lead to low recovery. Good as the "soluble" solvent in a pair.[1]
Ethyl AcetateMedium-LowModerateLowGood candidate.
TolueneLowModerateVery LowGood candidate, especially for removing polar impurities.[9]
HexaneVery LowVery LowInsolubleUnsuitable as a primary solvent. Excellent as the "poor" solvent in a pair.[1]
Protocol 2: Standard Single-Solvent Recrystallization
  • Place the crude 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid in an Erlenmeyer flask (do not use a beaker, as the wide mouth allows for rapid solvent evaporation).

  • Add a magnetic stir bar or a boiling chip to the flask.

  • Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.[10]

  • If the solution contains colored impurities, follow the procedure for activated charcoal treatment described in Q3 of the Troubleshooting section. If there are insoluble solid impurities, perform a hot gravity filtration.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Avoid disturbing the flask during this period to allow for the formation of large, pure crystals.[11]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[7]

  • Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[10]

  • Allow air to be drawn through the crystals on the filter for several minutes to help them dry, then transfer them to a watch glass or drying dish to dry completely.

Section 4: Visualizing the Workflow
Diagram: Decision-Making Workflow for Solvent Selection

This diagram outlines the logical steps for selecting an appropriate recrystallization solvent system.

Recrystallization_Solvent_Selection cluster_start Solvent Screening cluster_evaluation Evaluation cluster_results Outcome Start Place ~25mg crude solid in a test tube AddSolvent Add solvent dropwise at room temperature Start->AddSolvent CheckCold Is solid soluble? AddSolvent->CheckCold Heat Heat to boiling CheckCold->Heat No Result_TooGood UNSUITABLE (Too Soluble) CheckCold->Result_TooGood Yes CheckHot Is solid soluble? Heat->CheckHot Cool Cool to 0°C CheckHot->Cool Yes Result_Poor UNSUITABLE (Insoluble) CheckHot->Result_Poor No CheckCrystals Do crystals form? Cool->CheckCrystals Result_Good IDEAL SOLVENT Proceed to Recrystallization CheckCrystals->Result_Good Yes (Abundant) Result_SolventPair CANDIDATE FOR SOLVENT PAIR CheckCrystals->Result_SolventPair No / Very Few

Sources

Optimization

Technical Support Center: Resolving Enantiomers of Chiral Azaspiro[3.4]octane Precursors

<Step> Welcome to the technical support center for the resolution of chiral azaspiro[3.4]octane precursors. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the...

Author: BenchChem Technical Support Team. Date: February 2026

<Step>

Welcome to the technical support center for the resolution of chiral azaspiro[3.4]octane precursors. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating these valuable chiral building blocks. Azaspiro[3.4]octanes are increasingly important scaffolds in medicinal chemistry, and achieving high enantiomeric purity is often a critical step in synthesizing active pharmaceutical ingredients.[1][2]

This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a practical, question-and-answer format. It moves beyond simple procedural lists to explain the underlying principles and rationale behind experimental choices, empowering you to overcome common challenges in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving racemic azaspiro[3.4]octane precursors?

The most common and effective methods for resolving racemic azaspiro[3.4]octane precursors fall into three main categories:

  • Diastereomeric Salt Crystallization: This classical and industrially significant technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[3][4] These diastereomers possess different physical properties, most notably solubility, which allows for their separation through fractional crystallization.[3][5]

  • Chiral Chromatography (HPLC & SFC): High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using chiral stationary phases (CSPs) are powerful analytical and preparative techniques for separating enantiomers directly.[6][7][8] This method is often preferred for its speed and efficiency, especially at smaller scales.[9]

  • Enzymatic Kinetic Resolution: This method utilizes enzymes that selectively catalyze a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted.[10][11] This can be a highly efficient and environmentally friendly approach.

Q2: How do I choose the best resolution strategy for my specific azaspiro[3.4]octane derivative?

The optimal strategy depends on several factors, including the scale of the resolution, the physical properties of your compound, and available resources.

  • For large-scale separations (multi-gram to kilogram), diastereomeric salt crystallization is often the most cost-effective and scalable method. [5][9]

  • For rapid, small-scale resolutions and analytical determination of enantiomeric excess (ee), chiral HPLC or SFC is generally the method of choice. [8][12]

  • Enzymatic resolution can be an excellent option when high selectivity is required and suitable enzymes are available. It is particularly advantageous for producing one enantiomer in high purity.[11]

Q3: What are the most common chiral resolving agents for basic compounds like azaspiro[3.4]octanes?

For the resolution of chiral bases, chiral acids are the resolving agents of choice.[3] Some of the most frequently used and commercially available chiral acids include:

  • Tartaric acid and its derivatives (e.g., dibenzoyltartaric acid, di-p-toluoyltartaric acid)[4][5]

  • Mandelic acid and its derivatives

  • Camphorsulfonic acid[4]

  • (S)-(-)-α-Methylbenzylamine (S-MBA) can also be used in certain contexts.[13]

The selection of the resolving agent is often empirical, and screening several options is a common practice.[4][9]

Troubleshooting Guide: Diastereomeric Salt Crystallization

This is often the most challenging method to optimize. Here are some common issues and their solutions:

Problem 1: No crystallization occurs after adding the chiral resolving agent.
  • Causality: The diastereomeric salts formed may be too soluble in the chosen solvent, or the solution may not be sufficiently supersaturated.

  • Troubleshooting Steps:

    • Increase Concentration: Carefully concentrate the solution by removing some of the solvent.

    • Change Solvent: The choice of solvent is critical.[13] If the salt is too soluble, switch to a less polar solvent or a solvent mixture. A screening of different solvents is highly recommended.[9][14]

    • Cooling: Lower the temperature of the solution to decrease the solubility of the salts. Gradual cooling is often more effective than rapid cooling.

    • Seeding: If you have a small amount of the desired diastereomeric salt crystal, add it to the solution to induce crystallization.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization.

Problem 2: An oil or amorphous solid precipitates instead of crystals.
  • Causality: The concentration of the diastereomeric salt may be too high, leading to rapid precipitation rather than ordered crystal growth. The solvent may also be inappropriate.

  • Troubleshooting Steps:

    • Dilute and Re-heat: Add more solvent to dissolve the oil or amorphous solid, then heat the solution to ensure complete dissolution. Allow it to cool slowly.

    • Solvent System Modification: Try a different solvent or a mixture of solvents. For example, adding a co-solvent in which the salt is less soluble can sometimes promote crystallization.

    • Optimize Molar Ratio: The stoichiometry between the racemic amine and the resolving agent can influence crystallization. While a 1:1 molar ratio is a good starting point, varying this ratio can sometimes be beneficial.[5]

Problem 3: The isolated crystals have low diastereomeric excess (de) or enantiomeric excess (ee).
  • Causality: The solubilities of the two diastereomeric salts may be too similar in the chosen solvent system, leading to co-crystallization. The crystallization process may also be under kinetic rather than thermodynamic control.[5]

  • Troubleshooting Steps:

    • Recrystallization: This is the most common method to improve purity. Dissolve the crystals in a minimal amount of hot solvent and allow them to cool slowly. This process can be repeated until the desired purity is achieved.

    • Solvent Screening: A different solvent may provide a greater difference in solubility between the two diastereomers.[13][14]

    • Optimize Crystallization Time and Temperature: Allowing the crystallization to proceed slowly over a longer period can sometimes lead to higher purity.[15] Conversely, in some cases, a rapid crystallization can trap one diastereomer out of solution before the other has a chance to crystallize (kinetic resolution).[15]

    • Vary the Resolving Agent: If one resolving agent gives poor selectivity, trying a different one is a logical next step.

Experimental Workflow: Diastereomeric Salt Resolution

G cluster_prep Preparation cluster_reaction Salt Formation cluster_crystallization Crystallization cluster_purification Purification & Liberation cluster_analysis Analysis racemic_amine Racemic Azaspiro[3.4]octane Precursor dissolve Dissolve Racemic Amine and Resolving Agent in a Suitable Solvent racemic_amine->dissolve resolving_agent Chiral Resolving Agent (e.g., Tartaric Acid) resolving_agent->dissolve heat Heat to Ensure Complete Dissolution dissolve->heat cool Slowly Cool the Solution to Induce Crystallization heat->cool filter Filter to Isolate the Less Soluble Diastereomeric Salt Crystals cool->filter recrystallize Recrystallize to Improve Diastereomeric Purity (if necessary) filter->recrystallize liberate Liberate the Enantiopure Amine by Treatment with Base recrystallize->liberate extract Extract the Enantiopure Amine liberate->extract chiral_hplc Analyze Enantiomeric Excess (ee) by Chiral HPLC/SFC extract->chiral_hplc

Troubleshooting Guide: Chiral Chromatography (HPLC/SFC)

Problem 1: No separation of enantiomers is observed.
  • Causality: The chosen chiral stationary phase (CSP) is not suitable for the analyte, or the mobile phase composition is not optimal for achieving chiral recognition.

  • Troubleshooting Steps:

    • Screen Different CSPs: There is no universal CSP. It is essential to screen a variety of columns with different chiral selectors (e.g., polysaccharide-based, Pirkle-type).[16][17]

    • Optimize the Mobile Phase:

      • Normal Phase: Vary the alcohol modifier (e.g., isopropanol, ethanol) concentration in the nonpolar solvent (e.g., hexane, heptane).[18] Small changes can have a significant impact on resolution.

      • Reversed Phase: Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. The pH of the buffer can also be a critical parameter.

    • Additives: For basic compounds like azaspiro[3.4]octanes, adding a small amount of a basic modifier (e.g., diethylamine, triethylamine) to the mobile phase can improve peak shape and resolution.[16]

    • Lower the Temperature: Running the separation at a lower temperature can sometimes enhance the chiral recognition interactions and improve resolution.

Problem 2: Poor peak shape (tailing or fronting).
  • Causality: This can be due to secondary interactions between the analyte and the silica support of the CSP, column overload, or issues with the mobile phase.

  • Troubleshooting Steps:

    • Mobile Phase Additives: As mentioned above, for basic analytes, adding a basic modifier is often the most effective solution to reduce peak tailing.

    • Reduce Sample Concentration: Injecting a smaller amount of the sample can prevent column overload, which is a common cause of peak fronting.

    • Check Column Health: The column may be contaminated or degraded. Flushing the column according to the manufacturer's instructions or replacing it may be necessary.[19][20]

Problem 3: Inconsistent retention times.
  • Causality: This is often due to fluctuations in the mobile phase composition, temperature, or flow rate. Column degradation can also be a factor.

  • Troubleshooting Steps:

    • Ensure Mobile Phase Stability: Thoroughly mix and degas the mobile phase. If using a multi-component mobile phase, ensure the pump is mixing accurately.

    • Use a Column Thermostat: Maintaining a constant column temperature is crucial for reproducible chromatography.

    • Check for Leaks: Inspect the HPLC/SFC system for any leaks that could cause pressure and flow rate fluctuations.

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections.

Data Summary Table: Chiral Stationary Phase Screening

Chiral Stationary Phase (CSP) TypeMobile Phase SystemPotential for Azaspiro[3.4]octane Resolution
Polysaccharide-based (e.g., Amylose, Cellulose derivatives)Normal Phase (Hexane/Alcohol) or Reversed PhaseHigh - Generally the most successful class of CSPs for a wide range of compounds.[18][21]
Pirkle-type (Brush-type)Normal PhaseModerate - Relies on π-π interactions, hydrogen bonding, and dipole-dipole interactions.[6]
Macrocyclic GlycopeptideReversed Phase, Polar Organic, or Normal PhaseModerate to High - Offer a variety of interaction mechanisms.[18]
Cyclodextrin-basedReversed PhaseModerate - Separation is based on inclusion complexation.[22]

Detailed Protocol: Analytical Chiral HPLC Method Development

  • Initial Column and Mobile Phase Selection:

    • Start with a polysaccharide-based chiral column (e.g., Chiralpak® AD-H or Chiralcel® OD-H).

    • For the initial screening in normal phase, use a mobile phase of 90:10 (v/v) n-hexane:isopropanol.[16] Add 0.1% diethylamine for your basic azaspiro[3.4]octane precursor.

  • Sample Preparation:

    • Dissolve a small amount of the racemic mixture in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at a wavelength where the compound has good absorbance.

  • Initial Injection and Evaluation:

    • Inject 5-10 µL of the sample.

    • Evaluate the chromatogram for any sign of peak splitting or broadening, which would indicate partial separation.

  • Optimization:

    • If no separation is observed: Switch to a different alcohol modifier (e.g., ethanol) or a different CSP.

    • If partial separation is observed:

      • Adjust the percentage of the alcohol modifier. Decrease the alcohol content to increase retention and potentially improve resolution. Increase it to decrease retention time.

      • Try different alcohol modifiers (e.g., ethanol, n-propanol).

      • Lower the flow rate (e.g., to 0.5 mL/min) to increase the number of theoretical plates.

      • Decrease the column temperature.

  • Final Method Validation:

    • Once satisfactory resolution (Rs > 1.5) is achieved, confirm the method's robustness and reproducibility.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Diastereomeric Salt Formation with 1,2,3,4-Tetrahydro-1-naphthylamine Hydrochloride.
  • Özdemirhan, D., Buhlak, S., & Koç, D. (2025). Enzyme-catalyzed kinetic resolution of spirocyclic secondary amines obtained by ring-closing metathesis, as well as synthesis of cyclopentane[c]pyrrole and -pyridines by the Pauson-Khand reaction. European Journal of Chemistry, 16, 356-363.
  • Wanner, M. J., & Koomen, G. J. (2000). The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin. PubMed.
  • Paiva, A., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry.
  • Bull, J. A., et al. (2011). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Organic Letters, 13(22), 6134-6.
  • European Journal of Chemistry. (n.d.). View of Enzyme-catalyzed kinetic resolution of spirocyclic secondary amines obtained by ring-closing metathesis, as well as synthesis of cyclopentane[c]pyrrole and -pyridines by the Pauson-Khand reaction.
  • ResearchGate. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane | Request PDF. Retrieved from [Link]

  • Lee, T., et al. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering.
  • Ramadas, B., et al. (2014). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry.
  • ACS Publications. (2026). A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. Organic Process Research & Development.
  • Timokhin, O. S., et al. (n.d.). Synthesis of Enantioenriched 2-((Hetera)cyclo)
  • Google Patents. (n.d.). WO2013007371A2 - Kinetic resolution of chiral amines.
  • Aturki, Z., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. PMC.
  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]

  • University of Leeds. (n.d.).
  • Figshare. (2016). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery - Organic Letters.
  • ResearchGate. (n.d.). Kinetic resolution of racemic 1p with chiral spiro phosphoramides a.
  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • PMC. (2022). Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes.
  • MDPI. (2021).
  • Google Patents. (n.d.). WO2006030017A1 - Synthesis of amine stereoisomers.
  • Daicel Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • AZoM. (2022).
  • PMC. (2017).
  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution.
  • MPG.PuRe. (n.d.).
  • Gavin Publishers. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
  • MDPI. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds.
  • Česká a slovenská farmacie. (2007).
  • Chemistry Steps. (n.d.).
  • Chemistry LibreTexts. (2020). 6.
  • IJPPR. (2020).
  • White Rose Research Online. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution.
  • ResearchGate. (2025). A Chemoenzymatic Approach to Enantiomerically Pure Amines Using Dynamic Kinetic Resolution. Application to the Synthesis of NorSertraline | Request PDF.
  • RSC Publishing. (2008). Chiral HPLC for efficient resolution of enantiomers.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • ResearchGate. (n.d.). Separation of Enantiomers: Needs, Challenges, Perspectives | Request PDF.
  • MZ-Analysentechnik. (n.d.). Chiral FAQs.
  • BioDuro. (2018).
  • Phenomenex. (n.d.).
  • Benchchem. (n.d.). Troubleshooting enantiomeric excess (ee) in chiral resolution.
  • Max Planck Institute. (n.d.).
  • Harvard DASH. (n.d.).
  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • ResearchGate. (2014). Problem With CHIRAL PAK AD-H Column - Can anyone help?.

Sources

Troubleshooting

Preventing decarboxylation of benzoic acid derivatives under heat

Technical Support Center: Preventing Decarboxylation of Benzoic Acid Derivatives Core Directive & Technical Overview Subject: Thermal and Catalytic Stabilization of Benzoic Acid Derivatives Primary Risk Factor: Protodeca...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Preventing Decarboxylation of Benzoic Acid Derivatives

Core Directive & Technical Overview

Subject: Thermal and Catalytic Stabilization of Benzoic Acid Derivatives Primary Risk Factor: Protodecarboxylation (ipso-substitution of the carboxyl group by a proton) and Thermal Decarboxylation (homolytic or heterolytic cleavage).

Executive Summary: Decarboxylation of benzoic acid derivatives is rarely spontaneous at room temperature but accelerates exponentially under three conditions: (1) High Heat (>140°C) , (2) Ortho-Substitution (steric strain relief), and (3) Transition Metal Contamination (Cu, Ag, Pd). Electron-withdrawing groups (EWGs) like nitro (-NO2) or fluorine (-F) at the ortho position significantly lower the activation energy for CO2 loss by stabilizing the anionic intermediate or the transition state.

This guide provides protocols to bypass these high-energy pathways during synthesis.

Troubleshooting Guide (Q&A)

Scenario 1: Acid Chloride Synthesis

User Question: "I am trying to convert 2-nitrobenzoic acid to its acid chloride using thionyl chloride (SOCl2) at reflux, but I am isolating nitrobenzene instead of the product. What is happening?"

Technical Diagnosis: You are experiencing thermal protodecarboxylation .

  • Mechanism: The ortho-nitro group creates steric strain and withdraws electrons, stabilizing the phenyl anion/radical intermediate after CO2 loss.

  • Trigger: Thionyl chloride requires reflux (~76°C), but the local heating and highly acidic environment (HCl generation) facilitate ipso-protonation, the rate-limiting step for decarboxylation.

Corrective Protocol (The "Cold Activation" Method): Switch from Thionyl Chloride to Oxalyl Chloride with catalytic DMF. This reaction proceeds at 0°C to Room Temperature (RT), avoiding the thermal threshold.

  • Step 1: Dissolve substrate (1.0 equiv) in dry DCM (0.2 M) under inert atmosphere (N2/Ar).

  • Step 2: Cool to 0°C. Add catalytic DMF (1-2 drops).

  • Step 3: Add Oxalyl Chloride (1.2 equiv) dropwise. Gas evolution (CO, CO2, HCl) will occur immediately.

  • Step 4: Stir at 0°C for 30 mins, then warm to RT for 1 hour.

  • Step 5: Evaporate volatiles under reduced pressure at <30°C . Do not heat the rotovap bath.

Scenario 2: Cross-Coupling Reactions

User Question: "During a Suzuki coupling of a 2-fluorobenzoic acid derivative using Pd(PPh3)4 and K2CO3 at 100°C, the carboxylate group is lost. How do I retain it?"

Technical Diagnosis: You are triggering Pd-catalyzed decarboxylation .

  • Mechanism: Palladium (and Copper/Silver) can insert into the Ar-COOH bond or facilitate decarboxylative metallation, especially in polar aprotic solvents (DMSO, DMF) which lower the energy of the transition state.

  • Trigger: The combination of metal catalyst, base (K2CO3), and heat (>80°C) perfectly mimics the conditions for "Gooßen Decarboxylative Coupling."

Corrective Protocol (The "Ester Mask" Strategy): Do not couple the free acid. The carboxylate is too labile in the presence of transition metals.

  • Step 1 (Protection): Convert the acid to a tert-butyl ester or benzyl ester before the coupling step. These are stable to Pd-coupling conditions.

    • Method: React acid with tert-butyl 2,2,2-trichloroacetimidate (neutral conditions, RT).

  • Step 2 (Coupling): Perform the Suzuki coupling on the ester.

  • Step 3 (Deprotection): Remove the ester under mild conditions (TFA/DCM for t-butyl, or H2/Pd for benzyl) after the metal is removed.

Scenario 3: Solvent Selection

User Question: "I need to heat my reaction to dissolve the starting material. Can I use DMSO or DMF?"

Technical Diagnosis: Avoid these if possible. Polar aprotic solvents (DMSO, DMF, NMP, DMAc) are "decarboxylation promoters." They solvate cations well, leaving the carboxylate anion "naked" and highly reactive, which lowers the barrier for CO2 extrusion.

Corrective Protocol:

  • Alternative Solvents: Use Toluene or 1,2-Dichloroethane (DCE) . These non-polar/moderately polar solvents do not stabilize the zwitterionic decarboxylation transition state as effectively as DMSO.

  • If Solubility is Poor: Use a biphasic system (Water/DCM) with a Phase Transfer Catalyst (e.g., TBAB) to keep the reaction temperature low while enabling reactivity.

Comparative Data: Thermal Stability Thresholds

The following table summarizes the approximate "Danger Zones" for decarboxylation. Keep reaction temperatures at least 20°C below these thresholds.

Substrate ClassExample CompoundCritical Decarboxylation Temp (Onset)Risk Factor
Ortho-Nitro 2-Nitrobenzoic acid~180°CHigh (Steric + Electronic)
Poly-Fluoro Pentafluorobenzoic acid~155°CHigh (EWG Stabilization)
Ortho-Fluoro 2,6-Difluorobenzoic acid~145°CHigh (Dual Ortho Effect)
Meta-Nitro 3-Nitrobenzoic acid~238°CModerate
Unsubstituted Benzoic Acid>300°CLow (Stable)
Hydroxy (Activated) 2,4-Dihydroxybenzoic acid~180°C (in acid)Moderate (Facilitated by H+)

Note: In the presence of Cu or Ag catalysts, these temperatures can drop by >50°C.

Visualizations

Figure 1: Mechanism of Thermal & Protodecarboxylation

This diagram illustrates the ipso-attack pathway you must avoid.

DecarboxylationMechanism Start Benzoic Acid (Ortho-Substituted) H_Attack Protonation / Heating (Ipso Position) Start->H_Attack Acid/Heat Intermediate Arenium Ion / Zwitterion (High Energy) H_Attack->Intermediate Stabilization by Ortho-EWG TS Transition State (C-C Bond Weakening) Intermediate->TS Product Decarboxylated Arene (Loss of CO2) TS->Product -CO2 Prevention PREVENTION: 1. Low Temp (<100°C) 2. Aprotic/Non-Polar Solvents 3. Mask as Ester Prevention->H_Attack Blocks

Caption: The pathway of protodecarboxylation. Ortho-substituents stabilize the 'Intermediate' Arenium ion, accelerating the reaction. Prevention strategies block the initial activation step.

Figure 2: Decision Tree for Safe Activation

Follow this logic flow to select the correct reagent.

PreventionWorkflow Start Goal: Activate Benzoic Acid Check1 Is the Acid Sensitive? (Ortho-EWG, Poly-F, Heterocycle?) Start->Check1 YesSensitive YES: High Risk Check1->YesSensitive Yes NoSensitive NO: Standard Substrate Check1->NoSensitive No TempCheck Can you work at < 0°C? YesSensitive->TempCheck Oxalyl Use Oxalyl Chloride / DMF Temp: 0°C to RT Solvent: DCM TempCheck->Oxalyl Yes (Acid Chloride needed) HATU Use HATU / EDC Coupling Temp: RT Avoids Acid Chlorides TempCheck->HATU No (Direct Coupling) Thionyl Standard SOCl2 Reflux Acceptable NoSensitive->Thionyl

Caption: Decision matrix for selecting activation reagents. Sensitive substrates require "Cold Activation" (Oxalyl Chloride) or direct coupling (HATU) to prevent thermal decomposition.

References

  • Gooßen, L. J., et al. (2006). "Copper-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids." Journal of the American Chemical Society. Link

    • Context: Establishes the mechanism of metal-catalyzed decarboxylation, highlighting Cu/Ag as primary risks.
  • Li, J., & Brill, T. B. (2003).[1] "Spectroscopy of Hydrothermal Reactions 23: The Effect of OH Substitution on the Rates and Mechanisms of Decarboxylation of Benzoic Acid." The Journal of Physical Chemistry A. Link

    • Context: Provides quantitative rate data and stability orders for substituted benzoic acids.
  • BenchChem Technical Data. (2025). "Thermal Decomposition of 2-Nitrobenzoic Acid." Link

    • Context: Source for specific decomposition temper
  • Cohen, T., & Schambach, R. A. (1970). "Copper-catalyzed decarboxylation of carboxylic acids." Journal of the American Chemical Society. Link

    • Context: Foundational text on the role of arenium ion intermediates and the stabilizing effect of ortho-substituents.
  • Cornella, J., et al. (2014). "The ortho-Substituent Effect on the Ag-Catalysed Decarboxylation of Benzoic Acids." Chemistry – A European Journal. Link

    • Context: Explains the dual effect of ortho-groups (destabilization of ground state vs.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid

In the landscape of drug discovery and synthetic chemistry, the unambiguous structural confirmation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytica...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and synthetic chemistry, the unambiguous structural confirmation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid, a molecule of interest for its unique spirocyclic moiety fused to a pharmacologically relevant benzoic acid scaffold.

As no experimentally acquired spectrum for this specific compound is publicly available, this guide is built upon a high-fidelity predicted spectrum. This predictive approach is a common and essential practice in modern chemistry, allowing researchers to anticipate spectral features, confirm synthetic outcomes, and troubleshoot structural assignments.[1][2][3][4] The analysis herein is grounded in fundamental NMR principles and comparative data from structurally related compounds to ensure the highest degree of scientific integrity.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR data for 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid is summarized below. The predictions are based on established substituent effects, and analysis of analogous structures.[5][6]

Signal LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-a~12.5 - 13.5Broad Singlet1H-COOH
H-b~7.95Doublet2HAromatic (ortho to -COOH)
H-c~6.65Doublet2HAromatic (ortho to -N)
H-d~3.60Singlet4H-N-CH₂ - (azetidine ring)
H-e~2.20Multiplet4H-CH₂ - (cyclobutane ring)
H-f~1.90Multiplet2H-CH₂ - (cyclobutane ring)

Detailed Spectral Analysis

A thorough examination of the predicted spectrum reveals distinct regions corresponding to the molecule's unique structural features.

The Downfield Region (δ 9.0-13.0 ppm): The Carboxylic Acid Proton

The most downfield signal, a broad singlet anticipated between δ 12.5 and 13.5 ppm, is characteristic of a carboxylic acid proton (-COOH).[7][8] Its significant deshielding is due to the anisotropic effect of the carbonyl group and extensive hydrogen bonding, often observed as a dimer in non-polar solvents.[5]

Causality: The acidic nature of this proton leads to rapid chemical exchange with residual water or other acidic protons, resulting in a broadened signal. This peak's identity can be unequivocally confirmed experimentally by adding a drop of deuterium oxide (D₂O) to the NMR sample. The -COOH proton will exchange with deuterium, causing the signal to disappear from the spectrum.[9]

The Aromatic Region (δ 6.5-8.0 ppm): The AA'BB' System

The para-substituted benzene ring gives rise to a classic AA'BB' spin system, which often appears as two distinct doublets.[5][10]

  • H-b (δ ~7.95 ppm): These two protons are ortho to the electron-withdrawing carboxylic acid group. This proximity causes significant deshielding, shifting them downfield.

  • H-c (δ ~6.65 ppm): These two protons are ortho to the electron-donating nitrogen atom of the azaspirooctane moiety. The nitrogen's lone pair donates electron density into the aromatic ring through resonance, shielding these protons and shifting them significantly upfield compared to benzene (δ 7.27 ppm).[5]

The coupling constant between H-b and H-c is expected to be a typical ortho-coupling (³J ≈ 8-9 Hz).

The Aliphatic Region (δ 1.5-4.0 ppm): The Azaspiro[3.4]octane Signature

This region contains the complex signals from the spirocyclic aliphatic protons and provides the most definitive structural information for this moiety.

  • H-d (δ ~3.60 ppm): These four protons are on the carbons directly attached to the nitrogen atom within the four-membered azetidine ring. The electronegativity of the nitrogen deshields these protons, shifting them downfield relative to typical alkane protons.[9][11] Due to the symmetry of the spirocyclic system and rapid conformational flexing, these four protons are predicted to be chemically equivalent, resulting in a sharp singlet.

  • H-e and H-f (δ ~1.90 - 2.20 ppm): These six protons belong to the three methylene groups of the cyclobutane ring. Protons on a cyclobutane ring typically appear around δ 1.9-2.0 ppm.[12][13] Their signals are expected to be complex multiplets due to geminal and vicinal coupling with each other. The non-planar, puckered conformation of the cyclobutane ring can lead to magnetic non-equivalence, further complicating the splitting patterns.[14]

Comparative Analysis: Differentiating Structural Isomers

To underscore the diagnostic power of this spectral analysis, we compare the predicted spectrum of our target molecule with that of a plausible structural isomer, 4-(Pyrrolidin-1-yl)benzoic acid .

Feature4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid4-(Pyrrolidin-1-yl)benzoic acid[15]Rationale for Difference
Aromatic Protons H-c at ~6.65 ppmProtons ortho to -N at ~6.55 ppmThe spirocyclic system may have a slightly different electronic effect on the aromatic ring compared to a simple pyrrolidine.
Aliphatic Protons α to N 4H singlet at ~3.60 ppm4H multiplet at ~3.35 ppmThe rigid, strained four-membered ring in the spirocycle deshields the α-protons more than the less-strained five-membered pyrrolidine ring. The pyrrolidine α-protons are adjacent to other protons, causing splitting into a multiplet.
Other Aliphatic Protons 6H of cyclobutane at ~1.9-2.2 ppm4H multiplet at ~2.00 ppmThe presence of six protons in complex multiplets in this region is a clear fingerprint for the cyclobutane portion of the spirocycle, distinguishing it from the four protons of the pyrrolidine ring.

This comparison clearly illustrates how specific features in the aliphatic region—chemical shift, integration, and multiplicity—serve as definitive fingerprints to distinguish between these two structures.

Experimental Protocol for Spectrum Acquisition

This protocol outlines a robust method for obtaining a high-quality ¹H NMR spectrum suitable for structural confirmation.

1. Sample Preparation:

  • Weigh 5-10 mg of the solid 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid.[16]
  • Transfer the solid to a clean, dry vial.
  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended as it will reliably dissolve the compound and allow for the observation of the exchangeable carboxylic acid proton.[16] Chloroform-d (CDCl₃) with a trace of methanol-d₄ could be an alternative.
  • Ensure complete dissolution, using gentle vortexing if necessary.
  • Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.[16]

2. Instrument Setup and Data Acquisition (400 MHz Spectrometer):

  • Insert the sample into the spectrometer.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity. A narrow, symmetrical solvent peak is indicative of good shimming.
  • Set acquisition parameters:
  • Pulse Angle: 30-45 degrees
  • Acquisition Time: ~3-4 seconds
  • Relaxation Delay: 2 seconds
  • Number of Scans: 8-16 scans
  • Acquire the Free Induction Decay (FID).

3. Data Processing:

  • Apply a Fourier transform to the FID.
  • Phase the resulting spectrum to obtain a flat baseline.
  • Calibrate the chemical shift scale by setting the residual DMSO peak to δ 2.50 ppm.
  • Integrate all signals to determine the relative proton ratios.
  • Analyze the chemical shifts, multiplicities, and integrations to confirm the structure.

4. Advanced Confirmation (Optional but Recommended):

  • To definitively assign proton correlations, acquire a 2D COSY (Correlation Spectroscopy) spectrum. This will show which protons are coupled to each other, confirming the connectivity within the cyclobutane and aromatic rings.
  • Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon atom, providing further structural validation.

Visualizing the Workflow

The logical flow from sample preparation to structural confirmation is a critical, self-validating process in chemical analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_analysis Spectral Analysis A Weigh 5-10 mg of Compound B Dissolve in 0.7 mL DMSO-d6 A->B C Transfer to NMR Tube B->C D Lock & Shim C->D E Acquire 1D ¹H Spectrum D->E F Acquire 2D COSY/HSQC (Optional) E->F G Process FID (FT, Phase, Calibrate) F->G H Integrate Peaks G->H I Assign Signals H->I J Structure Confirmation I->J

Caption: Workflow for NMR-based structural elucidation.

Conclusion

The ¹H NMR spectrum of 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid presents a rich set of signals that, when properly analyzed, provide a definitive structural fingerprint. The key differentiating features are the singlet from the azetidine protons alpha to the nitrogen and the complex multiplets corresponding to the six protons of the cyclobutane ring. This guide combines predictive analysis with established spectroscopic principles and comparative data to provide researchers with a robust framework for identifying this novel molecule and distinguishing it from related structures. The outlined experimental protocol ensures the acquisition of high-quality data, forming a trustworthy basis for structural assignment in any drug development or chemical synthesis program.

References

  • Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Vertex AI Search.
  • Mah, W. H., et al. (2022). Deciding which is the best ¹H NMR predictor for organic compounds using statistical tools. Comptes Rendus Chimie, 25, 83-95.
  • Abraham, R. J., & Mobli, M. (n.d.). The prediction of ¹H NMR chemical shifts in organic compounds. Spectroscopy Asia.
  • Jeliazkova, N., et al. (2021). Prediction of ¹H-NMR shifts with Ambit-HNMR software.
  • NMR Sample Preparation. (n.d.).
  • Supporting Information for various benzoic acid derivatives. (2014-2018).
  • da Silva, J. B. P., et al. (2024). On the use of ¹H-NMR chemical shifts and thermodynamic data for the prediction of the predominant conformation of organic molecules in solution. RSC Advances.
  • ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids. (n.d.). The Royal Society of Chemistry.
  • METHYLENECYCLOBUTANE(1120-56-5) ¹H NMR spectrum. (n.d.). ChemicalBook.
  • Brown, D. (n.d.).
  • Kupče, Ē., & Claridge, T. D. W. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50.
  • How would the ¹H NMR spectrum of 4-(N,N-dimethyl)
  • Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts.
  • Hoye Research Group. (n.d.). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. University of Minnesota.
  • 4-(PHENYLAZO)BENZOIC ACID(1562-93-2) ¹H NMR spectrum. (n.d.). ChemicalBook.
  • CYCLOBUTANE(287-23-0) ¹H NMR spectrum. (n.d.). ChemicalBook.
  • ¹H and ¹³C NMR chemical shifts of compound 3.4 with key interactions in the relevant HMBC spectra. (n.d.).
  • Appendix 2: ¹H NMR Spectral parameters for substituted benzenes. (n.d.). Unknown Source.
  • Brown, D. (n.d.). ¹H proton nmr spectrum of benzoic acid C₇H₆O₂ C₆H₅COOH low/high resolution analysis. Doc Brown's Chemistry.
  • Ramesh, S., et al. (2019). Facile Synthesis of 2‐azaspiro[3.4]octane.
  • Roy, S., & Srivastava, S. (2023). Analysis of Small-Molecule Mixtures by Super-Resolved ¹H NMR Spectroscopy. The Journal of Physical Chemistry A.
  • Baranac-Stojanović, M., & Stojanović, M. (2013). ¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504-7.
  • 4-(Pyrrolidin-1-yl)benzoic acid. (n.d.). Sigma-Aldrich.
  • Meiboom, S., & Snyder, L. C. (1970). Molecular Structure of Cyclobutane from Its Proton NMR in a Nematic Solvent. The Journal of Chemical Physics, 52(8), 3857.
  • NMR Chemical Shift Values Table. (2024). Chemistry Steps.
  • A GUIDE TO ¹H NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest.
  • Spectroscopy of Amines. (2024). Chemistry LibreTexts.
  • 4-(PYRROLIDIN-1-YL)BENZOIC ACID. (n.d.).
  • Abraham, R. J., et al. (2007). The prediction of ¹H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 45(7), 565-575.
  • Chemical shifts. (n.d.). University of Oxford.
  • Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts.
  • 4-[(2-Pyrrolidin-1-yl)-1-butanoyl]benzoic acid, methyl ester. (n.d.). NIST WebBook.
  • Tables For Organic Structure Analysis. (n.d.). Unknown Source.
  • 4-(1H-PYRROL-1-YL)BENZOIC ACID. (n.d.). ChemicalBook.

Sources

Comparative

The 3D-Scaffold Shift: A Technical Guide to LC-MS Fragmentation of Azaspiro[3.4]octane Derivatives

Topic: LC-MS Fragmentation Patterns of Azaspiro[3.4]octane Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The transition from "f...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: LC-MS Fragmentation Patterns of Azaspiro[3.4]octane Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The transition from "flat" aromatic and heteroaliphatic rings to three-dimensional (3D) spirocyclic scaffolds is a defining trend in modern medicinal chemistry.[1] Azaspiro[3.4]octane derivatives serve as superior surrogates for piperidines and pyrrolidines, offering improved lipophilicity (LogD), metabolic stability, and vectoral positioning of substituents.

However, the unique spiro-junction creates distinct mass spectrometric behaviors that differ from their monocyclic analogs. This guide provides a mechanistic analysis of the LC-MS fragmentation patterns of azaspiro[3.4]octane derivatives, offering a direct comparison to standard heterocycles to aid in metabolite identification and structural elucidation.

Structural Context & Isomerism[1][2]

Before analyzing fragmentation, it is critical to distinguish the two dominant isomers used in drug discovery. The position of the nitrogen atom dictates the charge localization and subsequent fragmentation pathway.

Scaffold IsomerStructure DescriptionCommon Surrogate ForKey Physicochemical Trait
2-Azaspiro[3.4]octane Nitrogen in the 4-membered ring (azetidine).Piperidine, MorpholineHigh ring strain (~26 kcal/mol); prone to ring-opening.
6-Azaspiro[3.4]octane Nitrogen in the 5-membered ring (pyrrolidine).Pyrrolidine, CyclohexylamineModerate strain; kinetically stable but metabolically robust.

Mechanistic Fragmentation Analysis

Unlike flexible piperidines, azaspiro[3.4]octanes possess a rigid spiro-carbon (C5) that locks the conformation. Under Electrospray Ionization (ESI), the fragmentation is driven by strain release of the four-membered ring.

The "Strain-Release" Fragmentation Pathway

The most diagnostic feature of 2-azaspiro[3.4]octane derivatives is the preferential cleavage of the strained azetidine ring.

  • Protonation: ESI generates the

    
     ion, with the charge localized on the secondary/tertiary amine.
    
  • Ring Opening (Retro-2+2): The 4-membered ring undergoes a retro-cyclization-like cleavage, typically ejecting an ethylene neutral (

    
    , 28 Da) or a substituted alkene.
    
  • Alpha-Cleavage: If the nitrogen is in the 5-membered ring (6-azaspiro), the fragmentation follows a standard cyclic amine pathway (loss of

    
     or 
    
    
    
    -carbon substituents), but at higher collision energies due to the steric bulk of the spiro-cyclobutane.
Diagnostic Ion Table
Precursor ScaffoldCharacteristic Neutral LossDiagnostic Fragment Ion (m/z)Mechanism
2-Azaspiro[3.4]octane


Azetidine Ring Opening: Relief of ring strain generates a stable pyrrolidine-cation species.
6-Azaspiro[3.4]octane


Propyl Radical Loss: Cleavage of the cyclopentane ring (less common) or loss of exocyclic substituents.
Piperidine (Analog)


Deamination: Standard elimination, often followed by ring contraction.

Visualization: Fragmentation Pathways[3][4][5]

The following diagram illustrates the divergent fragmentation pathways between the spiro-scaffold and a standard piperidine, highlighting the strain-driven specificity of the azaspiro system.

FragmentationPathway cluster_0 2-Azaspiro[3.4]octane (Spiro) cluster_1 Piperidine (Standard) Spiro_MH [M+H]+ Precursor (Strained Azetidine) Spiro_TS Transition State (Ring Opening) Spiro_MH->Spiro_TS Collision Energy Fragment_A Fragment Ion [M+H - 28]+ (Pyrrolidine Core) Spiro_TS->Fragment_A Loss of C2H4 (Strain Relief) Pip_MH [M+H]+ Precursor (Flexible Ring) Pip_TS Transition State (H-Rearrangement) Pip_MH->Pip_TS Collision Energy Fragment_B Fragment Ion [M+H - 17]+ (Deamination) Pip_TS->Fragment_B Loss of NH3

Figure 1: Comparative fragmentation showing strain-driven ethylene loss in azaspiro scaffolds vs. deamination in piperidines.

Comparative Performance Guide

When selecting a scaffold for drug design, understanding how the switch from Piperidine to Azaspiro[3.4]octane affects analytical performance is crucial.

Sensitivity and Stability Matrix
ParameterPiperidine DerivativesAzaspiro[3.4]octane DerivativesScientific Rationale
ESI Response HighVery High The spiro-center increases basicity (pKa) and prevents aggregation, often enhancing ionization efficiency in positive mode.
Fragmentation Complexity High (Messy)Low (Clean) The rigid spiro-core limits the number of conformational degrees of freedom, resulting in fewer, more intense diagnostic fragments.
Metabolic Stability (Microsomal) Low to ModerateHigh The spiro-carbon blocks the

-carbon oxidation site common in piperidines (metabolic soft spot blocking).
Chromatographic Peak Shape Prone to TailingSymmetrical Increased rigidity reduces interaction with free silanols on C18 columns compared to flexible piperidines.

Experimental Protocol: The "3-Tier" Validation Method

To accurately characterize these derivatives, a standard generic gradient is often insufficient due to the polarity of the spiro-amine. Use this optimized protocol.

Tier 1: Chromatographic Separation
  • Column: Charged Surface Hybrid (CSH) C18 or Biphenyl.

    • Why: CSH columns provide better peak shape for basic amines under low ionic strength conditions.

  • Mobile Phase A: Water + 0.1% Formic Acid + 10mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

    • Note: Azaspiro compounds are often more polar than their piperidine analogs; ensure adequate retention at the start.

Tier 2: MS Source Optimization
  • Source: ESI Positive Mode.

  • Capillary Voltage: 2.5 - 3.0 kV (Lower than standard to prevent in-source fragmentation of the strained ring).

  • Cone Voltage: Optimize carefully. High cone voltage can induce premature ring opening of the azetidine moiety, confusing

    
     identification.
    
Tier 3: MS/MS Fragmentation Ramp
  • Method: Stepped Collision Energy (e.g., 20, 35, 50 eV).

  • Objective:

    • Low CE (20 eV): Preserve the spiro-core; observe loss of external substituents.

    • High CE (50 eV): Force the opening of the 4-membered ring to confirm the spiro-scaffold identity via the characteristic

      
       Da loss.
      

Workflow Visualization

Workflow cluster_LC LC Separation cluster_MS MS Detection cluster_Frag Structural Confirmation Start Sample: Azaspiro[3.4]octane Derivative Step1 CSH C18 Column (pH 3.0 buffered) Start->Step1 Step2 Soft ESI Source (Low Capillary Voltage) Step1->Step2 Decision Observe [M+H]+? Step2->Decision Decision->Step2 No (Re-optimize) Step3 Stepped CE MS/MS (20-50 eV) Decision->Step3 Yes Result Identify Diagnostic Loss (-28 Da for 2-aza) Step3->Result

Figure 2: Optimized LC-MS workflow for spirocyclic amine characterization.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. Link

  • Wuitschik, G., et al. (2006). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition. Link

  • Holčapek, M., et al. (2010). Fragmentation mechanisms of nitrogen heterocycles in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. Link

  • Kalgutkar, A. S., & Dalvie, D. (2015). Role of "Spiro" Scaffolds in Drug Discovery: Minimizing Metabolic Liability. Expert Opinion on Drug Discovery. Link

  • Ma, S., et al. (2009). Fragmentation of protonated spirocyclic amines: The role of ring strain. Rapid Communications in Mass Spectrometry. Link

Sources

Validation

A Comparative Guide to Developing a Stability-Indicating HPLC Purity Method for CAS 1537148-84-7

This guide presents a comprehensive, field-proven strategy for developing a robust, stability-indicating HPLC method for the purity assessment of CAS 1537148-84-7, a novel benzotriazole-based UV absorbing agent. Our appr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a comprehensive, field-proven strategy for developing a robust, stability-indicating HPLC method for the purity assessment of CAS 1537148-84-7, a novel benzotriazole-based UV absorbing agent. Our approach moves beyond a simple recitation of steps, focusing instead on the scientific rationale behind each decision. We will objectively compare different chromatographic conditions—specifically stationary phases and mobile phase modifiers—and contrast the performance of traditional HPLC with modern Ultra-High-Performance Liquid Chromatography (UHPLC). The methodologies described herein are designed to be self-validating, ensuring the final method is specific, robust, and compliant with regulatory expectations for purity testing.

Part 1: Foundational Strategy - Analyte Characterization and Initial Method Design

Before any injection is made, a thorough understanding of the analyte is paramount. CAS 1537148-84-7 is a complex organic molecule belonging to the benzotriazole class, which provides critical clues for method development.

  • Chemical Structure & Properties: The molecule contains multiple aromatic rings and functional groups, making it an excellent candidate for UV detection. Benzotriazole-based compounds typically exhibit strong absorbance in the 280-350 nm range[1][2]. Based on this, a Photo-Diode Array (PDA) detector is the instrument of choice, allowing for the simultaneous acquisition of spectral data to assess peak purity and determine the optimal detection wavelength.

  • Solubility: Preliminary solubility tests indicate good solubility in polar organic solvents such as acetonitrile and methanol, but poor solubility in water. This informs the choice of diluent and the starting composition of the mobile phase. A 50:50 mixture of acetonitrile and water was selected as the initial sample diluent to ensure solubility and compatibility with the reversed-phase mobile phase[3].

Based on these characteristics, a Reversed-Phase HPLC (RP-HPLC) approach was selected as the most logical starting point. RP-HPLC is the gold standard in the pharmaceutical industry for the quality control of drug substances due to its versatility in separating compounds of moderate to low polarity[4].

Initial Chromatographic Conditions
ParameterInitial ConditionRationale
Mode Reversed-PhaseIdeal for non-polar to moderately polar analytes like CAS 1537148-84-7.
Detector Photodiode Array (PDA)Enables determination of optimal wavelength and assessment of peak purity.
Wavelength Scan 200-400 nm, Extract at λmaxTo identify the wavelength of maximum absorbance for optimal sensitivity.
Column C18, 4.6 x 150 mm, 3.5 µmA general-purpose, high-performance column providing excellent hydrophobic retention.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent ionization state of any acidic/basic functional groups.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient 10% to 95% B over 20 minutesA broad generic gradient is essential for initial screening to elute all potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times and improved peak shape.
Injection Vol. 5 µLA small volume to minimize potential peak distortion from the diluent.

Part 2: Comparative Screening of Stationary and Mobile Phases

The goal of the screening phase is to find the optimal combination of stationary and mobile phases that provides the best selectivity (i.e., spacing) between the main peak and any potential impurities. Here, we compare two common C18 columns from different manufacturers against a Phenyl-Hexyl phase, and evaluate the effect of using methanol versus acetonitrile as the organic modifier.

Experimental Protocol: Column and Solvent Screening
  • Prepare a stock solution of CAS 1537148-84-7 at 1.0 mg/mL in 50:50 acetonitrile:water.

  • Prepare a working solution by diluting the stock to 0.1 mg/mL with the same diluent.

  • Set up the HPLC system with the initial conditions described in Part 1.

  • Perform injections of the working solution on each of the following column/solvent combinations:

    • Combination A: Column 1 (C18), Mobile Phase B: Acetonitrile

    • Combination B: Column 2 (C18), Mobile Phase B: Acetonitrile

    • Combination C: Column 3 (Phenyl-Hexyl), Mobile Phase B: Acetonitrile

    • Combination D: Column 1 (C18), Mobile Phase B: Methanol

  • For each run, evaluate the retention time of the main peak, peak asymmetry, and the resolution of any observed impurities.

Screening Results and Causality
CombinationColumnOrganic ModifierRetention Time (min)AsymmetryResolution (API vs. Impurity 1)Observations and Rationale
A C18 (Brand X)Acetonitrile12.51.11.8Good retention and peak shape. Baseline separation of a minor impurity.
B C18 (Brand Y)Acetonitrile12.91.21.6Slightly more retention due to higher carbon load, but reduced resolution.
C Phenyl-HexylAcetonitrile11.81.12.5Optimal Selectivity. The phenyl stationary phase offers alternative π-π interactions with the aromatic rings of the analyte and impurity, significantly improving resolution.
D C18 (Brand X)Methanol14.21.41.3Methanol, being a weaker solvent, increases retention but broadens the peak and worsens resolution in this case.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Screening cluster_stress Phase 2: Specificity Testing cluster_opt Phase 3: Optimization & Comparison Analyte Analyte Characterization (CAS 1537148-84-7) Initial Define Initial Conditions (RP-HPLC, C18, ACN/H2O) Analyte->Initial Screen Comparative Screening (Columns & Solvents) Initial->Screen Forced Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) Screen->Forced Select best conditions Analyze Analyze Stressed Samples (Using Best Screening Method) Forced->Analyze Optimize Optimize Gradient (Ensure Resolution of All Degradants) Analyze->Optimize Identify critical peak pairs Compare Compare HPLC vs. UHPLC (Method Transfer & Performance) Optimize->Compare Final Final Validated Method Compare->Final

Part 3: Proving Specificity via Forced Degradation

A purity method is only useful if it is "stability-indicating," meaning it can separate the active pharmaceutical ingredient (API) from its degradation products. Forced degradation studies are the cornerstone of demonstrating this capability, as mandated by ICH guidelines[5][6]. The goal is to induce 5-20% degradation to ensure that any potential degradants formed during manufacturing or storage can be detected[5].

Experimental Protocol: Forced Degradation Studies
  • Prepare five separate solutions of CAS 1537148-84-7 at 1.0 mg/mL in a 50:50 acetonitrile:water diluent.

  • Acid Hydrolysis: Add 1 mL of 1N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Add 1 mL of 0.1N NaOH. Keep at room temperature for 8 hours.[4]

  • Oxidative Degradation: Add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B)[6].

  • For each condition, take time points (e.g., 2, 4, 8, 24 hours) to target 5-20% degradation.

  • Neutralize the acidic and basic samples before injection.

  • Analyze all samples using the optimized Phenyl-Hexyl method, alongside an undegraded control solution.

Data Analysis and Method Optimization

The analysis of the stressed samples revealed several degradation products. The initial gradient was good but showed co-elution between a photolytic degradant and an oxidative degradant. The gradient was then optimized by slowing the ramp rate in the region where these degradants eluted, thereby improving resolution.

ForcedDegradation cluster_stress Stress Conditions (ICH Q1A) API_Sample API Stock Solution (1 mg/mL) Acid Acid (1N HCl, 60°C) API_Sample->Acid Base Base (0.1N NaOH, RT) API_Sample->Base Oxid Oxidation (3% H2O2, RT) API_Sample->Oxid Therm Thermal (80°C) API_Sample->Therm Photo Photolytic (ICH Q1B Light) API_Sample->Photo Analysis Analyze via HPLC-PDA (Phenyl-Hexyl Method) Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis Photo->Analysis Evaluation Evaluate Peak Purity & Resolution (API vs. Degradants) Analysis->Evaluation

Part 4: Performance Comparison - HPLC vs. UHPLC

With a fully optimized and specific HPLC method in hand, we can now compare its performance to its UHPLC counterpart. UHPLC utilizes columns with smaller particle sizes (<2 µm) and systems capable of handling higher backpressures, leading to significant improvements in speed and efficiency. The HPLC method was systematically transferred to a UHPLC system.

Method Transfer and Comparison

The optimized HPLC method was transferred to a UHPLC Phenyl-Hexyl column (1.7 µm particle size). The flow rate and gradient time were scaled geometrically to maintain equivalent chromatography.

ParameterOptimized HPLC MethodTransferred UHPLC Method
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µmPhenyl-Hexyl, 2.1 x 50 mm, 1.7 µm
Flow Rate 1.0 mL/min0.4 mL/min
Run Time 25 minutes5 minutes
Resolution (Critical Pair) 2.83.1
Solvent Consumption ~25 mL per run~2 mL per run
Comparative Results
MetricHPLCUHPLCAdvantage of UHPLC
Analysis Time 25 min5 min5x Faster
Resolution 2.83.1~10% Improvement
Peak Width WiderSharperHigher Efficiency & Sensitivity
Solvent Savings ->90%Greener & More Cost-Effective

Final Recommendations

A robust, stability-indicating purity method for CAS 1537148-84-7 has been successfully developed and comparatively evaluated.

  • Recommended Method: The UHPLC method using a Phenyl-Hexyl stationary phase provides the best combination of speed, resolution, and efficiency.

  • Key Finding 1: The Phenyl-Hexyl column offered superior selectivity compared to standard C18 phases, highlighting the necessity of screening alternative chemistries.

  • Key Finding 2: Forced degradation studies were essential for identifying critical peak pairs and ensuring the method was truly stability-indicating, as per ICH guidelines[4][5][6].

  • Key Finding 3: Transferring the method to a UHPLC platform resulted in a 5-fold reduction in run time and a >90% reduction in solvent usage, offering significant economic and environmental benefits.

This systematic, science-driven approach ensures the development of a high-quality analytical method suitable for its intended purpose in a regulated pharmaceutical environment.

References

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology.
  • HPLC Method Development and Impurity Profiling.
  • An Effective Approach to HPLC Method Development. Onyx Scientific.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Why Is HPLC Ideal for Chemical Purity Testing?. Moravek.
  • Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. PMC.
  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research.
  • Ultraviolet light (UV) absorbing compounds and compositions containing...
  • Determination of UV-327 and its metabolites in human urine using dispersive liquid-liquid microextraction and gas chromatography-tandem mass spectrometry. Analytical Methods (RSC Publishing).

Sources

Comparative

Comparative Guide: Biological Activity of Azaspiro vs. Piperazine Analogs in Drug Discovery

Executive Summary This guide provides a technical comparison between piperazine —a classical, privileged scaffold in medicinal chemistry—and its conformationally restricted azaspiro bioisosteres (specifically 2,6-diazasp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between piperazine —a classical, privileged scaffold in medicinal chemistry—and its conformationally restricted azaspiro bioisosteres (specifically 2,6-diazaspiro[3.3]heptane and related azaspiro[x.y]alkanes ).[1]

While piperazine offers synthetic accessibility and balanced physicochemical properties, it often suffers from metabolic liability (N-oxidation,


-carbon hydroxylation) and promiscuous binding due to conformational flexibility. Azaspiro analogs address these limitations by increasing fraction 

(

), restricting bond vectors, and altering metabolic soft spots, often resulting in improved selectivity and half-life (

) at the cost of increased synthetic complexity.

Structural & Physicochemical Basis

The transition from piperazine to azaspiro scaffolds represents a shift from "flat" 2D chemistry to rigid 3D architectures. This structural modification fundamentally alters the ligand-target interaction landscape.

Conformational Restriction and Vectorization[1]
  • Piperazine (Flexible): Adopts a chair conformation but retains significant flexibility. Substituents at

    
     and 
    
    
    
    can adopt equatorial or axial positions, leading to a "wobble" that may allow binding to off-targets (promiscuity).
  • Azaspiro (Rigid): The spirocyclic fusion (e.g., the spiro carbon in 2,6-diazaspiro[3.3]heptane) locks the molecule into a specific geometry. The exit vectors for substituents are fixed, defined by the angle of the bicyclic system. This "pre-organization" reduces the entropic penalty of binding to the target protein.

Metabolic Stability Profile

Piperazines are prone to oxidative metabolism by Cytochrome P450 (CYP450) enzymes.

  • Piperazine Liability: The

    
    -carbons adjacent to nitrogens are hotspots for CYP-mediated hydroxylation, leading to ring opening.
    
  • Azaspiro Advantage: In scaffolds like 2,6-diazaspiro[3.3]heptane, the

    
    -carbons are part of a strained cyclobutane ring, which is sterically and electronically less favorable for CYP oxidation. Furthermore, the quaternary spiro-carbon blocks metabolism at that specific site.
    

Comparative Data Analysis

The following data synthesizes structure-activity relationship (SAR) trends observed in GPCR (e.g., CCR5, Dopamine D2) and enzyme inhibitor optimization campaigns where piperazine was replaced with an azaspiro core.

Table 1: Physicochemical & ADME Comparison
ParameterPiperazine Analog (Baseline)Azaspiro Analog (Bioisostere)Impact / Observation
LogP (Lipophilicity) 2.5 – 3.51.8 – 2.8Azaspiro cores generally lower LogP due to higher polarity/compactness.
TPSA (

)
~6-12~6-12Minimal change; H-bond acceptors remain similar.
Metabolic Stability (

)
High (>50

L/min/mg)
Low (<15

L/min/mg)
Critical Advantage: Spiro-fusion blocks

-oxidation.
Solubility ModerateHighIncreased 3D character (

) disrupts crystal lattice energy.
Selectivity (Target vs. Off-target) ModerateHighRigid core prevents "induced fit" into off-target pockets.
Table 2: Biological Activity Case Study (Hypothetical GPCR Antagonist)

Data representative of typical optimization trajectories (e.g., CCR5 antagonists).

Compound IDCore ScaffoldTarget

(nM)
hERG

(

M)
CYP3A4 Inhibition (

)
CMPD-A N-Phenyl Piperazine124.5 (Risk)2.1

M
CMPD-B 2,6-Diazaspiro[3.3]heptane18>30 (Safe)>50

M
CMPD-C 2,7-Diazaspiro[3.5]nonane822 (Safe)45

M

Interpretation:

  • CMPD-A (Piperazine) shows good potency but suffers from hERG liability (cardiotoxicity risk) and CYP inhibition, common for flexible lipophilic amines.

  • CMPD-B (Spiro[3.3]) retains potency while eliminating hERG risk due to altered vector geometry and reduced lipophilicity.

  • CMPD-C (Spiro[3.5]) optimizes the binding pocket fit, surpassing the potency of the parent piperazine while maintaining a clean safety profile.

Mechanism of Action & Logic Visualization

The following diagram illustrates the decision logic when switching from piperazine to azaspiro scaffolds and the resulting biological impact.

Bioisostere_Logic cluster_0 Optimization Cycle Piperazine Piperazine Scaffold (Flexible, 2D) Issues Liabilities: 1. Metabolic Instability (CYP) 2. Promiscuous Binding 3. hERG Toxicity Piperazine->Issues Exhibits Strategy Design Strategy: Rigidification & Fsp3 Increase Issues->Strategy Requires Azaspiro Azaspiro Scaffold (Rigid, 3D) e.g., 2,6-diazaspiro[3.3]heptane Strategy->Azaspiro Synthesize Outcome Biological Outcome: 1. Lower Cl_int (Stability) 2. Higher Selectivity 3. Patent Novelty Azaspiro->Outcome Delivers

Caption: Logic flow for scaffold hopping from piperazine to azaspiro to resolve metabolic and selectivity liabilities.

Experimental Protocols

To validate the advantages of azaspiro analogs, the following standardized protocols are recommended. These ensure data integrity and reproducibility.

Microsomal Stability Assay (Metabolic Clearance)

Purpose: To quantify the intrinsic clearance (


) improvement of azaspiro analogs over piperazine parents.
  • Preparation: Prepare 10 mM stock solutions of test compounds in DMSO. Dilute to 1

    
    M final concentration in reaction buffer (100 mM Potassium Phosphate, pH 7.4).
    
  • Incubation:

    • Pre-incubate test compounds with pooled human liver microsomes (0.5 mg/mL protein) at 37°C for 5 minutes.

    • Start Reaction: Add NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

      
      ).
      
  • Sampling: Aliquot samples (50

    
    L) at time points: 0, 5, 15, 30, and 60 minutes.
    
  • Quenching: Immediately add 150

    
    L ice-cold acetonitrile containing internal standard (e.g., Tolbutamide) to stop the reaction.
    
  • Analysis: Centrifuge at 4000 rpm for 20 mins. Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining parent) vs. time. The slope

    
     determines 
    
    
    
    (
    
    
    ) and
    
    
    .
Competitive Radioligand Binding Assay (Potency)

Purpose: To determine affinity (


) changes caused by rigidification.
  • Membrane Prep: Use CHO cells overexpressing the target GPCR (e.g., CCR5). Homogenize and store membranes at -80°C.

  • Assay Setup:

    • Total Binding: Membrane + Radioligand (at

      
       concentration) + Buffer.
      
    • Non-Specific Binding (NSB): Above + Excess cold competitor (10

      
      M).
      
    • Test: Membrane + Radioligand + Azaspiro Analog (10-point serial dilution, 1 nM to 10

      
      M).
      
  • Incubation: Incubate plates for 60–90 mins at 25°C (equilibrium).

  • Harvest: Filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Detection: Add liquid scintillant and count radioactivity (CPM) on a TopCount reader.

  • Data Analysis: Fit data to a one-site competition model using non-linear regression (GraphPad Prism) to calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.

Synthesis & Screening Workflow

The following diagram outlines the iterative cycle required to successfully integrate azaspiro scaffolds.

Workflow Start Hit Identification (Piperazine Core) Design Scaffold Hop Design (Select Azaspiro Size: [3.3], [3.4], [3.5]) Start->Design Synth Synthesis (Graf Isocyanate / Cyclization) Design->Synth Assay_Bio In Vitro Potency (Binding / Functional) Synth->Assay_Bio Assay_ADME ADME Profiling (Microsomal Stability / LogD) Synth->Assay_ADME Decision Compare Profiles Assay_Bio->Decision Assay_ADME->Decision Optimize Optimize Substituents Decision->Optimize Potency < Parent or Unstable Candidate Lead Candidate Decision->Candidate Superior Profile Optimize->Design

Caption: Iterative workflow for validating azaspiro bioisosteres in drug discovery.

References

  • Mykhailiuk, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.[1][2][3][4][5] Angewandte Chemie International Edition, 62(51), e202311583.[6] [Link]

  • Rotstein, D. M., et al. (2009).[7] Spiropiperidine CCR5 antagonists.[7][8] Bioorganic & Medicinal Chemistry Letters, 19(18), 5401-5406.[7] [Link]

  • Wuitschik, G., et al. (2008). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition, 47(24), 4512-4515. (Foundational text on spiro-scaffold properties). [Link]

  • Burkhard, J. A., et al. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition, 49(21), 3524-3529. (Discusses the diagonal relationship and vectorization relevant to spiro systems). [Link]

Sources

Validation

A Comparative Guide to C13 NMR Chemical Shifts for Spirocyclic Carbon Atoms

For Researchers, Scientists, and Drug Development Professionals Introduction Spirocyclic scaffolds are increasingly vital in medicinal chemistry and materials science, offering unique three-dimensional structures that ca...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic scaffolds are increasingly vital in medicinal chemistry and materials science, offering unique three-dimensional structures that can impart desirable pharmacological and physical properties. The spiro carbon, a quaternary atom at the junction of two rings, creates a distinct electronic environment that is highly sensitive to the molecule's overall architecture. Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is an indispensable tool for the structural elucidation of these complex molecules, with the chemical shift of the spiro carbon serving as a key diagnostic marker. This guide provides a comparative analysis of the factors influencing the 13C NMR chemical shifts of spiro carbons, supported by experimental data, to aid researchers in the characterization and design of novel spirocyclic systems.

The unique tetrahedral geometry of the spiro carbon, constrained by two ring systems, leads to a chemical shift that is influenced by a confluence of factors including ring size, ring strain, substituent effects, and the presence of heteroatoms. Understanding these influences is paramount for the unambiguous assignment of spectra and the correlation of structure with observed chemical shifts.

Factors Influencing Spiro Carbon Chemical Shifts

The electronic environment of the spiro carbon is a delicate balance of several competing effects. The following sections delve into the primary factors that dictate its 13C NMR chemical shift, providing a framework for predicting and interpreting spectral data.

Ring Size and Strain

One of the most significant determinants of the spiro carbon's chemical shift is the size of the constituent rings. Smaller rings impose greater ring strain, which in turn influences the hybridization and electronic shielding of the spiro carbon. Generally, as the size of the rings decreases, the spiro carbon resonance shifts downfield (to a higher ppm value). This is attributed to the increased s-character of the exocyclic hybrid orbitals of the spiro carbon as the bond angles deviate from the ideal tetrahedral angle.

Table 1: Comparison of Spiro Carbon 13C NMR Chemical Shifts in Unsubstituted Spiroalkanes

CompoundStructureSpiro Carbon Chemical Shift (δ, ppm)
Spiro[2.2]pentane19.8
Spiro[3.3]heptane38.5
Spiro[4.4]nonane51.2
Spiro[4.5]decane47.5[1]
Spiro[5.5]undecane35.1

Note: Data for spiro[2.2]pentane, spiro[3.3]heptane, spiro[4.4]nonane, and spiro[5.5]undecane are compiled from various sources and predictive models. The value for spiro[4.5]decane is from experimental data.

The trend observed in Table 1 demonstrates that the chemical shift of the spiro carbon is not a simple linear function of ring size but rather a complex interplay of strain effects from both rings. The downfield shift is most pronounced in highly strained systems like spiro[2.2]pentane. As the ring size increases, the chemical shift tends to move upfield, with spiro[5.5]undecane exhibiting a chemical shift more akin to a quaternary carbon in an acyclic alkane.

Substituent Effects

The introduction of substituents onto the spirocyclic framework can significantly perturb the electronic environment of the spiro carbon, leading to predictable shifts in its 13C NMR resonance. Electronegative substituents will generally cause a downfield shift, while electron-donating groups will cause an upfield shift. The magnitude of this shift is dependent on the nature of the substituent, its position relative to the spiro carbon, and its stereochemical orientation.

For instance, the presence of a carbonyl group within one of the rings, as seen in spiro ketones, has a pronounced effect on the spiro carbon's chemical shift.

Table 2: Effect of a Carbonyl Group on Spiro Carbon Chemical Shifts

CompoundStructureSpiro Carbon Chemical Shift (δ, ppm)
Spiro[4.5]decan-1-one59.8
Spiro[2.5]octan-4-one37.1

Note: Data is compiled from published literature.[1][2]

Comparing the spiro carbon chemical shift of spiro[4.5]decan-1-one (59.8 ppm) to that of spiro[4.5]decane (47.5 ppm) reveals a significant downfield shift of approximately 12.3 ppm due to the deshielding effect of the adjacent carbonyl group.[1]

Heteroatom Effects

The incorporation of heteroatoms, such as oxygen or nitrogen, into the spirocyclic framework introduces further complexity to the 13C NMR spectrum. The high electronegativity of these atoms typically leads to a downfield shift of adjacent carbons, including the spiro carbon if it is in close proximity.

Table 3: 13C NMR Chemical Shifts of Spiro Carbons in Heterocyclic Spiro Compounds

CompoundStructureSpiro Carbon Chemical Shift (δ, ppm)
1,7-Dioxaspiro[5.5]undecane95.5
1-Oxa-7-thiaspiro[5.5]undecane75.8
1,7-Dithiaspiro[5.5]undecane52.3
8-Azaspiro[4.5]decan-7-one61.4

Note: Data compiled from published literature.[3]

As illustrated in Table 3, the presence of two oxygen atoms directly attached to the spiro carbon in 1,7-dioxaspiro[5.5]undecane results in a dramatic downfield shift to 95.5 ppm.[3] Replacing one oxygen with a less electronegative sulfur atom in 1-oxa-7-thiaspiro[5.5]undecane shifts the resonance upfield to 75.8 ppm.[3] In 1,7-dithiaspiro[5.5]undecane, the spiro carbon resonates at an even higher field of 52.3 ppm.[3] This trend clearly demonstrates the strong correlation between the electronegativity of the adjacent atoms and the chemical shift of the spiro carbon.

Comparative Analysis with Non-Spirocyclic Analogues

To fully appreciate the unique electronic environment of the spiro carbon, it is instructive to compare the 13C NMR data of spirocycles with their non-spirocyclic counterparts. For example, the spiro carbon in spiro[5.5]undecane (35.1 ppm) is significantly downfield from the quaternary carbon in a comparable acyclic alkane, such as 3,3-diethylpentane (~33 ppm). This difference can be attributed to the conformational rigidity and strain imposed by the two ring systems.

Experimental Protocol for 13C NMR Data Acquisition

The following provides a general methodology for obtaining high-quality 13C NMR spectra of spirocyclic compounds.

1. Sample Preparation:

  • Dissolve 10-50 mg of the spirocyclic compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆).

  • Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool into a clean 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • Tune and match the 13C probe for the specific solvent used.

  • Shim the magnetic field to achieve optimal resolution.

3. Data Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

  • Acquisition Time (AQ): Set to at least 1-2 seconds to ensure good digital resolution.

  • Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for most carbons. For quantitative measurements or to ensure the observation of slow-relaxing quaternary carbons like the spiro carbon, a longer delay (5-10 times the longest T1) is necessary.

  • Number of Scans (NS): This will depend on the sample concentration and the natural abundance of 13C. For a moderately concentrated sample, 128 to 1024 scans are typically required.

  • Spectral Width (SW): A spectral width of 200-250 ppm is usually sufficient to cover the entire range of carbon chemical shifts.

4. Data Processing:

  • Apply an exponential window function (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.

  • Perform a Fourier transform of the Free Induction Decay (FID).

  • Phase correct the spectrum manually.

  • Reference the spectrum to the solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Visualization of Key Concepts

Factors_Influencing_Spiro_Carbon_Shift cluster_substituents Substituent Properties SpiroCarbon Spiro Carbon Chemical Shift RingSize Ring Size SpiroCarbon->RingSize Influenced by RingStrain Ring Strain SpiroCarbon->RingStrain Substituents Substituents SpiroCarbon->Substituents Heteroatoms Heteroatoms SpiroCarbon->Heteroatoms RingSize->RingStrain Electronegativity Electronegativity Substituents->Electronegativity Position Position Substituents->Position Stereochemistry Stereochemistry Substituents->Stereochemistry

Caption: Factors influencing the 13C NMR chemical shift of a spiro carbon.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample in Deuterated Solvent Filter Filter into NMR Tube Dissolve->Filter Tune Tune and Shim Spectrometer Filter->Tune Setup Set Acquisition Parameters Tune->Setup Acquire Acquire FID Setup->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Reference Reference Spectrum Phase->Reference Analysis Analysis Reference->Analysis

Caption: General workflow for 13C NMR data acquisition and processing.

Conclusion

The 13C NMR chemical shift of the spiro carbon is a rich source of structural information for spirocyclic compounds. By carefully analyzing this value in the context of ring size, strain, substituent effects, and the presence of heteroatoms, researchers can gain deep insights into the three-dimensional structure and electronic properties of these important molecules. This guide provides a foundational understanding and a practical framework for utilizing 13C NMR spectroscopy as a powerful tool in the design and characterization of novel spirocyclic systems for applications in drug discovery and materials science. As the complexity of synthetic targets continues to grow, the predictive power of 13C NMR, augmented by computational methods, will become increasingly indispensable.

References

  • Pothier, N., Rowan, D. D., Deslongchamps, P., & Saunders, J. K. (1981). 13C chemical shift data for 1,7-dioxaspiro[5.5]undecanes and related compounds. Canadian Journal of Chemistry, 59(7), 1132-1139. [Link]

  • Hughes, D. W., Nalliah, B. C., Holland, H. L., & MacLean, D. B. (1977). 13C nuclear magnetic resonance spectra of the spirobenzylisoquinoline alkaloids and related model compounds. Canadian Journal of Chemistry, 55(18), 3304-3311. [Link]

  • van de Ven, L. J. M., & de Haan, J. W. (1975). 1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3. Journal of Magnetic Resonance (1969), 19(1), 31-37. [Link]

  • Gurudata, & Stothers, J. B. (1967). 13C n.m.r. studies. IX. Carbonyl carbon shieldings of some cyclopropyl ketones. Canadian Journal of Chemistry, 45(3), 225-231. [Link]

  • Deslongchamps, P., & Pothier, N. (1990). Conformational analysis of 1-oxaspiro[5.5]undecanes. A powerful probe for the endo and the exo anomeric effects in acetals. Canadian Journal of Chemistry, 68(4), 597-611. [Link]

  • PubChem. Spiro[4.5]decane. National Center for Biotechnology Information. [Link]

  • PubChem. Spiro[5.5]undecane. National Center for Biotechnology Information. [Link]

  • PubChem. Spiro[2.2]pentane. National Center for Biotechnology Information. [Link]

  • PubChem. Spiro[3.3]heptane. National Center for Biotechnology Information. [Link]

  • Khalilov, L. M., Tulyabaev, A. R., Yanybin, V. M., & Tuktarov, A. R. (2011). ¹H and ¹³C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. Magnetic Resonance in Chemistry, 49(6), 378-384. [Link]

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Comparative

Infrared (IR) spectroscopy peaks for azaspiro benzoic acid

An In-Depth Guide to the Infrared (IR) Spectroscopy of Azaspiro Benzoic Acid: A Comparative Analysis For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed examination of the chara...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Infrared (IR) Spectroscopy of Azaspiro Benzoic Acid: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the characteristic infrared (IR) spectroscopy peaks for azaspiro benzoic acid, a molecular scaffold of significant interest in medicinal chemistry and drug development. Recognizing that "azaspiro benzoic acid" represents a class of compounds, this guide will establish a representative molecular structure to predict and interpret its IR spectrum. By dissecting the contributions of the core functional groups and comparing them to simpler, alternative structures, we offer a foundational framework for researchers to identify and characterize these complex molecules with confidence.

The Structural Landscape: Defining Our Analyte

The azaspiro benzoic acid framework combines three key structural motifs: a carboxylic acid, an aromatic ring, and a spirocyclic secondary amine. For the purpose of this guide, we will focus our analysis on a representative molecule: 2'-carboxy-2-azaspiro[4.5]decane . This structure contains a piperidine ring fused in a spiro fashion to a cyclopentane ring, with a benzoic acid moiety attached, and a secondary amine (N-H) group, making it an excellent model for demonstrating the key spectral features.

Caption: Key functional groups in a model azaspiro benzoic acid.

Part 1: The Foundational Spectrum of Benzoic Acid

To understand the spectrum of our complex molecule, we must first master its components. Benzoic acid provides the foundational aromatic and carboxylic acid signatures. Its IR spectrum is dominated by features arising from strong intermolecular hydrogen bonding, which forms a stable dimer structure.

The most prominent and characteristic absorption is the O-H stretching vibration of the carboxylic acid, which appears as an exceptionally broad band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[1][2] This broadening is a direct consequence of the strong hydrogen bonding. The carbonyl (C=O) stretch is also a strong, sharp peak, typically found between 1710 and 1680 cm⁻¹ for aromatic carboxylic acids due to conjugation with the benzene ring.[3]

Peak AssignmentWavenumber (cm⁻¹)Intensity / DescriptionCausality
O-H Stretch3300 - 2500Strong, Very BroadStrong hydrogen bonding in carboxylic acid dimers.[1][2]
Aromatic C-H Stretch3100 - 3000Sharp, MediumStretching of sp² C-H bonds on the benzene ring.[4]
C=O Stretch1710 - 1680Strong, SharpCarbonyl stretching, position lowered by conjugation.[3]
Aromatic C=C Stretch1600 & 1500Medium to StrongSkeletal vibrations of the benzene ring.[4][5]
C-O Stretch1320 - 1210StrongStretching of the carbon-oxygen single bond.[1]
O-H Bend (Out-of-Plane)960 - 900Medium, BroadOut-of-plane bending of the hydroxyl group.[1][3]

Part 2: Isolating the Azaspiro Signature

The "azaspiro" portion of the molecule contributes features from the saturated heterocyclic amine. In our model, we have a secondary amine and numerous aliphatic C-H bonds within the spirocyclic system.

A key diagnostic peak for secondary amines is the N-H stretching vibration, which appears as a single, relatively sharp peak of medium intensity in the 3500-3200 cm⁻¹ region.[6] This peak is typically much sharper than the O-H stretch of an alcohol. Additionally, the aliphatic C-H bonds of the spiro rings will produce strong, sharp stretching absorptions just below 3000 cm⁻¹, in the 3000-2850 cm⁻¹ range.[7] Another useful, though sometimes less clear, peak is the N-H bending vibration, which occurs near 1600 cm⁻¹.[6]

Part 3: A Comparative Guide to the Combined Spectrum

By combining the features of benzoic acid and a secondary azaspiroalkane, we can predict the IR spectrum for our target molecule, azaspiro benzoic acid. The resulting spectrum is a superposition of these individual signatures, with some key areas of overlap and distinction.

The most complex region will be above 3000 cm⁻¹. We expect to see the sharp, medium-intensity N-H stretch from the amine superimposed on the extremely broad O-H stretch from the carboxylic acid.[2][6] This combination is a powerful indicator of the simultaneous presence of both functional groups. The C=O stretch will remain a dominant, sharp peak around 1700 cm⁻¹. The region between 1600 cm⁻¹ and 1500 cm⁻¹ will likely contain both the aromatic C=C stretching peaks and the N-H bending vibration, which may lead to overlapping or broadened peaks.[5][6]

Table 1: Comparative IR Peak Analysis

Vibrational ModeBenzoic Acid (Reference)Azaspiroalkane (Reference)Azaspiro Benzoic Acid (Predicted)
O-H Stretch ~3300-2500 cm⁻¹ (Very Broad, Strong)N/A~3300-2500 cm⁻¹ (Very Broad, Strong)
N-H Stretch N/A~3500-3200 cm⁻¹ (Sharp, Medium)~3500-3200 cm⁻¹ (Sharp peak on broad O-H)
Aromatic C-H Stretch ~3100-3000 cm⁻¹ (Sharp, Medium)N/A~3100-3000 cm⁻¹ (Sharp, Medium)
Aliphatic C-H Stretch N/A~3000-2850 cm⁻¹ (Sharp, Strong)~3000-2850 cm⁻¹ (Sharp, Strong)
C=O Stretch ~1710-1680 cm⁻¹ (Sharp, Strong)N/A~1710-1680 cm⁻¹ (Sharp, Strong)
C=C / N-H Bend ~1600, 1500 cm⁻¹ (Medium)~1600 cm⁻¹ (Medium)~1600-1500 cm⁻¹ (Complex, Overlapping)
O-H Bend ~960-900 cm⁻¹ (Broad, Medium)N/A~960-900 cm⁻¹ (Broad, Medium)

Part 4: Experimental Protocol for FTIR Analysis

This protocol describes a standard method for acquiring a high-quality FTIR spectrum of a solid sample, such as azaspiro benzoic acid, using the potassium bromide (KBr) pellet technique. This method is self-validating as the quality of the resulting spectrum (e.g., flat baseline, absence of water peaks) is indicative of proper sample preparation.

Materials & Equipment:

  • FTIR Spectrometer (e.g., Thermo Scientific™ Nicolet™ iS™5)[8]

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Infrared-grade Potassium Bromide (KBr), desiccated

  • Spatula and weighing paper

  • Sample: Azaspiro benzoic acid (1-2 mg)

Step-by-Step Methodology:

  • Sample Preparation:

    • Gently grind ~100 mg of dry KBr in an agate mortar to a fine, consistent powder.

    • Add 1-2 mg of the azaspiro benzoic acid sample to the KBr.

    • Thoroughly mix and grind the sample and KBr together for 2-3 minutes until the mixture is homogeneous. The goal is to disperse the sample evenly within the KBr matrix to minimize scattering.

  • Pellet Formation:

    • Transfer a portion of the mixture into the pellet die.

    • Place the die under the hydraulic press and apply pressure (typically 7-10 tons) for approximately 2 minutes. This will form a transparent or translucent pellet. A cloudy pellet indicates insufficient grinding or the presence of moisture.

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Perform a background scan with the sample compartment empty. This records the spectrum of ambient air (CO₂, H₂O), which the software will automatically subtract from the sample spectrum.[9]

    • Perform the sample scan. The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.[8]

  • Data Processing:

    • Use the spectrometer software to perform any necessary baseline corrections.

    • Label the significant peaks and compare the obtained wavenumbers to the predicted values in Table 1 for structural confirmation.

cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Data Acquisition cluster_analysis Analysis Grind Grind KBr Add Add Sample (1-2 mg) Grind->Add Mix Mix & Grind Homogeneously Add->Mix Transfer Transfer to Die Mix->Transfer Press Apply Pressure (7-10 tons) Transfer->Press Background Acquire Background Spectrum Press->Background Sample Acquire Sample Spectrum Background->Sample Process Process Data (e.g., Baseline Correction) Sample->Process Interpret Interpret Spectrum & Identify Peaks Process->Interpret

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

Conclusion

The infrared spectrum of an azaspiro benzoic acid is a rich tapestry of overlapping vibrational modes. By systematically comparing the predicted spectrum to that of its constituent parts—benzoic acid and a secondary azaspiroalkane—clear diagnostic markers emerge. The simultaneous presence of a very broad O-H stretch (3300-2500 cm⁻¹), a sharp N-H stretch (~3300 cm⁻¹), and a strong C=O stretch (~1700 cm⁻¹) provides compelling evidence for the successful synthesis or identification of this class of compounds. This guide equips researchers with the foundational knowledge and practical protocols necessary to leverage IR spectroscopy for the confident structural elucidation of these vital pharmaceutical building blocks.

References

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Validation

A Researcher's Guide to the Structural Elucidation of 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid: An In-Depth Comparison of Analytical Techniques

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive technical overview of the methodolo...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive technical overview of the methodologies available for the structural characterization of novel small molecules, using the promising scaffold, 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid, as a central case study. While public crystallographic data for this specific compound is not yet available, this guide will serve as a robust framework for researchers undertaking its analysis, as well as for those working with analogous molecular architectures.

We will navigate the intricacies of single-crystal X-ray diffraction, from crystal cultivation to final structure refinement, and juxtapose this powerful technique with orthogonal methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). By understanding the strengths and limitations of each approach, researchers can devise a holistic analytical strategy to unambiguously elucidate molecular structure, purity, and key physicochemical properties.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid.[1] It provides an unparalleled level of detail, revealing bond lengths, bond angles, and the overall molecular conformation, which are critical for understanding a molecule's biological activity and material properties.

Experimental Workflow: A Step-by-Step Protocol

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands meticulous attention to detail.

experimental_workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Crystal_Growth 1. Crystal Growth (Slow Evaporation, Vapor Diffusion) Crystal_Mounting 2. Crystal Selection & Mounting Crystal_Growth->Crystal_Mounting Data_Collection 3. X-ray Diffraction Data Collection Crystal_Mounting->Data_Collection Data_Processing 4. Data Processing Data_Collection->Data_Processing Structure_Solution 5. Structure Solution Data_Processing->Structure_Solution Structure_Refinement 6. Structure Refinement & Validation Structure_Solution->Structure_Refinement

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

1. Crystal Growth: The Critical First Step

The adage "garbage in, garbage out" is particularly resonant in crystallography. The quality of the final structure is intrinsically linked to the quality of the single crystal. For a small organic molecule like 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid, several techniques can be employed to obtain diffraction-quality crystals.[2][3]

  • Slow Evaporation: A straightforward method where the compound is dissolved in a suitable solvent or solvent mixture to near-saturation.[3] The container is loosely covered to allow the solvent to evaporate slowly over days or weeks, leading to the gradual formation of crystals.

  • Vapor Diffusion: This technique is particularly effective when only small amounts of the compound are available.[3] A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

Solvent selection is a critical, often empirical, process. A good starting point for 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid would be polar protic solvents like ethanol or methanol, or aprotic solvents such as acetone or ethyl acetate, given the presence of the carboxylic acid and the tertiary amine.

2. Crystal Selection and Mounting

Once crystals have formed, a suitable candidate must be selected for analysis. An ideal crystal should be well-formed with smooth faces and be free of cracks or other visible defects. The size is also a factor; typically, a crystal with dimensions of 0.1-0.3 mm in all directions is suitable for modern diffractometers.[4] The selected crystal is then carefully mounted on a goniometer head for data collection.

3. X-ray Diffraction Data Collection

The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.[5] A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal atomic arrangement.[6] The detector records the positions and intensities of these diffracted beams as the crystal is rotated.[7]

Key Data Collection Parameters:

ParameterDescriptionTypical Value for Small Molecules
X-ray Source The source of the X-rays. Common sources are Molybdenum (Mo) and Copper (Cu).Mo Kα (λ = 0.71073 Å)
Temperature The temperature at which data is collected.100 K
Detector Distance The distance between the crystal and the detector.40-60 mm
Exposure Time The time the detector is exposed to the diffracted X-rays for each frame.10-60 seconds per frame
Total Rotation The total angle through which the crystal is rotated.180-360°

4. Data Processing

The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for experimental factors such as background scattering and X-ray absorption. This step yields a file containing a list of unique reflections and their corresponding intensities.

5. Structure Solution

The "phase problem" is a central challenge in X-ray crystallography, as the phases of the diffracted waves cannot be directly measured.[6] For small molecules, "direct methods" are typically used to solve the phase problem, which are computational algorithms that use statistical relationships between the reflection intensities to estimate the initial phases.[6] These initial phases are then used to calculate an initial electron density map.

6. Structure Refinement and Validation

The initial electron density map is interpreted to build a preliminary model of the molecule. This model is then refined using a least-squares method, where the atomic positions and thermal parameters are adjusted to improve the agreement between the calculated and observed diffraction data.[5][8] The quality of the final structure is assessed using metrics such as the R-factor, which should ideally be below 5% for a well-refined small molecule structure. The final structure is also validated for geometric sensibility (bond lengths, angles, etc.).

Orthogonal and Complementary Techniques: NMR and Mass Spectrometry

While X-ray crystallography provides the ultimate structural detail, other analytical techniques are indispensable for a comprehensive characterization of a new molecule. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are cornerstones of organic chemical analysis, providing crucial information about connectivity and molecular weight.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed information about the chemical environment of atoms, primarily ¹H and ¹³C, within a molecule.[11] It is a powerful tool for elucidating the connectivity of atoms and confirming the overall molecular framework.

¹H NMR Spectroscopy

For 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid, the ¹H NMR spectrum would provide key information:

  • Aromatic Protons: The protons on the benzoic acid ring will appear in the aromatic region (typically 7.0-8.5 ppm). The substitution pattern will lead to a characteristic splitting pattern.

  • Azaspiro[3.4]octane Protons: The protons on the spirocyclic system will appear in the aliphatic region (typically 1.5-4.0 ppm). Their chemical shifts and coupling patterns will provide information about their relative positions.

  • Carboxylic Acid Proton: The acidic proton of the carboxyl group will typically appear as a broad singlet at a downfield chemical shift (>10 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

  • Carbonyl Carbon: The carbon of the carboxylic acid will appear at a characteristic downfield chemical shift (around 160-180 ppm).

  • Aromatic Carbons: The carbons of the benzene ring will appear in the aromatic region (around 120-150 ppm).

  • Aliphatic Carbons: The carbons of the azaspiro[3.4]octane moiety will appear in the upfield region.

nmr_workflow Sample_Prep Sample Preparation (Dissolve in Deuterated Solvent) 1D_NMR 1D NMR Acquisition (¹H and ¹³C) Sample_Prep->1D_NMR 2D_NMR 2D NMR Acquisition (COSY, HSQC, HMBC) 1D_NMR->2D_NMR Spectral_Analysis Spectral Analysis & Structure Elucidation 2D_NMR->Spectral_Analysis

Caption: A typical workflow for NMR-based structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[12] It is primarily used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

For 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid, electrospray ionization (ESI) would be a suitable ionization technique.

  • Molecular Ion Peak: In positive ion mode, the molecular ion peak would be observed at [M+H]⁺. In negative ion mode, it would be at [M-H]⁻. This provides a direct confirmation of the molecular weight.

  • Fragmentation Pattern: The fragmentation pattern can provide clues about the structure. For example, a common fragmentation for benzoic acids is the loss of the carboxylic acid group.[13][14]

Comparison of Techniques

FeatureSingle-Crystal X-ray DiffractionNMR SpectroscopyMass Spectrometry
Information Provided 3D atomic arrangement, bond lengths, bond angles, stereochemistryConnectivity, chemical environment of atoms, stereochemistryMolecular weight, elemental composition (HRMS), fragmentation patterns
Sample Requirements Single, high-quality crystal (0.1-0.3 mm)Soluble sample (5-20 mg for ¹H, 20-100 mg for ¹³C)Small amount of sample, can be in solution or solid
Sample State Solid (crystalline)SolutionGas phase (after ionization)
Destructive? NoNoYes
Key Advantage Unambiguous 3D structure determinationProvides detailed information about structure in solutionHigh sensitivity and accurate mass determination
Key Limitation Requires a suitable single crystal, which can be difficult to obtainCan have signal overlap in complex molecules, provides indirect structural informationProvides limited information on stereochemistry and connectivity

Conclusion

The structural elucidation of a novel compound like 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid requires a multi-faceted analytical approach. While single-crystal X-ray diffraction provides the definitive three-dimensional structure, NMR spectroscopy and mass spectrometry are essential for confirming the molecular formula and connectivity, and for providing a comprehensive characterization of the compound. This guide has outlined the key experimental considerations and comparative strengths of these techniques, providing researchers with a solid foundation for their own structural investigations in the exciting field of drug discovery and materials science. By judiciously applying these powerful analytical tools, the scientific community can continue to unravel the intricate world of molecular architecture and unlock the potential of new chemical entities.

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Comparative

A Senior Application Scientist's Guide to Validating the Purity of Commercial 4-(2-Azaspiro[3.4]octan-2-yl)benzoic Acid

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock of reliable, reproducible, and translata...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. The compound 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid, a molecule featuring a spirocyclic scaffold, is increasingly recognized as a valuable building block in medicinal chemistry due to its three-dimensional structure that can offer improved physicochemical properties in drug candidates.[1] However, its structural complexity necessitates a rigorous and multi-faceted approach to purity validation.

This guide provides an in-depth, technically-grounded framework for assessing the purity of commercially sourced 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid. Moving beyond simple pass/fail criteria, we will explore the causality behind experimental choices, establish self-validating analytical systems, and ground our protocols in authoritative regulatory standards.

The Rationale for Rigorous Purity Assessment

Impurities in a starting material like 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid can have profound consequences in a research and development setting. They can interfere with downstream reactions, lead to the formation of unintended byproducts, and complicate the purification of the final active pharmaceutical ingredient (API). In biological assays, impurities may exhibit their own pharmacological activity, leading to misleading structure-activity relationship (SAR) data. Therefore, a comprehensive purity analysis is essential to ensure the integrity of your research.

Anticipating Potential Impurities

A crucial first step in developing a robust analytical strategy is to consider the potential impurities that may be present in a commercial sample. These can be broadly categorized as:

  • Process-Related Impurities: Arising from the synthetic route used by the manufacturer. These can include unreacted starting materials, intermediates, and byproducts of side reactions. While the exact commercial synthesis routes are often proprietary, a general understanding of azaspirocycle synthesis can inform our analytical approach.[2]

  • Degradation Products: Resulting from improper storage or handling, leading to the breakdown of the target molecule.

  • Residual Solvents: Organic volatile chemicals used during the synthesis and purification process that are not completely removed.[3]

An Orthogonal Approach to Purity Validation

No single analytical technique can provide a complete picture of a compound's purity. Therefore, an orthogonal approach, employing multiple techniques that measure different chemical and physical properties, is essential. For 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid, the following combination of methods provides a comprehensive assessment:

Analytical TechniquePrimary PurposeKey Information Provided
High-Performance Liquid Chromatography (HPLC) Purity Assessment & QuantificationPercentage purity, detection and quantification of non-volatile organic impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Impurity IdentificationMolecular weight of the main component and impurities, aiding in their structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural Confirmation & Impurity IDConfirms the chemical structure of the target compound and can identify and quantify impurities with distinct signals.
Gas Chromatography-Mass Spectrometry (GC-MS) Residual Solvent AnalysisIdentification and quantification of volatile organic compounds.

Experimental Protocols and Methodologies

The following protocols are designed to be robust and are grounded in principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

HPLC Method for Purity Assessment

Principle: This method separates the target compound from its non-volatile impurities based on their differential partitioning between a stationary phase and a mobile phase. The area of the peak corresponding to 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid relative to the total area of all peaks is used to calculate its purity.

Experimental Protocol:

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL.

System Suitability: Before sample analysis, inject a standard solution to ensure the system is performing adequately. Key parameters include retention time reproducibility, peak asymmetry (tailing factor), and theoretical plates, as per ICH Q2(R1) guidelines.[4][5][6][7]

LC-MS for Impurity Identification

Principle: LC-MS couples the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer.[8][9][10] This allows for the determination of the molecular weight of the eluting compounds, providing strong evidence for the identity of both the main component and any impurities.

Experimental Protocol:

  • LC System: Utilize the same HPLC method as described above.

  • MS System: A mass spectrometer (e.g., single quadrupole or time-of-flight) with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI positive and negative modes to ensure detection of a wide range of impurities.

  • Mass Range: Scan a range appropriate for the expected compound and potential impurities (e.g., m/z 100-1000).

  • Data Analysis: Correlate the peaks in the HPLC chromatogram with their corresponding mass spectra to identify impurities.

NMR Spectroscopy for Structural Confirmation

Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are fundamental for confirming the identity of 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid and can also reveal the presence of structurally similar impurities.

Experimental Protocol:

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Experiments: Acquire ¹H NMR and ¹³C NMR spectra.

  • Data Analysis: Compare the obtained spectra with the expected chemical shifts and coupling constants for the target structure. Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the main component and any impurities.

GC-MS for Residual Solvent Analysis

Principle: This method is specifically designed to detect and quantify volatile organic compounds (residual solvents) that may be present from the manufacturing process. The sample is heated to vaporize the solvents, which are then separated by gas chromatography and identified by mass spectrometry.

Experimental Protocol:

  • System: A GC-MS system with a headspace autosampler.

  • Column: A suitable capillary column for solvent analysis (e.g., a non-polar phase like 5% phenyl-methylpolysiloxane).

  • Headspace Parameters: Optimize incubation temperature and time to ensure complete volatilization of the solvents.

  • GC Temperature Program: A temperature ramp to separate solvents with different boiling points.

  • Quantification: Use a calibration curve with known standards for the expected solvents. The acceptance criteria for residual solvents are defined in USP General Chapter <467> and ICH Q3C guidelines.[11][12][13]

Visualizing the Purity Validation Workflow

The following diagram illustrates the logical flow of the comprehensive purity validation process for a commercial sample of 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid.

Purity_Validation_Workflow cluster_0 Initial Assessment cluster_1 Purity and Impurity Profiling cluster_2 Volatile Impurity Analysis cluster_3 Data Integration and Final Report start Receive Commercial Sample of 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid nmr ¹H and ¹³C NMR Spectroscopy start->nmr Structural Confirmation gcms Headspace GC-MS start->gcms Residual Solvent Analysis hplc HPLC with UV Detection nmr->hplc Proceed if Structure is Confirmed lcms LC-MS Analysis hplc->lcms Identify Impurity Masses data_analysis Correlate Data from All Techniques hplc->data_analysis lcms->data_analysis gcms->data_analysis report Generate Certificate of Analysis (Purity, Impurity Profile, Residual Solvents) data_analysis->report

Caption: Workflow for the comprehensive purity validation of 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid.

Comparative Analysis: A Hypothetical Case Study

To illustrate the practical application of this guide, let's consider a hypothetical comparison of 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid from three different commercial suppliers.

ParameterSupplier ASupplier BSupplier C
Purity by HPLC (%) 99.5%98.2%99.8%
Major Impurity (by LC-MS) 0.3% (Unidentified, m/z 250.1)1.1% (Starting Material X)<0.1%
Residual Solvents (by GC-MS) Acetone: 50 ppmDichloromethane: 100 ppmNot Detected (<10 ppm)
NMR Confirmation Conforms to structureConforms to structureConforms to structure
Recommendation Suitable for most applications.Use with caution, potential for starting material to interfere in reactions.Highly recommended for sensitive applications.

Interpretation:

  • Supplier C provides the highest quality material with minimal impurities and no detectable residual solvents. This would be the preferred choice for cGMP applications or sensitive biological assays.

  • Supplier A offers a high-purity product, though an unidentified impurity is present at a low level. Further characterization of this impurity might be necessary depending on the intended use.

  • Supplier B 's product has a lower purity and contains a significant amount of a known starting material, as well as a higher level of a residual solvent. This material may be suitable for initial, non-critical studies, but its use should be carefully considered.

Conclusion: Ensuring Research Integrity

Validating the purity of key synthetic building blocks like 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid is a critical, yet often overlooked, aspect of research and development. By employing a multi-faceted, orthogonal analytical approach grounded in established scientific principles and regulatory guidelines, researchers can have a high degree of confidence in the quality of their starting materials. This, in turn, leads to more reliable and reproducible scientific outcomes, ultimately accelerating the drug discovery and development process.

References

  • International Council for Harmonisation. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Vertex AI Search. USP 467 Residual Solvents Guide for Pharma Manufacturers.
  • U.S. Pharmacopeia. <467> RESIDUAL SOLVENTS. [Link]

  • U.S. Pharmacopeia. <467> Residual Solvents - USP-NF ABSTRACT. [Link]

  • European Pharmaceutical Review. ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]

  • ACS Publications. Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. [Link]

  • International Council for Harmonisation. ICH HARMONISED TRIPARTITE GUIDELINE - IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). [Link]

  • ResearchGate. Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery | Request PDF. [Link]

  • Pacific BioLabs. Identity and Purity - Small Molecules. [Link]

  • Alwsci. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. [Link]

  • ChemRxiv. Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. [Link]

  • Royal Society of Chemistry. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry. [Link]

Sources

Validation

Beyond the Flatland: A Pharmacokinetic Comparison of Spirocyclic vs. Flat Aromatic Linkers in Drug Discovery

In the intricate dance of drug design, the linker region of a molecule, often perceived as a simple connector, plays a pivotal role in dictating its pharmacokinetic fate. The transition from flat, two-dimensional aromati...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate dance of drug design, the linker region of a molecule, often perceived as a simple connector, plays a pivotal role in dictating its pharmacokinetic fate. The transition from flat, two-dimensional aromatic linkers to more three-dimensional, spirocyclic scaffolds represents a significant strategic shift in medicinal chemistry. This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of molecules incorporating these two linker classes, supported by experimental data and detailed methodologies. We will explore how the subtle yet profound differences in their topology can translate into dramatic improvements in drug-like properties, ultimately influencing a candidate's journey from the bench to the clinic.

The central dogma in modern drug discovery is a continuous escape from "flatland," a term coined to describe the over-reliance on planar, aromatic structures.[1] While aromatic rings are prevalent in many successful drugs, their inherent planarity can contribute to undesirable properties such as poor solubility and high metabolic turnover.[2] Spirocyclic linkers, characterized by two rings sharing a single carbon atom, introduce a third dimension, leading to a higher fraction of sp3-hybridized carbons (Fsp3). This increased three-dimensionality is often associated with improved physicochemical and pharmacokinetic (PK) properties.

The Structural Paradigm Shift: Spirocyclic vs. Aromatic Linkers

The fundamental difference between these two linker types lies in their geometry and electronic nature. Aromatic linkers are planar and rigid, which can be advantageous for maintaining a specific conformation for target binding. However, this planarity can also lead to intermolecular stacking, contributing to poor solubility. Conversely, spirocyclic linkers introduce a rigid, three-dimensional scaffold that can improve solubility by disrupting crystal packing and provide distinct vectors for substituent placement.[2][3]

Caption: Structural and Property Differences.

A Head-to-Head Pharmacokinetic Comparison: A Case Study

To illustrate the tangible impact of linker selection, we will examine a case study based on the anticancer drug Sonidegib. In this study, the meta-substituted phenyl ring in Sonidegib was replaced with a spiro[3.3]heptane moiety, providing a direct comparison between a flat aromatic and a spirocyclic linker within the same molecular scaffold.[4]

Pharmacokinetic ParameterAromatic Linker (Sonidegib)Spirocyclic Linker (trans-76)Rationale for Change
Kinetic Solubility (PBS, pH 7.4) HighHighThe replacement of the phenyl ring did not negatively impact the already favorable solubility.[4]
Metabolic Stability (HLM, t½ min) > 4012This specific spirocyclic modification introduced a metabolic liability, highlighting that while spirocycles can improve stability, it is not a universal outcome and is context-dependent.[4]
Cell Permeability (Caco-2, Papp A→B, 10-6 cm/s) 5.28.5 (Hypothetical)The increased 3D character of the spirocycle can disrupt planarity and reduce polar surface area, often leading to improved passive diffusion.
Plasma Protein Binding (%) 9895 (Hypothetical)The less lipophilic nature often associated with spirocycles can lead to a slight reduction in plasma protein binding.

Note: The cell permeability and plasma protein binding data are hypothetical and presented for illustrative purposes to reflect the general trends observed when transitioning from flat aromatic to spirocyclic scaffolds.

While in this specific instance the spirocyclic analogue exhibited lower metabolic stability, it is crucial to recognize that this is not a universal outcome. Numerous studies have demonstrated that the introduction of spirocyclic motifs can significantly enhance metabolic stability by blocking sites of metabolism or by altering the molecule's conformation to be less favorable for enzymatic degradation.[5][6]

Experimental Protocols for Key Pharmacokinetic Assays

To ensure the scientific integrity of such comparative studies, robust and standardized experimental protocols are paramount. Below are detailed methodologies for the key in vitro ADME assays.

Kinetic Solubility Assay

This assay determines the solubility of a compound in an aqueous buffer under non-equilibrium conditions, which is representative of early-stage drug discovery experiments.

Caption: Kinetic Solubility Assay Workflow.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a new 96-well plate containing an aqueous buffer (e.g., 198 µL of PBS at pH 7.4).

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Filtration: Filter the samples through a 96-well filter plate to remove any precipitated compound.

  • Quantification: Analyze the filtrate by UV-Vis spectrophotometry or LC-MS/MS to determine the concentration of the dissolved compound. A standard curve is used for quantification.

Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in human liver microsomes (HLM).

Caption: Metabolic Stability Assay Workflow.

Step-by-Step Protocol:

  • Prepare Solutions: Prepare a solution of the test compound in a suitable solvent (e.g., acetonitrile or DMSO). Prepare a reaction mixture containing human liver microsomes in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the compound and the microsome solution at 37°C for 5-10 minutes.

  • Initiate Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH solution.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction.

  • Protein Precipitation: Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression is used to calculate the half-life (t½).

Cell Permeability Assay (Caco-2)

The Caco-2 cell permeability assay is the industry standard for predicting intestinal drug absorption. It utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form a polarized epithelial cell layer with tight junctions.

Step-by-Step Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Assay Initiation: Add the test compound to either the apical (A) or basolateral (B) side of the monolayer.

  • Incubation: Incubate the plates at 37°C with gentle shaking.

  • Sampling: At specified time points, collect samples from the receiver compartment (B for A-to-B transport, and A for B-to-A transport).

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration of the compound in the donor compartment.

Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)

This assay determines the fraction of a compound that is bound to plasma proteins, which influences its distribution and availability to reach its target.

Step-by-Step Protocol:

  • Device Preparation: Prepare a rapid equilibrium dialysis (RED) device.

  • Sample Preparation: Add the test compound to plasma (human, rat, or mouse).

  • Dialysis: Add the plasma-compound mixture to one chamber of the RED device and a buffer solution to the other chamber.

  • Incubation: Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • Sampling: After incubation, collect samples from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the compound in both samples by LC-MS/MS.

  • Calculation: The percentage of plasma protein binding is calculated as: % Bound = [(Total concentration - Unbound concentration) / Total concentration] * 100.

Conclusion: A Three-Dimensional Approach to Better Pharmacokinetics

The strategic replacement of flat aromatic linkers with spirocyclic scaffolds is a powerful tool in the medicinal chemist's arsenal for optimizing the pharmacokinetic properties of drug candidates. While not a panacea, the introduction of three-dimensionality can lead to significant improvements in solubility, metabolic stability, and cell permeability. The case study of Sonidegib analogues demonstrates the profound impact such a modification can have, even if the outcome for a specific parameter like metabolic stability is not always predictable and requires careful empirical evaluation.[4]

As drug discovery continues to tackle increasingly challenging targets, the ability to fine-tune the ADME properties of molecules through rational design will be paramount. The thoughtful application of spirocyclic linkers, guided by a thorough understanding of their structural and electronic properties and validated by robust in vitro assays, will undoubtedly pave the way for the development of safer and more effective medicines.

References

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. [Link]

  • Spirocycles as Bioisosteres for Aromatic Fragments. Chemspace. [Link]

  • New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character. MDPI. [Link]

  • Approach to Heterospirocycles for Medicinal Chemistry. ACS Publications. [Link]

  • Spirocycles in Drug Discovery. Sygnature Discovery. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. PubMed. [Link]

  • Scaffold Hopping in Medicinal Chemistry. ResearchGate. [Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PubMed. [Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Publishing. [Link]

  • Metabolic stability and solubility of selected compounds. ResearchGate. [Link]

  • Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. MDPI. [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. [Link]

  • Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs. MDPI. [Link]

  • Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond! CHIMIA. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed. [Link]

  • Early ADME And Physical-Chemistry Properties. SpiroChem. [Link]

  • Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles derivatives for anti-cancer activity against colon cancer cell line HCT-116. PubMed. [Link]

  • Improving Early Drug Discovery through ADME Modelling. ResearchGate. [Link]

  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Target Review. [Link]

Sources

Comparative

Reference Standard Qualification Guide: 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid

[1] Executive Summary 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid (CAS: 1537148-84-7) is a high-value pharmacophore intermediate, increasingly utilized in modern drug discovery to introduce spirocyclic metabolic stability...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid (CAS: 1537148-84-7) is a high-value pharmacophore intermediate, increasingly utilized in modern drug discovery to introduce spirocyclic metabolic stability into benzoic acid scaffolds.

Unlike commoditized solvents or common APIs, no Pharmacopeial Certified Reference Material (CRM) (e.g., USP, EP) currently exists for this specific compound. Consequently, researchers often rely on commercial catalog reagents which vary significantly in quality.

This guide objectively compares the three available "grades" of reference materials for this compound and provides a self-validating protocol to generate a Primary Reference Standard in-house, ensuring data integrity for GLP/GMP applications.

Comparative Analysis: Material Grades

When sourcing this standard, you will encounter three distinct tiers of quality. The table below compares their suitability for critical assays.

FeatureTier 1: Catalog Reagent Tier 2: Custom Synthesis Batch Tier 3: In-House Qualified Primary Standard
Source Bulk Chemical Vendors (e.g., MolCore, Enamine)CRO / Process Chemistry GroupsGenerated from Tier 2 via ISO-aligned characterization
Purity Claim "≥95%" or "≥98%" (Area %)">99%" (HPLC)Assigned Purity (w/w%) with Uncertainty (± U)
Primary Assay HPLC-UV (254 nm) onlyHPLC + 1H-NMR (Identity)qNMR (Internal Standard) + Mass Balance
Water/Solvent Rarely quantifiedTGA or KF (Spot check)KF + GC-Headspace (Mandatory deduction)
Traceability Batch-specific onlySynthetic Route TraceableSI-Traceable (via NIST-traceable Internal Std)
Risk Profile High: Salt forms & water content often ignored.Medium: Good identity, but "As Is" purity is often overestimated.Low: Fit for GLP/GMP release testing.
Expert Insight: The "Salt Trap"

The azaspiro moiety contains a secondary amine (pKa ~9-10) and a carboxylic acid (pKa ~4). This zwitterionic nature means the compound can trap water or exist as non-stoichiometric salts (TFA, HCl) depending on the isolation method.

  • Warning: A Tier 1 vendor claiming "98% HPLC Purity" may actually be only 85% pure by weight due to 15% invisible TFA salts or water. Always use Tier 3 protocols for potency assignment.

Qualification Protocol: Generating a Primary Standard

Since you cannot buy a USP standard, you must create one. This protocol uses Quantitative NMR (qNMR) to assign an absolute purity value, bypassing the need for a reference standard of the analyte itself.

Workflow Diagram: The Self-Validating Loop

QualificationWorkflow RawMaterial Raw Material (Tier 1 or 2 Source) Identity 1. Structural Identity (1H-NMR, 13C-NMR, MS) RawMaterial->Identity ImpurityProfile 2. Impurity Profiling (HPLC-UV-MS) Identity->ImpurityProfile Structure Confirmed Volatiles 3. Volatile Content (TGA / KF / GC-HS) ImpurityProfile->Volatiles Chromatographic Purity >99% FinalCalc 5. Mass Balance Check (100% - Impurities - Volatiles) ImpurityProfile->FinalCalc Cross-Validation qNMR 4. Purity Assignment (qNMR) (vs. NIST Traceable IS) Volatiles->qNMR Solvents Quantified Volatiles->FinalCalc Cross-Validation qNMR->FinalCalc Absolute Assay Value FinalCalc->RawMaterial Fail (>2% Discrepancy) Release Released Primary Standard (Valid for 1 Year) FinalCalc->Release Values Match within 1.0%

Caption: Workflow for qualifying a non-compendial reference standard using orthogonal methods.

Detailed Methodology
Step 1: Structural Confirmation (Identity)
  • Technique: 1H-NMR (400 MHz+) and LC-MS/MS.

  • Critical Check: Verify the integrity of the spiro-ring system. The azaspiro[3.4]octane core is strained; look for ring-opening signals in the NMR region 1.5–2.5 ppm.

  • Acceptance: Spectrum must match theoretical structure with no unassigned signals >0.5% (molar).

Step 2: Chromatographic Purity (HPLC Method)

Use this method to detect organic impurities (regioisomers, synthetic precursors).

  • Column: C18 End-capped (e.g., Waters XBridge or Phenomenex Kinetex), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses acid ionization, sharpening peaks).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 mins.

  • Detection: UV at 254 nm (Benzoic acid absorption) and 210 nm (Spiro backbone).

  • Note: The spiro-amine may tail; ensure buffer strength (>20 mM) if using phosphate buffer instead of acid.

Step 3: Absolute Purity Assignment via qNMR

This is the Gold Standard step.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST SRM) or Dimethyl Sulfone. Must be highly pure and non-hygroscopic.

  • Solvent: D2O (if salt) or DMSO-d6 (if free acid).

  • Relaxation Delay (d1): Set to ≥ 5 × T1 (typically 30–60 seconds) to ensure full magnetization recovery.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.[1][2][3]
Step 4: Mass Balance Reconciliation

Compare the qNMR Purity against the Mass Balance Purity :



  • Validation Rule: If qNMR and Mass Balance results differ by >1.5%, the standard is inhomogeneous or contains paramagnetic impurities. Do not use.

Stability & Storage

  • Hygroscopicity: The amino-acid motif is hygroscopic. Store in a desiccator at -20°C.

  • Monitoring: Perform HPLC check every 6 months. Look for the appearance of 4-aminobenzoic acid (degradation product if the spiro ring cleaves).

References

  • ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization. Link

  • Burbidge, A., et al. (2014). qNMR: A primary method of measurement for the determination of purity of organic compounds. Accreditation and Quality Assurance. Link

  • Carreira, E. M., et al. (2011).[4] Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters. Link

  • FDA Guidance for Industry . (2000). Analytical Procedures and Methods Validation for Drugs and Biologics. Link

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid

Topic: Personal protective equipment for handling 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid Audience: Researchers, scientists, and drug development professionals. Executive Summary & Risk Context The Unknown Hazard Princ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Risk Context

The Unknown Hazard Principle: As a Senior Application Scientist, I must emphasize that 4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid is a specialized pharmaceutical building block. Unlike common solvents with century-long toxicological records, this molecule combines a benzoic acid moiety with a lipophilic spirocyclic amine core .

While specific toxicological data (LD50) may be sparse, we must apply the Precautionary Principle . The spirocyclic structure is frequently employed in medicinal chemistry to enhance metabolic stability and membrane permeability. Therefore, you must assume this compound is bioactive and capable of crossing the dermal barrier more efficiently than standard benzoic acid derivatives.

Primary Hazards (Structure-Activity Relationship):

  • Respiratory/Mucosal Irritation: The carboxylic acid group presents a risk of severe irritation to the upper respiratory tract and eyes (Class Effect: Organic Acids).

  • Sensitization: The secondary/tertiary amine structure embedded in the spiro-system carries a potential risk of skin sensitization.

  • Physical Hazard: As a dry intermediate, static charge accumulation is highly probable, leading to "flying dust" that bypasses standard airflow containment.

The PPE Matrix: Layered Defense System

This matrix is designed not just to "comply," but to create a redundant failure-proof system.

Protection ZoneCore EquipmentTechnical SpecificationOperational Logic
Respiratory Fume Hood (Primary)Face velocity: 80–100 fpm.Do not rely on N95 masks alone. The solid is likely fluffy; static can disperse it outside the breathing zone.
Dermal (Hands) Double Gloving Inner: Nitrile (0.11 mm)Outer: Nitrile (0.11 mm) or NeopreneWhy? Spirocyclic amines are lipophilic. If dissolved in DMSO/DCM, permeation is rapid. The outer glove is sacrificial.
Ocular Chemical Goggles Indirect venting (ANSI Z87.1+)Safety glasses are insufficient for fine powders that can drift around side shields.
Body Lab Coat + Apron Tyvek sleeves or chemical apronCotton lab coats absorb dust. Use disposable Tyvek sleeves to bridge the glove-cuff gap.
Operational Workflow: The "Zero-Exposure" Protocol

This protocol uses a Self-Validating System : At each step, you must verify containment before proceeding.

Phase A: Preparation & Weighing
  • Static Neutralization:

    • Risk:[1][2][3][4] Dry spirocyclic powders are often electrostatic.

    • Action: Use an ionizing bar or anti-static gun inside the balance enclosure.

    • Validation: If the powder "jumps" towards the spatula, stop. Increase humidity or use an anti-static gun again.

  • The "Dirty Hand/Clean Hand" Rule:

    • Designate your non-dominant hand as "Clean" (touches sash, notebook).

    • Designate your dominant hand as "Dirty" (touches spatula, weigh boat).

    • Why: Prevents cross-contamination of the lab environment.

Phase B: Solubilization & Transfer
  • Solvent Selection:

    • When dissolving in DMSO or DMF, the risk of skin absorption increases 10-fold.

    • Protocol: Change outer gloves immediately after the solid is fully dissolved.

  • Acid-Base Watch:

    • This molecule is zwitterionic (acid + amine).

    • Caution: Adding strong base (NaOH) to solubilize may free-base the amine, increasing its volatility. Keep pH neutral or slightly acidic during initial handling if possible.

Phase C: Visualization of Workflow

The following diagram illustrates the critical control points (CCPs) where exposure is most likely.

HandlingWorkflow cluster_safety Critical Safety Checks Storage Cold Storage (4°C) Equilibration Warm to RT (Sealed) Storage->Equilibration Prevent Condensation Weighing Weighing (Static Control) Equilibration->Weighing Inside Hood Only Solubilization Solubilization (DMSO/MeOH) Weighing->Solubilization High Risk: Dust Waste Solid Waste (Double Bagged) Weighing->Waste Disposal of Weigh Boat Reaction Reaction Vessel Solubilization->Reaction High Risk: Absorption

Caption: Operational workflow emphasizing thermal equilibration to prevent condensation and identifying high-risk dust/absorption phases.

Emergency Response: Exposure Logic

If exposure occurs, you must act on the chemical properties (Acidic + Lipophilic).

Skin Contact:

  • Immediate Flush: Wash with soap and water for 15 minutes.[5] Do not use alcohol (ethanol/isopropanol) as this may enhance absorption of the lipophilic spiro-core.

  • pH Check: After washing, use pH paper on the wet skin. If it reads acidic (<6), continue washing.

Spill Cleanup (Solid):

  • Do NOT Sweep: Sweeping generates dust.

  • Wet Wipe Method: Cover the spill with a paper towel dampened with water (or weak sodium bicarbonate solution to neutralize the acid).

  • Scoop: Lift the damp towel and dispose of it as hazardous waste.

ExposureResponse Start Exposure Incident Type Identify Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Wash 15min (Soap/Water) NO ALCOHOL Skin->ActionSkin ActionEye Flush 15min Lift Eyelids Eye->ActionEye ActionInhale Fresh Air Seek Medical Help Inhale->ActionInhale Check Check pH of Skin Surface ActionSkin->Check

Caption: Decision tree for immediate exposure response, highlighting the prohibition of alcohol washes for lipophilic amines.

Disposal Strategy (Cradle-to-Grave)

Disposal must adhere to RCRA (Resource Conservation and Recovery Act) guidelines for organic acids/amines.

  • Solid Waste:

    • Contaminated gloves, weigh boats, and paper towels must be placed in a clear plastic bag , sealed, and then placed inside the solid hazardous waste drum.

    • Labeling: Must be tagged as "Solid Waste: Organic Acid/Amine Solid (Toxic/Irritant)."

  • Liquid Waste:

    • Segregation: Do not mix with oxidizing agents (e.g., Nitric acid) or strong bases.

    • Stream: Dispose of in the "Organic Solvents" or "Organic Acids" stream depending on the solvent used.

    • Note: If the compound was dissolved in DMSO, label clearly. DMSO penetrates standard nitrile gloves used by waste handlers.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.

  • PubChem. (n.d.). Benzoic Acid - Safety and Hazards. National Library of Medicine.

  • European Chemicals Agency (ECHA). (n.d.). Information on Chemicals - Guidance on safe use.

Sources

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